Product packaging for 7-bromo-5-fluoro-1H-indole(Cat. No.:CAS No. 408355-23-7)

7-bromo-5-fluoro-1H-indole

Cat. No.: B152665
CAS No.: 408355-23-7
M. Wt: 214.03 g/mol
InChI Key: XOMFQRPHXMTJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-5-fluoro-1H-indole (CAS 408355-23-7) is a di-halogenated indole derivative that serves as a privileged scaffold and versatile synthetic intermediate in modern medicinal chemistry and drug discovery . The compound features a bromine atom at the 7-position and a fluorine atom at the 5-position of the indole ring, a strategic substitution pattern that imparts distinct electronic and steric properties crucial for optimizing ligand-target interactions . This building block is strategically designed for extensive structure-activity relationship (SAR) studies. The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, enabling the construction of more complex molecular architectures . The fluorine atom, a common bioisostere, can enhance membrane permeability, improve metabolic stability, and participate in key electrostatic interactions with biological targets . Research indicates that fluoro-substituted indoles can act as effective bioisosteric replacements for other heterocyclic systems, such as 7-azaindole, potentially leading to compounds with differentiated properties like reduced off-target activity and improved pharmacokinetic profiles . The primary research applications of this compound are in the development of novel therapeutic agents. Its core structure is actively investigated for potential antiviral properties, particularly in the design of potent influenza inhibitors that target the viral polymerase PB2 cap-binding domain . Furthermore, indole scaffolds, in general, are widely explored for their antimicrobial and anticancer activities . As a key intermediate, it is used in multi-step synthetic pathways to create advanced derivatives, including this compound-3-carbaldehyde and this compound-3-carboxylic acid, for building compound libraries for biological screening . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFN B152665 7-bromo-5-fluoro-1H-indole CAS No. 408355-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMFQRPHXMTJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397342
Record name 7-bromo-5-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408355-23-7
Record name 7-bromo-5-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-5-fluoro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-bromo-5-fluoro-1H-indole is a di-halogenated indole derivative that has emerged as a crucial building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a bromine atom at the 7-position and a fluorine atom at the 5-position, imparts unique electronic and steric properties. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, serving as a technical guide for researchers. It includes detailed experimental protocols for its synthesis and subsequent functionalization, alongside a summary of its physicochemical and spectroscopic data.

Core Chemical Properties

This compound is a solid compound at room temperature, valued for its role as a versatile synthetic intermediate.[1][2] The key physicochemical properties are summarized below.

Physicochemical Data

The following table outlines the primary physical and chemical identifiers for this compound.

PropertyValueReference(s)
CAS Number 408355-23-7[3]
Molecular Formula C₈H₅BrFN[3]
Molecular Weight 214.03 g/mol [3]
Melting Point 20-25 °C[3]
Boiling Point 315.1 ± 22.0 °C (Predicted)[3]
Density 1.750 ± 0.06 g/cm³ (Predicted)[3]
Appearance Solid[2]
Purity Typically available at ≥95% or ≥97%[2]
Storage Temperature 2-8°C
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Representative proton NMR (¹H NMR) data is provided from synthesis literature.

SpectrumDataReference(s)
¹H NMR (CDCl₃, 300 MHz)δ 8.30 (br s, 1H), 7.29 (m, 1H), 7.25 (m, 1H), 7.16 (m, 1H), 6.60 (m, 1H)[4]
¹H NMR (DMSO-d₆, 500 MHz)δ 11.45 (bs, 1H), 7.50 (t, 1H), 7.40 (dd, 1H), 7.25 (dd, 1H), 6.50 (dd, 1H)[4]

Note: Spectroscopic data for derivatives such as ethyl this compound-2-carboxylate are also available in the literature.[5]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes, with the most common methods leveraging commercially available precursors. Its reactivity is dominated by the distinct properties of the halogen substituents.

Synthetic Protocols

A prevalent synthetic strategy involves the cyclization of a substituted nitrobenzene precursor. The workflow and a detailed experimental protocol are provided below.

G cluster_synthesis Synthesis of this compound A 1-bromo-5-fluoro-2-nitrobenzene in THF C Reaction at -45°C A->C B Vinylmagnesium bromide B->C Add dropwise (keep temp < -40°C) D Quench with sat. NH₄Cl C->D Stir for 30 min E Aqueous Workup & Extraction (Diethyl ether) D->E Warm to RT F Purification (Column Chromatography) E->F G This compound F->G

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction and Cyclization [4]

  • Reaction Setup: Dissolve 1-bromo-5-fluoro-2-nitrobenzene (1.22 g, 5.0 mmol) in tetrahydrofuran (THF, 50 ml) in a suitable reaction vessel under a nitrogen atmosphere.

  • Grignard Addition: Cool the solution to -45°C. Add a 1M solution of vinylmagnesium bromide in THF (15 ml, 15.0 mmol) dropwise, ensuring the internal temperature does not exceed -40°C.

  • Reaction: Stir the resulting dark solution at -40°C for 30 minutes.

  • Quenching: Add 10 ml of saturated aqueous ammonium chloride (NH₄Cl) solution and allow the reaction mixture to warm to room temperature.

  • Extraction: Extract the mixture twice with diethyl ether. Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel (eluent: n-hexane/EtOAc 9:1) to yield this compound.

Chemical Reactivity and Applications

The utility of this compound in synthetic chemistry stems from the differential reactivity of its C-Br and C-F bonds and the overall electronic nature of the indole scaffold.

  • C-7 Bromine Atom: The bromine atom is an excellent handle for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1] This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

  • C-5 Fluorine Atom: The electron-withdrawing fluorine atom influences the reactivity of the entire indole ring. In medicinal chemistry, fluorine is a common bioisostere used to enhance metabolic stability, improve membrane permeability, and modulate pKa.[1] It can also participate in key electrostatic interactions with biological targets.

  • Applications: This compound is a key intermediate for extensive structure-activity relationship (SAR) studies.[1] It is actively investigated for developing novel therapeutic agents, particularly antiviral compounds targeting the influenza polymerase PB2 cap-binding domain.[1] The broader indole scaffold is widely explored for antimicrobial and anticancer activities.[1][6][7]

Key Cross-Coupling Reactions

The functionalization of the C-7 position is a primary application of this molecule. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from established methods for similar bromo-heterocycles.[8][9][10]

Suzuki-Miyaura Coupling

This reaction is used to form a C-C bond by coupling the bromo-indole with an organoboron compound.

G cluster_suzuki Experimental Workflow: Suzuki-Miyaura Coupling A Combine Reactants: - this compound - Arylboronic acid - Palladium catalyst - Base (e.g., K₂CO₃) B Inert Atmosphere: Evacuate & backfill with Argon/Nitrogen (3x) A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Heat Reaction (80-110 °C) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Aqueous Workup & Extraction (e.g., Ethyl Acetate) E->F Upon completion G Purification (Column Chromatography) F->G H 7-Aryl-5-fluoro-1H-indole G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling [9][11]

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3–5 mol%).

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-5-fluoro-1H-indole derivative.

Buchwald-Hartwig Amination

This reaction is employed to form a C-N bond, coupling the bromo-indole with a primary or secondary amine.

G cluster_buchwald Experimental Workflow: Buchwald-Hartwig Amination A Combine Reactants: - this compound - Amine - Palladium precatalyst - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) B Inert Atmosphere: Evacuate & backfill with Argon/Nitrogen (3x) A->B C Add Anhydrous Solvent (e.g., Toluene or THF) B->C D Heat Reaction (80-110 °C) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Aqueous Workup & Extraction E->F Upon completion G Purification (Column Chromatography) F->G H 7-Amino-5-fluoro-1H-indole G->H

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination [10][12]

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1–4 mol%), a suitable phosphine ligand (e.g., XPhos, 2–8 mol%), and a base (e.g., NaOtBu or LiHMDS, 1.4–2.2 equiv).

  • Inerting: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the amine (1.2 equiv) followed by an anhydrous solvent (e.g., toluene or THF) via syringe.

  • Reaction: Heat the sealed tube in a preheated oil bath at 80–110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-5-fluoro-1H-indole derivative.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Classifications: Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Respiratory system, Category 3).

  • Precautionary Statements: Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[13]

Disclaimer: This document is intended for research and informational purposes only. It is not for human or veterinary use. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

An In-depth Technical Guide to 7-bromo-5-fluoro-1H-indole (CAS: 408355-23-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-bromo-5-fluoro-1H-indole, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and functionalization, with a focus on its application in the development of novel therapeutic agents. Experimental protocols and diagrammatic representations of key biological pathways and experimental workflows are included to support research and development efforts.

Core Physicochemical and Safety Data

This compound is a di-halogenated indole derivative that serves as a versatile synthetic intermediate.[1] The strategic placement of the bromine and fluorine atoms imparts distinct electronic and steric properties that are advantageous for optimizing ligand-target interactions in drug discovery.[1]

PropertyValueReference
CAS Number 408355-23-7[2][3][4][5]
Molecular Formula C₈H₅BrFN[2][4][5]
Molecular Weight 214.03 g/mol [1][2][4]
Appearance Solid[2][4]
Melting Point 20-25 °C[4]
Purity 95-97%[2][4][5]
InChI Key XOMFQRPHXMTJSG-UHFFFAOYSA-N[1][2][5]
SMILES FC1=CC2=C(NC=C2)C(Br)=C1[4]
Storage Temperature 2-8°C[4]

Safety Information:

  • Signal Word: Danger[4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[4][5]

  • Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338[4]

  • Hazard Classifications: Acute Toxicity, Oral (Category 4); Eye Damage (Category 1); Skin Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3)[4]

  • Target Organs: Respiratory system[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a substituted nitrobenzene precursor using a Grignard reagent. Two detailed protocols are provided below.

Protocol 1:

This protocol involves the reaction of 1-bromo-5-fluoro-2-nitrobenzene with vinylmagnesium bromide.

Materials:

  • 1-bromo-5-fluoro-2-nitrobenzene

  • 1M Vinylmagnesium bromide in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) aqueous solution

  • Diethyl ether

  • Saturated sodium chloride (NaCl) aqueous solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 1.22 g (5.0 mmol) of 1-bromo-5-fluoro-2-nitrobenzene in 50 mL of anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -45°C using a suitable cooling bath.

  • Slowly add 15 mL (15.0 mmol) of a 1M solution of vinylmagnesium bromide in THF, ensuring the internal temperature does not exceed -40°C.

  • Stir the resulting dark solution at -40°C for 30 minutes.

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Allow the reaction mixture to warm to room temperature.

  • Extract the mixture twice with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (100 g), eluting with a mixture of n-hexane/EtOAc (9:1), to yield this compound (553 mg, 52% yield) as a light brown oil.[6]

¹H NMR (CDCl₃, 300MHz): δ 8.30 (br s, 1H), 7.29 (M, 1H), 7.25 (M, 1H), 7.16 (M, 1H), 6.60 (M, 1H).[6]

Protocol 2:

This protocol utilizes 2-bromo-4-fluoro-1-nitrobenzene as the starting material.

Materials:

  • 2-bromo-4-fluoro-1-nitrobenzene

  • 1M Vinylmagnesium bromide in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) aqueous solution

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

Procedure:

  • Dissolve 3.5 g (15.9 mmol) of 2-bromo-4-fluoro-1-nitrobenzene in 160 mL of anhydrous THF under a nitrogen atmosphere.

  • Cool the reaction mixture to -45°C.

  • Add 3 equivalents of 1M vinylmagnesium bromide in THF and stir the mixture at this temperature for 30 minutes.

  • Quench the reaction with saturated NH₄Cl solution and 1N HCl.

  • Extract the aqueous layer three times with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography on silica gel.[6]

¹H NMR (DMSO-d₆, 500MHz): δ 11.45 (bs, 1H), 7.50 (t, 1H), 7.40 (dd, 1H), 7.25 (dd, 1H), 6.50 (dd, 1H).[6]

Functionalization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-7 position of this compound serves as a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This allows for the introduction of various aryl or heteroaryl substituents to build molecular complexity. Below is a general protocol adaptable for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v, or water)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon); repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-5-fluoro-1H-indole.

Suzuki_Miyaura_Coupling Indole This compound OxidativeAddition Oxidative Addition Indole->OxidativeAddition BoronicAcid Arylboronic Acid (Ar-B(OH)₂) Transmetalation Transmetalation BoronicAcid->Transmetalation Catalyst Pd(0) Catalyst Catalyst->OxidativeAddition Base Base (e.g., Na₂CO₃) Base->Transmetalation OxidativeAddition->Transmetalation Pd(II) Intermediate ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Product 7-aryl-5-fluoro-1H-indole ReductiveElimination->Product Byproducts Byproducts ReductiveElimination->Byproducts Influenza_Polymerase_Inhibition cluster_virus_replication Influenza Virus Replication Cycle cluster_inhibition Mechanism of Inhibition vRNA Viral RNA (vRNA) Polymerase RNA Polymerase (PB1, PB2, PA) vRNA->Polymerase cRNA Complementary RNA (cRNA) vRNA->cRNA Replication Capped_Primer Capped RNA Primer Polymerase->Capped_Primer Host_mRNA Host Cell mRNA with 5' Cap Host_mRNA->Polymerase Cap-snatching Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Progeny_vRNA Progeny vRNA cRNA->Progeny_vRNA Replication Indole_Derivative This compound Derivative PB2_Inhibition Inhibition of PB2 Cap-Binding Domain Indole_Derivative->PB2_Inhibition PB2_Inhibition->Polymerase Blocks cap-snatching Antimicrobial_Mechanism cluster_bacterial_cell Bacterial Cell Indole Halogenated Indole Derivative Membrane Cell Membrane Indole->Membrane Disruption QuorumSensing Quorum Sensing System Indole->QuorumSensing Inhibition VirulenceGenes Virulence Gene Expression Indole->VirulenceGenes Suppression ROS Reactive Oxygen Species (ROS) Indole->ROS Induction CellDeath Bacterial Cell Death Membrane->CellDeath ReducedVirulence Reduced Virulence QuorumSensing->ReducedVirulence VirulenceGenes->ReducedVirulence ROS->CellDeath Anticancer_Mechanism VEGF Vascular Endothelial Growth Factor (VEGF) VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds to Inhibition Inhibition Signaling_Pathway Downstream Signaling Pathway (e.g., PI3K/Akt/mTOR) VEGFR2->Signaling_Pathway Activates Indole_Derivative 5-Fluoroindole Derivative Indole_Derivative->VEGFR2 Binds to and inhibits Angiogenesis Angiogenesis Signaling_Pathway->Angiogenesis Tumor_Growth Tumor Growth and Metastasis Angiogenesis->Tumor_Growth Antimicrobial_Screening_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound in a 96-Well Plate start->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions->inoculate controls Include Positive, Negative, and Sterility Controls inoculate->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end Anticancer_Screening_Workflow start Start seed_cells Seed Cancer Cells in a 96-Well Plate and Incubate for 24 hours start->seed_cells prep_dilutions Prepare Serial Dilutions of Test Compound start->prep_dilutions treat_cells Treat Cells with Compound Dilutions and Incubate for 48-72 hours seed_cells->treat_cells prep_dilutions->treat_cells add_mtt Add MTT Reagent to Each Well and Incubate for 2-4 hours treat_cells->add_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) to Dissolve Formazan Crystals add_mtt->add_solubilizer read_absorbance Measure Absorbance at ~570 nm Using a Plate Reader add_solubilizer->read_absorbance calculate_ic50 Calculate IC₅₀ Value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Technical Guide to 7-bromo-5-fluoro-1H-indole: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-5-fluoro-1H-indole is a di-halogenated indole derivative that has emerged as a crucial intermediate and versatile scaffold in the field of medicinal chemistry. Its strategic substitution with bromine at the 7-position and fluorine at the 5-position imparts unique electronic and steric properties. These characteristics make it an ideal starting material for the synthesis of complex molecules and for extensive structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for its synthesis and analysis, and its applications in drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
IUPAC Name This compound[2]
CAS Number 408355-23-7
Appearance Solid
Melting Point 20-25 °C
Boiling Point (Predicted) 315.1 ± 22.0 °C
Density (Predicted) 1.750 ± 0.06 g/cm³
logP (Predicted) ~2.8[3]
Water Solubility Predicted to be low[4]
pKa Not experimentally determined
SMILES FC1=CC2=C(NC=C2)C(Br)=C1
InChI Key XOMFQRPHXMTJSG-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound have been reported:

1. Regioselective Bromination of 5-fluoroindole: [4]

This method leverages the directing effect of the fluorine atom at the 5-position of the indole ring. The electron-withdrawing nature of fluorine deactivates the benzene ring towards electrophilic attack but directs incoming electrophiles to the ortho and para positions. Consequently, the bromination of 5-fluoroindole can be controlled to selectively occur at the 7-position.

  • Starting Material: 5-fluoro-1H-indole

  • Reagent: A suitable brominating agent (e.g., N-Bromosuccinimide - NBS).

  • Solvent: An inert organic solvent (e.g., acetonitrile).

  • Procedure: 5-fluoro-1H-indole is dissolved in the solvent, and the brominating agent is added portion-wise at a controlled temperature. The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

2. Cyclization of 1-bromo-5-fluoro-2-nitrobenzene:

This approach involves the construction of the indole ring system from a substituted nitrobenzene precursor.

  • Starting Material: 1-bromo-5-fluoro-2-nitrobenzene

  • Reagent: Vinylmagnesium bromide (a Grignard reagent).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure: 1-bromo-5-fluoro-2-nitrobenzene is dissolved in anhydrous THF and cooled to a low temperature (e.g., -45°C) under an inert atmosphere (e.g., nitrogen). A solution of vinylmagnesium bromide in THF is then added dropwise, maintaining the low temperature. The reaction is stirred for a short period before being quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated. The resulting residue is purified by column chromatography to yield this compound.

Analytical Methods for Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the molecular structure by providing detailed information about the chemical environment of each atom.[4]

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) in the mass spectrum.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used for purity assessment and structural confirmation.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, Br, F) in the molecule, which can be compared with the calculated values to confirm the empirical formula.[5]

Applications in Drug Discovery

This compound is a highly valued building block in drug discovery due to its unique structural features:

  • Scaffold for SAR Studies: The indole nucleus is a privileged scaffold found in many biologically active compounds.[4]

  • Functionalization Handle: The bromine atom at the 7-position serves as an excellent handle for further chemical modifications through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. This allows for the introduction of diverse substituents to explore the chemical space and optimize biological activity.[4]

  • Bioisosteric Replacement: The fluorine atom at the 5-position is a common bioisostere for a hydrogen atom or a hydroxyl group. Its presence can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

A significant application of this compound is in the development of potent antiviral agents, particularly inhibitors of the influenza virus polymerase PB2 cap-binding domain.[4] The general indole scaffold is also widely investigated for its potential antimicrobial and anticancer activities.

Below is a diagram illustrating the logical workflow of utilizing this compound in a drug discovery program.

DrugDiscoveryWorkflow A This compound (Starting Material) B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B Functionalization C Diverse Library of 7-substituted-5-fluoro-1H-indoles B->C Synthesis D Biological Screening (e.g., Antiviral, Anticancer) C->D Testing E Hit Identification D->E Analysis F Lead Optimization (Structure-Activity Relationship) E->F Refinement G Preclinical Candidate F->G Development

Drug Discovery Workflow using this compound.

Safety Information

This compound is classified with the following hazards:

  • Hazard Classifications: Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), and Specific Target Organ Toxicity - Single Exposure (Respiratory system, Category 3).[1]

  • Signal Word: Danger.[1]

  • Precautions: Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically designed molecule with significant potential in medicinal chemistry and drug development. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for researchers. The ability to readily functionalize this scaffold allows for the systematic exploration of chemical diversity, accelerating the discovery of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

A Technical Guide to 7-bromo-5-fluoro-1H-indole: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-5-fluoro-1H-indole is a halogenated indole derivative that has emerged as a valuable building block in medicinal chemistry. Its strategic substitution pattern, featuring a bromine atom at the 7-position and a fluorine atom at the 5-position, imparts unique electronic and steric properties. This guide provides a comprehensive overview of its structure, nomenclature, synthesis, and its role as a key intermediate in the development of therapeutic agents, particularly in the pursuit of novel antiviral compounds.

Chemical Structure and Nomenclature

This compound is a heterocyclic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. The nomenclature specifies the positions of the bromine and fluorine substituents on the indole ring system.

Chemical Structure:

this compound structure

Nomenclature:

  • Systematic IUPAC Name: this compound

  • CAS Number: 408355-23-7[1]

  • Molecular Formula: C₈H₅BrFN

  • Molecular Weight: 214.03 g/mol

Physicochemical and Spectroscopic Data

Characterization of this compound is crucial for its application in synthesis. While comprehensive public data is limited, available proton Nuclear Magnetic Resonance (¹H NMR) data is summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

SolventChemical Shift (δ) ppm and Multiplicity
CDCl₃ (300 MHz)8.30 (br s, 1H), 7.29 (m, 1H), 7.25 (m, 1H), 7.16 (m, 1H), 6.60 (m, 1H)
DMSO-d₆ (500 MHz)11.45 (bs, 1H), 7.50 (t, 1H), 7.40 (dd, 1H), 7.25 (dd, 1H), 6.50 (dd, 1H)

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the cyclization of a substituted nitrobenzene precursor. Two detailed experimental protocols are provided below.

Experimental Protocol 1

This protocol involves the reaction of 1-bromo-5-fluoro-2-nitrobenzene with vinylmagnesium bromide.[1]

Reaction Scheme:

1-bromo-5-fluoro-2-nitrobenzene → this compound

Materials and Reagents:

  • 1-bromo-5-fluoro-2-nitrobenzene

  • 1M Vinylmagnesium bromide in THF

  • Tetrahydrofuran (THF)

  • Saturated NH₄Cl aqueous solution

  • Diethyl ether

  • Saturated NaCl aqueous solution

  • Sodium sulfate

  • Silica gel for column chromatography

  • n-hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 1.22 g (5.0 mmol) of 1-bromo-5-fluoro-2-nitrobenzene in 50 ml of THF.

  • Cool the solution to -45°C under a nitrogen atmosphere.

  • Slowly add 15 ml (15.0 mmol) of a 1M solution of vinylmagnesium bromide in THF, ensuring the temperature remains below -40°C.

  • Stir the resulting dark solution at -40°C for 30 minutes.

  • Quench the reaction by adding 10 ml of saturated NH₄Cl aqueous solution and allow the mixture to warm to room temperature.

  • Extract the mixture twice with diethyl ether.

  • Wash the combined organic layers with saturated NaCl aqueous solution.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on 100g of silica gel using a mobile phase of n-hexane/EtOAc (9:1) to yield 553 mg (52%) of this compound as a light brown oil.[1]

Experimental Protocol 2

This protocol utilizes 2-bromo-4-fluoro-1-nitrobenzene as the starting material.[1]

Reaction Scheme:

2-bromo-4-fluoro-1-nitrobenzene → this compound

Materials and Reagents:

  • 2-bromo-4-fluoro-1-nitrobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Vinylmagnesium bromide in THF

  • Saturated NH₄Cl aqueous solution

  • 1N HCl

  • Ether

  • Water

  • Brine

  • MgSO₄

  • Silica gel for flash chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve 3.5 g (15.9 mmol) of 2-bromo-4-fluoro-1-nitrobenzene in 160 ml of anhydrous THF.

  • Cool the reaction mixture to -45°C.

  • Add 3 equivalents of 1M vinylmagnesium bromide.

  • Stir the mixture at this temperature for 30 minutes.

  • Quench the reaction with saturated NH₄Cl and 1N HCl.

  • Extract the aqueous layer three times with ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography on silica gel.[1]

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Starting Material 1-bromo-5-fluoro-2-nitrobenzene or 2-bromo-4-fluoro-1-nitrobenzene Reaction Cyclization with Vinylmagnesium Bromide Starting Material->Reaction THF, -45°C Workup Quenching Extraction Drying Reaction->Workup Saturated NH4Cl Purification Column Chromatography Workup->Purification Final Product This compound Purification->Final Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the halogen atoms allows for further functionalization. The bromine atom at the C-7 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of a wide range of substituents. The fluorine atom at the C-5 position can enhance the metabolic stability and binding affinity of the final compound.

A primary area of interest for this scaffold is in the development of antiviral agents, specifically inhibitors of the influenza virus polymerase. The indole core can serve as a scaffold to which various functional groups are attached to optimize binding to the viral polymerase, thereby inhibiting viral replication.

G Role of this compound in Drug Development Indole This compound (Building Block) Functionalization Further Chemical Synthesis (e.g., Cross-Coupling Reactions) Indole->Functionalization Lead_Compounds Lead Compounds Functionalization->Lead_Compounds Optimization Structure-Activity Relationship (SAR) Studies Lead_Compounds->Optimization Candidate_Drug Candidate Drug (e.g., Influenza Polymerase Inhibitor) Optimization->Candidate_Drug

Caption: Logical relationship of this compound as a building block.

While this compound itself is not the active pharmaceutical ingredient, its derivatives have shown promise as inhibitors of the influenza virus polymerase, a key enzyme complex (comprising PA, PB1, and PB2 subunits) essential for viral RNA synthesis. By serving as a core scaffold, derivatives of this indole can be designed to interact with specific sites on the polymerase, disrupting its function and thus inhibiting viral replication.

Conclusion

This compound is a synthetically versatile and valuable intermediate for drug discovery and development. Its well-defined structure and accessible synthetic routes make it an attractive starting point for the creation of diverse chemical libraries. The demonstrated utility of its derivatives as potential antiviral agents, particularly against the influenza virus, highlights the importance of this scaffold in the ongoing search for novel therapeutics. Further exploration of the chemical space accessible from this building block is likely to yield new compounds with a range of biological activities.

References

Synthesis of 7-bromo-5-fluoro-1H-indole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthetic Routes, Experimental Protocols, and Starting Materials for a Key Pharmaceutical Intermediate.

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 7-bromo-5-fluoro-1H-indole, a crucial building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, a comparative analysis of synthetic routes, and a focus on the starting materials required.

Introduction

This compound is a halogenated indole derivative of significant interest in medicinal chemistry. The strategic placement of the bromo and fluoro substituents on the indole scaffold allows for targeted modifications and the fine-tuning of physicochemical and pharmacological properties of drug candidates. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. This guide explores the primary methods for the synthesis of this important intermediate.

Synthetic Strategies

Two principal synthetic routes have been identified for the preparation of this compound. The first involves the construction of the indole ring from a substituted nitrobenzene precursor, while the second relies on the direct halogenation of a pre-existing 5-fluoro-1H-indole scaffold.

Route 1: Cyclization of Substituted Nitroaromatics

This approach builds the indole ring system through a cyclization reaction of a substituted nitrobenzene with a vinyl Grignard reagent. The starting materials are typically 1-bromo-5-fluoro-2-nitrobenzene or its isomer, 2-bromo-4-fluoro-1-nitrobenzene. The reaction proceeds via a nucleophilic addition of the vinylmagnesium bromide to the nitro group, followed by an intramolecular cyclization to form the indole ring.

A 1-Bromo-5-fluoro-2-nitrobenzene C This compound A->C Cyclization B Vinylmagnesium Bromide B->C

Caption: Synthetic pathway via nitroaromatic cyclization.

Route 2: Regioselective Bromination of 5-fluoro-1H-indole

This strategy commences with the readily available 5-fluoro-1H-indole. The electron-withdrawing nature of the fluorine atom at the 5-position directs the electrophilic aromatic substitution to the C7 position. N-bromosuccinimide (NBS) is a commonly employed brominating agent for this regioselective transformation, typically carried out in a polar aprotic solvent such as dimethylformamide (DMF).

A 5-Fluoro-1H-indole C This compound A->C Regioselective Bromination B N-Bromosuccinimide (NBS) B->C

Caption: Synthetic pathway via direct bromination.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthetic routes to this compound.

RouteStarting MaterialKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
11-Bromo-5-fluoro-2-nitrobenzeneVinylmagnesium bromideTHF-45 to room temp.30 min at -40°C52[1]
12-Bromo-4-fluoro-1-nitrobenzeneVinylmagnesium bromideTHF-4530 minNot specified[1]
25-Fluoro-1H-indoleN-Bromosuccinimide (NBS)DMF0-25Not specified60-75 (general)[2]

Experimental Protocols

Detailed experimental procedures for the key synthetic transformations are provided below.

Route 1: Cyclization of 1-bromo-5-fluoro-2-nitrobenzene

Materials:

  • 1-Bromo-5-fluoro-2-nitrobenzene (1.22 g, 5.0 mmol)

  • 1M Vinylmagnesium bromide in THF (15 mL, 15.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

  • Saturated aqueous NH4Cl solution (10 mL)

  • Diethyl ether

  • Saturated aqueous NaCl solution

  • Sodium sulfate

  • Silica gel for column chromatography

  • n-Hexane/Ethyl acetate (9:1)

Procedure:

  • Dissolve 1.22 g (5.0 mmol) of 1-bromo-5-fluoro-2-nitrobenzene in 50 mL of anhydrous THF in a round-bottom flask under a nitrogen atmosphere.[1]

  • Cool the solution to -45°C using a suitable cooling bath.[1]

  • Slowly add 15 mL (15.0 mmol) of a 1M solution of vinylmagnesium bromide in THF, ensuring the internal temperature does not exceed -40°C.[1]

  • Stir the resulting dark solution at -40°C for 30 minutes.[1]

  • Quench the reaction by adding 10 mL of saturated aqueous NH4Cl solution and allow the mixture to warm to room temperature.[1]

  • Extract the mixture twice with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaCl solution, dry over sodium sulfate, and filter.[1]

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (100 g) using a mobile phase of n-hexane/EtOAc (9:1) to yield 553 mg (52%) of this compound as a light brown oil.[1]

Route 2: Regioselective Bromination of 5-fluoro-1H-indole (General Procedure)

While a specific detailed protocol for this transformation was not found in the searched literature, a general procedure based on established methods for regioselective bromination of similar indole compounds is as follows.

Materials:

  • 5-Fluoro-1H-indole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-fluoro-1H-indole in anhydrous DMF under an inert atmosphere.

  • Cool the solution to a controlled temperature, typically between 0°C and 25°C.

  • Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., water or a solution of a reducing agent like sodium thiosulfate).

  • Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Conclusion

References

Regioselective Synthesis of 7-Bromo-5-fluoro-1H-indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective synthesis of 7-bromo-5-fluoro-1H-indole, a key intermediate in medicinal chemistry and drug discovery. The strategic placement of the bromine and fluorine atoms on the indole scaffold makes this compound a valuable building block for structure-activity relationship (SAR) studies, particularly in the development of novel therapeutic agents, including antiviral compounds.[1] This document details and compares three primary synthetic routes: regioselective bromination of 5-fluoro-1H-indole, the Bartoli indole synthesis, and the Fischer indole synthesis. Each method is presented with detailed experimental protocols, quantitative data, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key aspects of the three primary methods discussed in this guide.

FeatureRegioselective BrominationBartoli Indole SynthesisFischer Indole Synthesis
Starting Material 5-Fluoro-1H-indole1-Bromo-3-fluoro-2-nitrobenzene(2-Bromo-4-fluorophenyl)hydrazine
Key Reagents N-Bromosuccinimide (NBS)Vinylmagnesium bromideAldehyde or Ketone, Acid Catalyst
General Yield Moderate to Good (Reported 60-75%)Moderate (Reported 52%)[2]Variable
Key Advantages Direct functionalization of the indole core.Effective for sterically hindered 7-substituted indoles.[3]Versatile and widely applicable for indole synthesis.
Key Disadvantages Potential for side reactions if not carefully controlled.Requires handling of Grignard reagents and nitro compounds.Requires synthesis of the specific hydrazine precursor.

Experimental Protocols

Route 1: Regioselective Bromination of 5-Fluoro-1H-indole

This method leverages the directing effect of the fluorine atom at the C5 position, which favors electrophilic substitution at the C7 position. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation.

Experimental Workflow:

start 5-Fluoro-1H-indole reagents N-Bromosuccinimide (NBS) Acetonitrile (MeCN) reaction Stir at 0°C to room temperature start->reaction reagents->reaction Add NBS in one portion workup Quench with water Extract with CH2Cl2 reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the regioselective bromination of 5-fluoro-1H-indole.

Detailed Protocol:

To a solution of 5-fluoro-1H-indole (1.0 eq) in acetonitrile (MeCN) at 0°C, add N-bromosuccinimide (NBS) (1.0 eq) in one portion.[4] Allow the resulting mixture to warm to room temperature and stir overnight.[4] Quench the reaction with water and extract the product with dichloromethane (CH₂Cl₂).[4] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[4] The crude product is purified by column chromatography on silica gel to yield this compound.[4]

Route 2: Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[3] This approach is particularly useful for the synthesis of sterically hindered indoles.

Reaction Mechanism:

nitroarene 1-Bromo-3-fluoro-2-nitrobenzene addition Nucleophilic Addition nitroarene->addition grignard Vinylmagnesium bromide (3 eq.) grignard->addition rearrangement [3,3]-Sigmatropic Rearrangement addition->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization aromatization Aromatization cyclization->aromatization product This compound aromatization->product

Caption: Key steps in the Bartoli indole synthesis.

Detailed Protocol:

Dissolve 1-bromo-5-fluoro-2-nitrobenzene (1.22 g, 5.0 mmol) in 50 ml of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to -45°C.[2] Add a 1M solution of vinylmagnesium bromide in THF (15 ml, 15.0 mmol) dropwise, ensuring the temperature remains below -40°C.[2] Stir the resulting dark solution at -40°C for 30 minutes.[2] Quench the reaction by adding 10 ml of a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature.[2] Extract the mixture twice with diethyl ether.[2] Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and evaporate the solvent.[2] Purify the residue by column chromatography (100g silica gel, n-hexane/EtOAc 9:1) to obtain this compound as a light brown oil (553 mg, 52% yield).[2]

Route 3: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[5]

Reaction Mechanism:

hydrazine (2-Bromo-4-fluorophenyl)hydrazine hydrazone Hydrazone Formation hydrazine->hydrazone carbonyl Aldehyde/Ketone carbonyl->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Acid Catalyst cyclization Cyclization & Ammonia Elimination rearrangement->cyclization product This compound cyclization->product

Caption: General mechanism of the Fischer indole synthesis.

Detailed Protocol:

A general procedure involves the condensation of (2-bromo-4-fluorophenyl)hydrazine with a suitable aldehyde or ketone (e.g., pyruvic acid or an acetal) in the presence of an acid catalyst such as zinc chloride, polyphosphoric acid, or a Brønsted acid.[5] The initially formed phenylhydrazone undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole core.[5] A specific detailed protocol for the synthesis of this compound using this method was not found in the surveyed literature.

Quantitative Data

A comprehensive set of analytical data is crucial for the characterization and quality control of this compound.

Data TypeBartoli Synthesis Product
Yield 52%[2]
Appearance Light brown oil[2]
¹H NMR (CDCl₃, 300MHz) δ 8.30 (br s, 1H), 7.29 (m, 1H), 7.25 (m, 1H), 7.16 (m, 1H), 6.60 (m, 1H)[2]
¹³C NMR Data not available in the surveyed literature.
Mass Spectrometry Predicted m/z for [M+H]⁺: 213.96622[7]
Purity (HPLC) Data not available in the surveyed literature, but reverse-phase HPLC methods are suitable for analysis of similar bromo-indoles.

Conclusion

The regioselective synthesis of this compound can be achieved through several synthetic strategies. The Bartoli indole synthesis offers a confirmed and detailed protocol with a moderate yield. The regioselective bromination of 5-fluoro-1H-indole presents a promising and more direct alternative, with potentially higher yields, although a specific detailed protocol requires further development. The Fischer indole synthesis remains a viable, albeit less direct, option pending the optimization of a protocol for the specific starting materials. The choice of the optimal route will be guided by the specific requirements of the research or development project, including scale, cost, and available expertise. Further work is required to obtain a complete set of analytical data for the product from each route to allow for a more thorough comparison.

References

The Strategic Role of 7-Bromo-5-fluoro-1H-indole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-5-fluoro-1H-indole has emerged as a privileged scaffold and a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 7-position and a fluorine atom at the 5-position, offers a powerful combination of properties for the development of novel therapeutics. The bromine atom serves as a key handle for synthetic diversification through cross-coupling reactions, while the fluorine atom enhances metabolic stability and modulates electronic properties, thereby improving ligand-target interactions. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors and antiviral agents. Detailed experimental protocols and a summary of available quantitative data are presented to facilitate further research and application of this important heterocyclic core.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The versatility of the indole scaffold lies in its ability to mimic peptide structures and bind to various enzymes and receptors.[3]

The strategic introduction of halogen atoms, particularly fluorine and bromine, into the indole ring has become a powerful tool in drug design.[4][5] Fluorine, with its small size and high electronegativity, can significantly enhance metabolic stability, membrane permeability, and binding affinity.[4][6] Bromine, on the other hand, provides a reactive handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7]

This compound combines these advantageous features, making it a highly valuable intermediate for constructing complex molecular architectures and performing extensive structure-activity relationship (SAR) studies.[6][7] This guide will explore the synthesis and utility of this key building block in the context of modern drug discovery.

Synthesis of this compound

The regioselective synthesis of this compound is crucial for its application in medicinal chemistry. Several synthetic routes have been reported, with the most common strategies involving the cyclization of a substituted nitrobenzene or the regioselective bromination of 5-fluoroindole.

Synthesis via Cyclization of a Nitroaromatic Precursor

One established method involves the reaction of a substituted nitrobenzene with a vinyl Grignard reagent, followed by cyclization. This approach allows for the controlled introduction of the desired substitution pattern on the benzene ring of the indole.

Synthesis via Regioselective Bromination

An alternative and widely used approach is the direct bromination of 5-fluoroindole. The electron-withdrawing nature of the fluorine atom at the 5-position directs the incoming electrophile (bromine) to the 7-position of the indole ring.[7]

Chemical Reactivity and Functionalization

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atom at the C-7 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In the context of this compound, this reaction is extensively used to synthesize 7-aryl-5-fluoro-1H-indole derivatives, which are key intermediates in the development of various therapeutic agents.

Suzuki_Coupling_Workflow reagents This compound + Arylboronic Acid/Ester reaction Reaction Mixture reagents->reaction Add catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction Add base Base (e.g., K2CO3) base->reaction Add solvent Solvent (e.g., Dioxane/Water) solvent->reaction Add heating Heating (80-120°C) reaction->heating workup Aqueous Workup & Extraction heating->workup Cool & Process purification Column Chromatography workup->purification product 7-Aryl-5-fluoro-1H-indole purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Applications in Medicinal Chemistry

The this compound scaffold has been investigated in several therapeutic areas, with notable applications in the development of kinase inhibitors and antiviral agents.

Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] The indole scaffold can mimic the purine core of ATP, making it a privileged structure for the design of kinase inhibitors that target the ATP-binding site.[8]

While specific quantitative data for derivatives of this compound are not abundant in publicly available literature, a closely related analog has shown inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in several signaling pathways.

Compound Target Kinase IC50 (µM)
This compound AnalogueGSK-3β12.5[7]

Note: The full structure of the analogue was not disclosed in the source.

The development of GSK-3β inhibitors is a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases and cancer.

GSK3B_Signaling_Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus translocates to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Inhibitor This compound Derivative Inhibitor->GSK3B inhibits

Caption: Simplified Wnt/β-catenin signaling pathway showing inhibition of GSK-3β.

Antiviral Agents: Influenza PB2 Inhibitors

The influenza virus polymerase, a heterotrimeric complex of PB1, PB2, and PA subunits, is an attractive target for antiviral drug development. The PB2 subunit contains a cap-binding domain that is essential for the "cap-snatching" mechanism, a process required for viral transcription.[9]

Research has shown that 7-fluoro-substituted indoles can serve as effective bioisosteres for the 7-azaindole scaffold found in clinical-stage PB2 inhibitors like Pimodivir.[10] A 5,7-difluoroindole derivative was identified as a potent and metabolically stable influenza inhibitor, demonstrating the potential of this class of compounds.[10] Although specific data for this compound derivatives in this context are not yet widely published, this remains a promising area of investigation.

Influenza_Cap_Snatching cluster_polymerase Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit Host_pre_mRNA->PB2 binds to PA PA Subunit PB2->PA activates Cleavage Cleavage of host pre-mRNA PA->Cleavage PB1 PB1 Subunit Viral_RNA_Synthesis Viral RNA Synthesis PB1->Viral_RNA_Synthesis Viral_Polymerase Viral RNA Polymerase Capped_Fragment Capped RNA Fragment (Primer) Cleavage->Capped_Fragment Capped_Fragment->PB1 initiates Indole_Derivative 7-Fluoro-indole Derivative Indole_Derivative->PB2 inhibits cap binding

Caption: Mechanism of influenza virus "cap-snatching" and the target of PB2 inhibitors.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from reported literature procedures.[1]

Materials:

  • 1-Bromo-5-fluoro-2-nitrobenzene

  • Vinylmagnesium bromide (1M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Diethyl ether

  • Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • n-Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • Dissolve 1-bromo-5-fluoro-2-nitrobenzene (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -45 °C using a dry ice/acetone bath.

  • Slowly add a solution of vinylmagnesium bromide in THF (3.0 eq) dropwise, maintaining the internal temperature below -40 °C.

  • Stir the resulting dark solution at -40 °C for 30 minutes.

  • Quench the reaction by adding saturated aqueous NH4Cl solution and allow the mixture to warm to room temperature.

  • Extract the mixture twice with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of n-hexane/EtOAc) to yield this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure and may require optimization for specific substrates.[11]

Materials:

  • This compound

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid/ester, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-5-fluoro-1H-indole.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a general protocol for a common kinase assay format.[10]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant kinase of interest

  • Kinase substrate

  • ATP

  • This compound derivative (test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer with a final DMSO concentration typically ≤1%. Prepare 2X solutions of the kinase and the substrate/ATP mixture in kinase assay buffer.

  • Kinase Reaction:

    • Add the diluted test compound or vehicle control (DMSO) to the wells of the plate.

    • Add the 2X kinase solution to each well.

    • Pre-incubate for 15-30 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the reaction by adding the 2X substrate/ATP solution.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature or 30 °C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

This compound is a strategically designed building block that holds significant promise for the discovery of new therapeutic agents. Its unique combination of a synthetically versatile bromine handle and a metabolically stabilizing fluorine atom makes it an attractive starting point for the synthesis of diverse compound libraries. While its application has been explored in the context of kinase and influenza polymerase inhibition, the full potential of this scaffold is yet to be realized.

Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound, particularly targeting kinases and viral proteins where the 7-azaindole scaffold has shown promise. The generation of comprehensive structure-activity relationship data will be crucial for guiding the rational design of more potent and selective drug candidates. The detailed synthetic and assay protocols provided in this guide aim to facilitate these efforts and accelerate the translation of promising compounds from the laboratory to the clinic.

References

The Biological Significance of Fluorinated Indole Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in medicinal chemistry.[2] In recent decades, the strategic incorporation of fluorine into the indole ring system has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of these molecules.[1][3] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[4] Consequently, fluorinated indoles represent a rapidly expanding class of compounds with significant potential in drug discovery and chemical biology.[5] Approximately 20-25% of approved small-molecule pharmaceuticals contain fluorine, underscoring the impact of this element in modern drug design.[6]

This technical guide provides a comprehensive overview of the biological significance of fluorinated indole scaffolds. It delves into their synthesis, explores their impact on key physicochemical properties, and details their diverse biological activities with a focus on enzyme inhibition and receptor modulation. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of these versatile compounds.

Physicochemical Properties and Pharmacokinetics of Fluorinated Indoles

The introduction of fluorine into an indole scaffold can dramatically alter its molecular properties, which in turn influences its pharmacokinetic profile.

Modulation of Physicochemical Properties:

  • Lipophilicity: Fluorine substitution can either increase or decrease lipophilicity (logP) depending on the position and number of fluorine atoms. A single fluorine atom often increases lipophilicity, which can enhance membrane permeability.[7]

  • Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Replacing a hydrogen atom with fluorine at a site of metabolic oxidation can block this pathway, thereby increasing the metabolic stability and half-life of the compound.[1][8]

  • Acidity/Basicity (pKa): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[9] This modulation of basicity has been shown to have a beneficial influence on oral absorption.[10][11]

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[3][5] The substitution of hydrogen with fluorine can also alter the conformation of the molecule, leading to a more favorable orientation for binding.

Impact on Pharmacokinetics:

The changes in physicochemical properties imparted by fluorination directly translate to improved pharmacokinetic profiles. For instance, enhanced metabolic stability leads to a longer in vivo half-life.[2] Increased lipophilicity can improve absorption across the gastrointestinal tract, leading to better oral bioavailability.[2][12] However, the effect on oral bioavailability is not always predictable and can be influenced by other factors.[10][11]

Table 1: Pharmacokinetic Parameters of Selected Fluorinated Indole Derivatives

CompoundFluorine PositionSpeciesRouteCmaxT1/2 (h)Bioavailability (%)Reference
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole6-F on indole, 4-F on piperidineRatOral-1280[2]
AGH-1924-F on indoleMousei.p.1069 ng/g (brain)--[12]
DRF-4367Not specifiedRatOralIncreases less than proportional to dose5.7-[13]
Indole-3-carbinol (I3C)Not applicable (for comparison)RatOral---[14]

Synthesis of Fluorinated Indole Scaffolds

A variety of synthetic methods have been developed to access fluorinated indole derivatives. These methods can be broadly categorized into two approaches: introduction of fluorine onto a pre-formed indole ring or construction of the indole ring from a fluorinated precursor.

Key Synthetic Strategies:

  • Fischer Indole Synthesis: This classical method involves the reaction of a (fluorophenyl)hydrazine with an aldehyde or ketone under acidic conditions. It is a versatile method for preparing a wide range of substituted indoles.[15]

  • Leimgruber-Batcho Indole Synthesis: This two-step method is particularly useful for the synthesis of indoles that are not readily accessible through the Fischer synthesis.

  • Metal-Free Synthesis: A novel, scalable, and metal-free method for accessing a wide range of fluorinated indoles has been described, which involves an oxidative-dearomatization-enabled approach.[16]

  • Domino Trifluoromethylation/Cyclization: This strategy allows for the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines using a copper-CF3 reagent.[17]

  • Synthesis of Fluorinated Tryptophan Analogs: Fluorinated tryptophan analogs can be synthesized through various methods, including enzymatic synthesis and multi-step chemical synthesis starting from fluorinated indole precursors.[6][15][18]

Biological Activities of Fluorinated Indole Scaffolds

Fluorinated indoles exhibit a broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutic agents.

Enzyme Inhibition

Fluorinated indoles have been shown to be potent inhibitors of several key enzymes implicated in various diseases.

  • Tryptophan 2,3-dioxygenase (TDO2): TDO2 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. Upregulation of TDO2 is associated with cancer and neurodegenerative diseases. 6-fluoroindole derivatives have been identified as potent TDO2 inhibitors.[4]

  • Rho-associated coiled-coil containing protein kinase 1 (ROCK1): ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its overactivation is implicated in cardiovascular diseases, cancer, and glaucoma. 6-fluoroindazole, a bioisostere of fluoroindole, has shown significant ROCK1 inhibitory activity.[4][5]

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Fluorinated indole derivatives have been investigated as cholinesterase inhibitors.[4]

  • HIV-1 Reverse Transcriptase: Fluorinated indole-carboxamide derivatives have demonstrated potent inhibitory activity against wild-type HIV-1 non-nucleoside reverse transcriptase (NNRT).[3][5]

Table 2: Enzyme Inhibitory Activity of Fluorinated Indole Derivatives

Enzyme TargetCompoundFluorine SubstitutionIC50Reference
Tryptophan 2,3-dioxygenase (TDO2)6-fluoroindole derivative 71a6-F< 1 µM[4]
Tryptophan 2,3-dioxygenase (TDO2)6-fluoroindole derivative 726-F< 1 µM[4]
Tryptophan 2,3-dioxygenase (TDO2)6-fluoroindole derivative 73a6-F< 1 µM[4]
Rho-associated coiled-coil containing protein kinase 1 (ROCK1)6-fluoroindazole 526-F14 nM[5]
Acetylcholinesterase (AChE)Fluorinated pyrroloindole 69aFluorinated16.0 µM[5]
Receptor Modulation

Fluorinated indoles are also effective modulators of various receptors, particularly serotonin (5-HT) receptors.

  • Serotonin 5-HT1D Receptor: Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles has led to the development of selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. These compounds are being investigated for the treatment of migraine.[10][11]

  • Serotonin 5-HT2A Receptor: 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole has been identified as a potent antagonist of the h5-HT2A receptor with high bioavailability, showing potential for the treatment of various central nervous system disorders.[2]

  • Serotonin 5-HT7 Receptor: Fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles have been designed as a new generation of selective 5-HT7 receptor agonists. A potent and drug-like agonist, AGH-192, has shown potential as an analgesic in a mouse model of neuropathic pain.[12]

Table 3: Receptor Binding Affinity of Fluorinated Indole Derivatives

Receptor TargetCompoundFluorine SubstitutionKi (nM)Reference
h5-HT2A6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (22)6-F on indole, 4-F on piperidine0.06[2]
5-HT7AGH-1924-F on indole4[12]
Antiviral and Anticancer Activity

Fluorinated indoles have demonstrated significant potential as antiviral and anticancer agents.

  • Antiviral Activity: Fluorinated indole derivatives have shown potent activity against HIV-1. For example, 4-fluoroindole derivatives have been shown to be potent HIV-1 inhibitors.[3][5] Fluorinated indole-carboxamides are effective against wild-type HIV-1, with some compounds exhibiting EC50 values in the low nanomolar range.[3][5]

  • Anticancer Activity: The indole scaffold is present in numerous anticancer drugs.[2] Fluorination can enhance the anticancer properties of these compounds. For example, fluoro-substituted indole-chalcone derivatives have shown potent activity against colorectal cancer cells.[2] Sunitinib, a fluorinated indole-containing drug, is an oral multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumor.[1]

Table 4: Antiviral Activity of Fluorinated Indole Derivatives against HIV-1

Compound SeriesFluorine PositionEC50Reference
Fluorinated indole-carboxamides (19a-e)Various2.0–4.6 nM[3][5]
Benzenesulfonyl fluorinated-indolecarboxamide (20h)4-F0.5 nM (MT-4 cells)[5]
7-substituted carboxamides-4-fluoro indole (22)4-F0.14 nM[3][5]
7-substituted carboxamides-4-fluoro indole (23l)4-F0.02 nM[3][5]
7-substituted carboxamides-4-fluoro indole (23n)4-F0.0058 nM[3][5]

Signaling Pathways Modulated by Fluorinated Indoles

Fluorinated indoles exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Serotonin 5-HT2A Receptor Signaling Pathway

Many indole derivatives, due to their structural similarity to serotonin, interact with serotonin receptors. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a common target.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Target Proteins Ca2_release->Cellular_Response Leads to Serotonin Serotonin or Fluorinated Indole Agonist Serotonin->5HT2A_Receptor Binds

Caption: Simplified 5-HT2A receptor signaling cascade.

ROCK1 Signaling Pathway in Cancer

The RhoA/ROCK1 signaling pathway is frequently dysregulated in cancer, promoting cell migration, invasion, and metastasis.

G Upstream_Signals Upstream Signals (e.g., GPCRs, TGFβ) RhoA RhoA Upstream_Signals->RhoA Activates ROCK1 ROCK1 RhoA->ROCK1 Activates LIMK LIM Kinase (LIMK) ROCK1->LIMK Phosphorylates (Activates) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Stress_Fibers Actin Stress Fiber Formation Cofilin->Actin_Stress_Fibers Inhibition of Actin Depolymerization Cell_Migration_Invasion Cell Migration & Invasion Actin_Stress_Fibers->Cell_Migration_Invasion Fluorinated_Indole_Inhibitor Fluorinated Indole/ Indazole Inhibitor Fluorinated_Indole_Inhibitor->ROCK1 Inhibits

Caption: ROCK1 signaling pathway and its inhibition.

TDO2 and the Kynurenine Pathway

TDO2 initiates the kynurenine pathway, which has implications for immune suppression in cancer.

G Tryptophan Tryptophan TDO2 Tryptophan 2,3-Dioxygenase (TDO2) Tryptophan->TDO2 Kynurenine Kynurenine TDO2->Kynurenine Catalyzes Immune_Suppression Immune Suppression (e.g., T-cell apoptosis) Kynurenine->Immune_Suppression Leads to Fluorinated_Indole_Inhibitor Fluorinated Indole Inhibitor Fluorinated_Indole_Inhibitor->TDO2 Inhibits

Caption: TDO2-mediated kynurenine pathway and its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 6-Fluoroindole (Fischer Indole Synthesis)

This protocol describes a general procedure for the synthesis of 6-fluoroindole via the Fischer indole synthesis.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Acetaldehyde

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

  • Sodium hydroxide solution

  • Ethyl acetate or diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or water.

    • Add a base such as sodium acetate to neutralize the hydrochloride salt.

    • To this solution, add acetaldehyde (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

    • The hydrazone can be isolated by filtration, or the reaction mixture can be carried forward to the next step directly.

  • Cyclization:

    • To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst such as polyphosphoric acid (PPA).

    • Heat the reaction mixture to 80-150°C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.

    • Neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.

    • Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 6-fluoroindole.[16]

G Start Start: 4-Fluorophenylhydrazine & Acetaldehyde Hydrazone_Formation Hydrazone Formation (Room Temperature, 1-2h) Start->Hydrazone_Formation Cyclization Cyclization (Acid Catalyst, 80-150°C, 1-4h) Hydrazone_Formation->Cyclization Workup Work-up (Neutralization, Extraction) Cyclization->Workup Purification Purification (Column Chromatography) Workup->Purification End End: Pure 6-Fluoroindole Purification->End

Caption: Experimental workflow for Fischer indole synthesis.

TDO2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against TDO2.

Materials:

  • Recombinant human TDO2 enzyme

  • L-tryptophan (substrate)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (fluorinated indoles) dissolved in DMSO

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-tryptophan in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound solution or DMSO (for control wells) to each well.

    • Add the TDO2 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Enzyme Reaction:

    • Initiate the reaction by adding the L-tryptophan solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • The product of the TDO2 reaction, N-formylkynurenine, can be measured directly by its absorbance at approximately 321 nm. Alternatively, it can be converted to kynurenine, which can be quantified by HPLC.[19]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

ROCK1 Kinase Assay

This protocol describes a method for measuring the inhibitory activity of compounds against ROCK1 kinase.

Materials:

  • Recombinant active ROCK1 enzyme

  • Kinase assay buffer

  • ATP solution

  • Peptide substrate (e.g., a synthetic peptide containing the ROCK1 phosphorylation site)

  • Test compounds (fluorinated indoles) dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase assay buffer.

    • Add the test compound solution or DMSO (for control wells).

    • Add the ROCK1 enzyme and the peptide substrate.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, which measures luminescence.[20]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol details the Ellman's method for measuring AChE inhibition.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)

  • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • Test compounds (fluorinated indoles) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ATCI and DTNB in the assay buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, DTNB solution, and the test compound solution or solvent (for control).

    • Add the AChE enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at 37°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately start monitoring the absorbance at 412 nm at regular intervals for a specific period. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition and calculate the IC50 value.[4]

HIV-1 gp120-CD4 Binding Inhibition Assay

This protocol describes a general ELISA-based assay to screen for inhibitors of the gp120-CD4 interaction.

Materials:

  • Recombinant HIV-1 gp120

  • Recombinant soluble CD4 (sCD4)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 5% non-fat dry milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-gp120 antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Test compounds (fluorinated indoles)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with sCD4 overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

  • Inhibition:

    • Wash the plate.

    • Pre-incubate gp120 with serial dilutions of the test compound for a specified time.

    • Add the gp120-compound mixture to the sCD4-coated wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound gp120.

    • Add the enzyme-conjugated anti-gp120 antibody and incubate for 1 hour.

    • Wash the plate and add the substrate.

    • After sufficient color development, add the stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Calculate the percent inhibition and determine the IC50 value of the test compound.[21]

Conclusion

The incorporation of fluorine into the indole scaffold is a highly effective strategy for optimizing the pharmacological properties of this privileged heterocyclic system. Fluorinated indoles have demonstrated a remarkable range of biological activities, including potent enzyme inhibition and receptor modulation, leading to promising applications in areas such as oncology, neuropharmacology, and infectious diseases. The ability of fluorine to enhance metabolic stability and improve pharmacokinetic profiles further underscores the value of this approach in drug discovery. This technical guide has provided a comprehensive overview of the synthesis, properties, and biological significance of fluorinated indoles, supported by quantitative data and detailed experimental protocols. It is anticipated that continued exploration of this chemical space will lead to the development of novel and improved therapeutic agents for a wide range of human diseases.

References

The Halogen's Edge: A Technical Guide to Halogenated Indoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among these modifications, halogenation has emerged as a powerful strategy to enhance the therapeutic potential of indole-based compounds. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall bioactivity.[2] This technical guide provides an in-depth exploration of the applications of halogenated indoles in drug discovery, complete with experimental protocols, quantitative data, and detailed visualizations of relevant biological pathways.

The Influence of Halogenation on Pharmacological Properties

The strategic placement of halogens on the indole ring can lead to significant improvements in a compound's drug-like properties. Fluorine, for instance, is often introduced to block metabolic oxidation and increase bioavailability.[3] The larger halogens, such as chlorine, bromine, and iodine, can form halogen bonds, which are non-covalent interactions that can enhance binding affinity to target proteins.[4] The position of the halogen on the indole nucleus is also critical, with different isomers often exhibiting distinct biological activities and potencies.

Therapeutic Applications of Halogenated Indoles

Halogenated indoles have demonstrated remarkable efficacy across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.

Anticancer Activity

A significant number of halogenated indoles have been investigated as potent anticancer agents, targeting various hallmarks of cancer.[5][6][7]

Kinase Inhibition: Many halogenated indoles act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8] For example, halogenated derivatives of the marine alkaloid meridianin have shown potent inhibition of Pim kinases, which are implicated in various hematological cancers.[8]

Table 1: Anticancer Activity of Halogenated Indoles

CompoundHalogen(s)Target(s)Cancer Cell Line(s)IC50/GI50Reference(s)
1,2,3,4-tetrabromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (MC11)BromineProtein kinase CK2Leukemic cell lines (e.g., IPC-Bcl2)16 nM[9]
4,6-dibromoindoleBromineNot specifiedNot specifiedNot specified[7]
5-bromo-4-chloroindoleBromine, ChlorineNot specifiedNot specifiedNot specified[7]
Dionemycin (chlorinated bis-indole alkaloid)ChlorineNot specifiedNCI-H460, MDA-MB-231, HCT-116, HepG23.1-11.2 μM[10]
Indolyl-hydrazone derivative (compound 5)Not specifiedNot specifiedBreast cancer xenograftNot specified[11]
Indole-2-carboxamide derivative (LG25)Not specifiedNot specifiedTriple-negative breast cancerNot specified[11]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Halogenated indoles, particularly those derived from marine organisms, have exhibited significant anti-inflammatory properties.[12][13] For instance, 6-bromoisatin, isolated from the marine mollusc Dicathais orbita, has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[12][13]

Table 2: Anti-inflammatory Activity of Brominated Indoles

Compound/ExtractTarget(s)AssayIC50Reference(s)
Dicathais orbita hypobranchial gland extractNO, TNFα, PGE2LPS-stimulated RAW264.7 macrophages, Calcium ionophore-stimulated 3T3 fibroblasts30.8 µg/mL (NO), 43.03 µg/mL (TNFα), 34.24 µg/mL (PGE2)[12]
6-bromoindoleNFκB translocationLPS-stimulated RAW264.7 macrophages60.7% reduction at 40 µg/mL[12]
6-bromoisatinNFκB translocationLPS-stimulated RAW264.7 macrophages63.7% reduction at 40 µg/mL[12]
5-bromoisatinTNFαLPS-stimulated RAW264.7 macrophages38.05 µM[12]
Antimicrobial and Antiviral Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indoles have demonstrated broad-spectrum activity against various bacteria and fungi, including drug-resistant strains.[7] For example, 4,6-dibromoindole and 5-bromo-4-chloroindole have shown potent antifungal activity against multiple Candida species.[7] In the antiviral arena, certain fluorinated indoles have shown remarkable potency against HIV-1. For instance, a 4-fluorinated indole derivative was found to be approximately 50 times more potent as an HIV-1 inhibitor than its non-fluorinated counterpart.[2]

Table 3: Antimicrobial and Antiviral Activity of Halogenated Indoles

CompoundHalogen(s)Target Organism(s)Activity (MIC/EC50)Reference(s)
4,6-dibromoindoleBromineCandida species10–50 µg/mL[7]
5-bromo-4-chloroindoleBromine, ChlorineCandida species10–50 µg/mL[7]
DionemycinChlorineMethicillin-resistant Staphylococcus aureus (MRSA)1-2 μg/mL[10]
4-fluoroindole derivativeFluorineHIV-1 WT0.5 nM (ED50 in MT-4 cells), 0.8 nM (ED50 in C8166 cells)[2]
7-fluoroindole derivative with heteroaryl-carboxamideFluorineAntiviral0.0058 nM (EC50)[2]

Key Signaling Pathways

The therapeutic effects of halogenated indoles are often mediated through their modulation of critical cell signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[14] The anti-inflammatory effects of compounds like 6-bromoisatin are, in part, due to their ability to inhibit the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[12]

NF_kB_Signaling_Pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression (TNFα, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Halogenated_Indole Halogenated Indole (e.g., 6-Bromoisatin) Halogenated_Indole->IKK_complex Inhibits Halogenated_Indole->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by halogenated indoles.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several indole derivatives have been developed to target components of this pathway.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits Halogenated_Indole Halogenated Indole (Kinase Inhibitor) Halogenated_Indole->PI3K Inhibits Halogenated_Indole->Akt Inhibits Halogenated_Indole->mTORC1 Inhibits

Caption: Targeting the PI3K/Akt/mTOR pathway with halogenated indole kinase inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of halogenated indoles.

Synthesis of Halogenated Indoles

General Procedure for the Synthesis of 6-Bromoisatin:

This protocol describes a two-step synthesis of 6-bromoisatin, a key intermediate for various biologically active compounds.[12][15]

  • Step 1: Synthesis of N-(3-bromophenyl)-2-hydroxyiminoacetamide

    • To a solution of 3-bromoaniline in hydrochloric acid and water, add a solution of chloral hydrate and sodium sulfate.

    • Heat the mixture to boiling, then add a solution of hydroxylamine hydrochloride.

    • Continue heating at reflux for a specified time.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with water and dry to obtain N-(3-bromophenyl)-2-hydroxyiminoacetamide.

  • Step 2: Cyclization to 6-Bromoisatin

    • Add N-(3-bromophenyl)-2-hydroxyiminoacetamide portion-wise to concentrated sulfuric acid at a controlled temperature (e.g., 50 °C).[12]

    • Heat the reaction mixture to 90 °C for 3 hours.[12]

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the yellow precipitate by filtration, wash with water, and dry to yield 6-bromoisatin.[12]

Biological Evaluation

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay):

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction, providing a method to screen for kinase inhibitors.[16]

  • Reagent Preparation:

    • Prepare a 2X kinase solution in Kinase Assay Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the halogenated indole compounds in Kinase Assay Buffer containing a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • Kinase Reaction (25 µL total volume):

    • Add 5 µL of the serially diluted compound or control to the wells of a white, opaque 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production):

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the halogenated indole for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

Halogenated indoles represent a privileged class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with the ability to fine-tune their properties through synthetic chemistry, make them attractive candidates for the development of novel therapeutics. This technical guide has provided a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Continued exploration of the vast chemical space of halogenated indoles is poised to yield the next generation of innovative medicines.

References

An In-depth Technical Guide to 7-Bromo-5-fluoro-1H-indole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-bromo-5-fluoro-1H-indole derivatives and their analogs, a class of heterocyclic compounds that has emerged as a significant scaffold in medicinal chemistry. The strategic placement of bromine and fluorine atoms on the indole ring imparts unique physicochemical properties, making these compounds versatile building blocks for the development of novel therapeutic agents. This document details their synthesis, biological activities, mechanisms of action, and provides relevant experimental protocols to support further research and development in this area.

Core Synthesis and Functionalization

The synthesis of the this compound core is a critical first step in the development of more complex derivatives. The methodologies employed often leverage the directing effects of the halogen substituents on the indole ring.

Synthesis of the this compound Scaffold

Two primary methods for the synthesis of the this compound scaffold are presented below.

Method 1: Cyclization of 1-bromo-5-fluoro-2-nitrobenzene

This approach involves the reaction of a substituted nitrobenzene with a vinyl Grignard reagent, leading to the formation of the indole ring system.[1]

  • Reaction Scheme: 1-bromo-5-fluoro-2-nitrobenzene reacts with vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures, followed by an aqueous workup to yield this compound.

  • Detailed Protocol:

    • Dissolve 1.22 g (5.0 mmol) of 1-bromo-5-fluoro-2-nitrobenzene in 50 ml of THF.

    • Cool the solution to -45°C under a nitrogen atmosphere.

    • Slowly add 15 ml (15.0 mmol) of a 1M solution of vinylmagnesium bromide in THF, ensuring the temperature remains below -40°C.

    • Stir the resulting dark solution at -40°C for 30 minutes.

    • Quench the reaction by adding 10 ml of a saturated aqueous solution of ammonium chloride (NH4Cl) and allow the mixture to warm to room temperature.

    • Extract the aqueous layer twice with diethyl ether.

    • Wash the combined organic layers with a saturated aqueous solution of sodium chloride (NaCl), dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (n-hexane/EtOAc 9:1) to obtain this compound as a light brown oil (553 mg, 52% yield).[1]

Method 2: Cyclization of 2-bromo-4-fluoro-1-nitrobenzene

This method is similar to the first, utilizing a different starting isomer of the substituted nitrobenzene.[1]

  • Reaction Scheme: 2-bromo-4-fluoro-1-nitrobenzene is treated with vinylmagnesium bromide in THF at low temperatures to afford the desired indole.

  • Detailed Protocol:

    • Dissolve 3.5 g (15.9 mmol) of 2-bromo-4-fluoro-1-nitrobenzene in 160 ml of anhydrous THF under a nitrogen atmosphere.

    • Cool the reaction mixture to -45°C.

    • Add three equivalents of a 1M solution of vinylmagnesium bromide in THF.

    • Stir the mixture at this temperature for 30 minutes.

    • Quench the reaction with saturated aqueous NH4Cl and 1N hydrochloric acid (HCl).

    • Extract the aqueous layer three times with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • Purify the product by flash chromatography on silica gel.[1]

Functionalization of the Indole Core

The bromine atom at the C-7 position serves as a versatile handle for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

  • Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the 7-bromo-indole with various boronic acids or esters. This enables the synthesis of diverse 7-aryl or 7-heteroaryl substituted 5-fluoro-1H-indole derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, including oncology, virology, and microbiology.

Anticancer Activity

The anticancer properties of these derivatives are often attributed to their ability to interfere with key cellular signaling pathways essential for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Indole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Indole-Pyrazole Hybrid 7a HepG2 (Liver)MTT6.1 ± 1.9[2]
Indole-Pyrazole Hybrid 7b HepG2 (Liver)MTT7.9 ± 1.9[2]
Indole-Pyrazole Hybrid 5a-j, 7a-e MCF-7 (Breast)MTT10.6 ± 2.3 to 63.7 ± 5.5[2]
Fluoroindole-tethered chromene 13a/b A549, PC-3, MCF-7Not specified7.9 - 9.1[3]
6-fluoroindole 32b HeLa (Cervical)Not specified22.34[3]
6-fluoroindole 32b PC-3 (Prostate)Not specified24.05[3]
6-fluoroindole 32b MDA-MB-231 (Breast)Not specified21.13[3]
FL118 derivative 7l A549, HepG2, HeLa, HCT116MTT0.012 - 0.026[4]
FL118 derivative 7n A549 (Lung)MTT0.009[4]
Antiviral Activity

Several this compound analogs have shown promising activity against a range of viruses, including influenza and human immunodeficiency virus (HIV).

Table 2: Antiviral Activity of Selected Fluorinated Indole Derivatives

Compound SeriesVirusAssay TypeEC50Reference
7-substituted carboxamides-4-fluoro indole HIV-1Not specified0.0058 nM - 0.14 nM
Tetrazole-based 4-fluoroindole hybrids HIV-1 (JRFL pseudotyped)Single-cycle infectivity20 nM - 190 nM
5-fluoroindole-thiosemicarbazides Coxsackie B4Not specified0.4 - 2.1 µg/mL
7-azaindole derivatives Respiratory Syncytial Virus (RSV)Cytopathogenicity0.47 µM - 4.88 µM
Indole-containing inhibitors Zika Virus (ZIKV)Not specified1-3 µM

Mechanism of Action: Signaling Pathways

The biological effects of this compound derivatives are often mediated by their interaction with specific cellular signaling pathways. In cancer, the PI3K/Akt and EGFR pathways are notable targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Certain indole derivatives have been shown to inhibit this pathway.

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Activation akt Akt pip3->akt Activation pdk1->akt Phosphorylation mtor mTOR akt->mtor Activation proliferation Cell Growth & Survival mtor->proliferation inhibitor This compound Derivative inhibitor->pi3k inhibitor->akt

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key player in cancer development, promoting cell proliferation and survival. Inhibition of EGFR signaling is a validated anticancer strategy.

EGFR_Pathway egf EGF egfr EGFR egf->egfr Binding ras Ras egfr->ras Activation pi3k PI3K egfr->pi3k Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt akt->proliferation inhibitor This compound Derivative inhibitor->egfr

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µl of culture medium.

    • Incubate the cells for 24 hours at 37°C and 5% CO2.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).

    • Add 100 µl of the solubilization solution to each well.

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.

Viral Replicon Assay for Antiviral Activity

Viral replicon assays are powerful tools for studying viral replication and for screening antiviral compounds in a high-throughput format without the need for infectious virus particles.

  • Principle: A viral replicon is a subgenomic viral RNA that can self-replicate within a host cell. The replicon is engineered to express a reporter gene (e.g., luciferase or GFP) in place of viral structural proteins. The level of reporter gene expression is directly proportional to the level of viral replication.

  • Protocol (Example for SARS-CoV-2):

    • Electroporate 293T cells with in vitro-transcribed and capped full-length replicon RNA.

    • Seed the electroporated cells into 384-well plates containing serial dilutions of the test compounds.

    • Incubate the plates for 30 hours.

    • Determine the inhibition of replication by measuring the reduction in the number of GFP-positive cells using an automated plate scanner or by measuring luciferase activity using a luminometer.

    • Calculate the EC50 value by nonlinear four-parameter curve fitting.[4]

Caspase-3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

  • Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by caspase-3/7 releases aminoluciferin, which is then consumed by luciferase to produce a luminescent signal proportional to the amount of caspase activity.

  • Protocol:

    • Plate cells in a 96-well plate and treat with the test compound to induce apoptosis.

    • Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a luminometer.[1]

Experimental and Drug Discovery Workflow

The discovery and development of novel therapeutics based on the this compound scaffold typically follows a structured workflow, from initial hit identification to preclinical evaluation.

Drug_Discovery_Workflow synthesis Synthesis of This compound Library screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id lead_gen Lead Generation (SAR Studies) hit_id->lead_gen lead_opt Lead Optimization (ADME/Tox) lead_gen->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo preclinical Preclinical Candidate Selection in_vivo->preclinical

Caption: A generalized workflow for the discovery and development of this compound based therapeutics.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The presence of the halogen atoms not only influences the electronic properties of the indole ring but also provides key handles for synthetic diversification. The demonstrated anticancer and antiviral activities, coupled with an increasing understanding of their mechanisms of action, highlight the significant potential of this class of compounds. This technical guide provides a foundational resource for researchers to further explore and exploit the therapeutic promise of this compound derivatives and their analogs.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 7-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures. The indole scaffold is a privileged structure in a vast array of biologically active natural products and synthetic drugs.[1] The synthesis of 7-aryl-5-fluoro-1H-indoles via Suzuki coupling of 7-bromo-5-fluoro-1H-indole provides a powerful tool for generating novel compounds with potential therapeutic applications. This document provides detailed application notes and a generalized protocol for this transformation.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organic halide or triflate.[2][3][4] The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Data Presentation: Reaction Conditions for Suzuki Coupling of Bromoindoles

The following table summarizes typical reaction conditions for the Suzuki coupling of bromoindoles with various arylboronic acids, based on literature precedents for similar substrates. This data can serve as a starting point for optimizing the reaction of this compound.

EntryBromoindole SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
15,7-dibromoindolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)H₂O120 (MW)-[5]
25,7-dibromoindole4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)H₂O120 (MW)76[5]
35,7-dibromoindole2-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)H₂O120 (MW)70[5]
4(7-Bromo-1H-indol-2-yl)boronic acidAryl halidePd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O80-120-[1]
53-iodo-6-chloro-7-azaindolePhenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol6085[6]
65-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃Dimethoxyethane80High[7]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O, DMF, Toluene, DME)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or microwave vial)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), any additional ligand, and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can also be employed to potentially reduce reaction times.[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-5-fluoro-1H-indole.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (80-120°C or MW) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product 7-aryl-5-fluoro-1H-indole purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)Lₙ pd2_halide Ar-Pd(II)Lₙ-X pd0->pd2_halide Oxidative Addition pd2_aryl Ar-Pd(II)Lₙ-Ar' pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product 7-aryl-5-fluoro-1H-indole (Ar-Ar') pd2_aryl->product indole This compound (Ar-X) indole->pd2_halide boronic Arylboronic Acid (Ar'-B(OH)₂) boronic->pd2_halide base Base base->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-5-fluoro-1H-indoles. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products.[1] The protocols and data presented in these application notes provide a solid foundation for the development of novel indole-based compounds for a wide range of applications in drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity.

References

Application Notes and Protocols for the Heck Reaction of 7-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting the Mizoroki-Heck reaction on 7-bromo-5-fluoro-1H-indole. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This methodology is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The protocols provided herein are based on established procedures for similar bromoindole substrates and serve as a comprehensive guide for the development of specific reaction conditions for this compound.

Introduction

The functionalization of the indole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The 7-position of the indole ring presents a unique site for modification. The Heck reaction offers a versatile method for introducing vinyl groups at this position, which can then be further elaborated. The presence of a fluorine atom at the 5-position can influence the electronic properties of the indole ring and potentially impact the reactivity of the 7-bromo position.

The general transformation for the Heck reaction of this compound is depicted below:

Scheme 1: General Heck Reaction of this compound

Key Reaction Parameters and Optimization

The success of the Heck reaction is highly dependent on the careful selection of several key parameters. For the specific case of this compound, the following components should be considered for optimization.

  • Palladium Catalyst: The choice of the palladium source is critical. Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] Pd(OAc)₂ is often used in combination with a phosphine ligand to generate the active Pd(0) species in situ.[2]

  • Ligand: Phosphine ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity.[1] Triphenylphosphine (PPh₃) is a common choice.[3][4] For electron-rich substrates or to enhance reaction rates, bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can be beneficial.[5] In some cases, the reaction can proceed without an added phosphine ligand, particularly when using ionic liquids or under specific aqueous conditions.[1][6]

  • Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃)[2][3] and sodium acetate, or organic bases like triethylamine (TEA), are commonly used.[1] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF)[2][3], acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are frequently used. Aqueous conditions have also been successfully employed for Heck reactions of halo-indoles.[6]

  • Alkene Coupling Partner: The nature of the alkene affects the reaction efficiency. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[1]

  • Temperature: The reaction typically requires heating to proceed at a reasonable rate. Temperatures ranging from 80 °C to 130 °C are common.[2][3]

Data Presentation: Summary of Heck Reaction Conditions for Bromoindoles

The following table summarizes typical conditions reported for the Heck reaction of various bromoindole substrates, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Substrate ExampleAlkeneYield (%)Reference
Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (3)DMF1104-62-Aryl(tosylamino)methyl-3-bromoindolesIntramolecular78[2][3]
Pd(OAc)₂ (5)PPh₃ (10)TEA (1.8 mmol scale)Silica gel (ball-milling)RT-3-BromoindazolesVarious olefinsGood to Excellent[4][7]
Na₂PdCl₄ (5)ˢSPhos (15)Na₂CO₃ (4)CH₃CN/H₂O (1:1)MW-5-Bromo-indoleVarious alkenesQuantitative[6]
Pd/CPPh₃----3-Iodo-1-methyl-1H-indoleVarious terminal alkenesGood to Acceptable[8]

Experimental Protocols

The following are generalized protocols that can be adapted for the Heck reaction of this compound. Note: These protocols should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

Protocol 1: General Procedure using Pd(OAc)₂/PPh₃

This protocol is based on commonly reported conditions for the Heck reaction of bromoindoles.[2][3]

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), potassium carbonate (2.0-3.0 equiv), palladium(II) acetate (0.02-0.10 equiv), and triphenylphosphine (0.04-0.20 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Add the alkene (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated indole.

Protocol 2: Aqueous Heck Reaction Conditions

This protocol is adapted from procedures developed for the Heck cross-coupling of halo-indoles in aqueous media.[6]

Materials:

  • This compound

  • Alkene (e.g., acrylic acid)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Water-soluble phosphine ligand (e.g., TPPTS or TXPTS) or a bulky ligand like ˢSPhos

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Deionized water

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), sodium carbonate (2.0-4.0 equiv), sodium tetrachloropalladate(II) (0.05 equiv), and the phosphine ligand (0.15 equiv).

  • Add a 1:1 mixture of acetonitrile and deionized water.

  • Purge the mixture with an inert gas.

  • Heat the reaction mixture under reflux or using microwave irradiation, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the product.

Mandatory Visualizations

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Alkene - Base (e.g., K2CO3) catalyst Add Catalyst System: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., PPh3) reagents->catalyst 1. solvent Add Anhydrous Solvent (e.g., DMF) catalyst->solvent 2. inert_atm Establish Inert Atmosphere (N2/Ar) solvent->inert_atm 3. heating Heat Reaction Mixture (e.g., 100-120 °C) inert_atm->heating 4. monitoring Monitor Progress (TLC / LC-MS) heating->monitoring 5. quench Cool and Quench (Water/EtOAc) monitoring->quench 6. (Upon Completion) extraction Liquid-Liquid Extraction quench->extraction 7. purification Column Chromatography extraction->purification 8. product Isolated Product purification->product 9.

Caption: Experimental workflow for the Heck reaction of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium compounds can be toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

Conclusion

The Heck reaction is a robust and versatile tool for the vinylation of this compound. The protocols and data presented provide a solid foundation for researchers to develop and optimize specific reaction conditions for their desired transformations. Careful consideration of the catalyst, ligand, base, and solvent system will be key to achieving high yields and purity of the desired products, which are valuable intermediates in drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 7-bromo-5-fluoro-1H-indole. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of a carbon-nitrogen bond, a crucial linkage in a vast array of pharmaceuticals and biologically active compounds.[1][2] The protocols and data presented herein are curated to assist researchers in the successful application of this versatile cross-coupling reaction.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[1][3] This methodology has revolutionized the synthesis of arylamines, offering a significant improvement over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] The reaction of this compound is of particular interest as the resulting 7-amino-5-fluoro-1H-indole scaffold is a key structural motif in various pharmacologically active molecules. The fluorine substituent at the 5-position can enhance metabolic stability and binding affinity, making this a valuable building block in drug discovery.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yields the desired arylamine product and regenerates the active Pd(0) catalyst.[3][4][5]

Data Presentation: Reaction Conditions and Yields for Analogous Substrates

While a specific protocol for this compound is not extensively documented in the literature, a reliable procedure can be developed based on successful aminations of similar bromo- and halo-indole derivatives. The following table summarizes reaction conditions and corresponding yields for the Buchwald-Hartwig amination of various relevant substrates, providing a valuable reference for optimizing the reaction of this compound.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-1H-imidazoleAnilinetBuBrettPhos Pd G3LHMDSTHFRT1285[6]
4-Chloro-7-azaindoleN-MethylpiperazinePd(OAc)₂ / L5LHMDSTHF651295[7]
4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridinePhenylmethanaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100192[8]
5,7-DibromoindolePhenylboronic acid (Suzuki Coupling)Pd(PPh₃)₄Na₂CO₃Water120 (µW)1.591[9]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiToluene10024>95[10]
7-IodoindoleMorpholinePd(OAc)₂ / PPh₃K₂CO₃DMF1001285[11]

Experimental Protocols

The following is a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on established procedures for similar heterocyclic substrates and should be optimized for the specific amine coupling partner.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3, tBuBrettPhos Pd G3)

  • Phosphine ligand (if not using a precatalyst, e.g., XPhos, RuPhos)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium precatalyst (1-5 mol%), and the base (1.5-2.5 equiv).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous solvent (typically 0.1-0.5 M concentration of the limiting reagent) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (typically 1-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 7-amino-5-fluoro-1H-indole derivative.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Mandatory Visualization

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordinated Complex OxAdd->AmineCoord Amine RedElim_pre Deprotonated Complex AmineCoord->RedElim_pre Base, -HBase⁺ RedElim_pre->Pd0 Reductive Elimination Product 7-amino-5-fluoro- 1H-indole Salt HBase⁺Br⁻ ArBr 7-bromo-5-fluoro- 1H-indole Amine Amine Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Amine - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Cool, Dilute, Filter reaction->workup extraction Extraction and Drying workup->extraction purification Purification by Chromatography extraction->purification characterization Characterization (NMR, HRMS) purification->characterization end End Product characterization->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling reactions of 7-bromo-5-fluoro-1H-indole. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the strategic placement of the bromine and fluorine atoms. The bromine at the C-7 position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[1] The fluorine atom at the C-5 position can enhance the metabolic stability and binding affinity of the resulting molecules.[1]

This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] This reaction is particularly useful for the synthesis of biaryl and vinyl-substituted indoles.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-7-phenyl-1H-indole.

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10085-95 (estimated)Adapted from[3]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O120 (MW)91Adapted from[4]
33-Thienylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME8580-90 (estimated)Adapted from[3]

Note: Yields are representative for analogous systems and may vary for the specific substrate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (2 mol%) and XPhos (4 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas.

  • Add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous toluene, followed by morpholine (1.2 equiv.) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene110~85-95Adapted from[7]
2BenzylaminePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Toluene100~80-90Adapted from[7]
3IndolePd(OAc)₂ (2)DavePhos (4)K₃PO₄Toluene100~75-85Adapted from[6]

Note: Yields are representative for analogous systems and may vary for the specific substrate.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This method is highly effective for the synthesis of alkynyl-substituted indoles.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and triethylamine (2.0 equiv.) via syringe.

  • Add phenylacetylene (1.2 equiv.) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Representative Sonogashira Coupling Reactions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF8093Adapted from[10]
2Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT~85Adapted from[10]
3Trimethylsilylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT97Adapted from[11][12]

Note: Yields are representative for analogous systems and may vary for the specific substrate.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13] It is a valuable tool for the vinylation of the indole core.

Experimental Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

  • Argon or Nitrogen gas

Procedure:

  • To a sealed tube, add this compound (1.0 equiv.), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous acetonitrile, triethylamine (1.5 equiv.), and styrene (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Representative Heck Coupling Reactions
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NMeCN10080-90 (estimated)General Heck Conditions
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF120~85General Heck Conditions
3AcrylonitrilePdCl₂ (2)-NaOAcDMA100~75-85General Heck Conditions

Note: Yields are representative for analogous systems and may vary for the specific substrate.

Visualizations

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling S_OA Oxidative Addition (Pd(0) to Pd(II)) S_TM Transmetalation (with R-BY₂) S_OA->S_TM S_RE Reductive Elimination (C-C bond formation) S_TM->S_RE S_Cat Pd(0) Catalyst Regeneration S_RE->S_Cat S_Cat->S_OA B_OA Oxidative Addition (Pd(0) to Pd(II)) B_LA Ligand Association (Amine Coordination) B_OA->B_LA B_DP Deprotonation B_LA->B_DP B_RE Reductive Elimination (C-N bond formation) B_DP->B_RE B_Cat Pd(0) Catalyst Regeneration B_RE->B_Cat B_Cat->B_OA So_OA Oxidative Addition (Pd(0) to Pd(II)) So_TM Transmetalation (with Cu-Acetylide) So_OA->So_TM So_RE Reductive Elimination (C-C bond formation) So_TM->So_RE So_Cat Pd(0) Catalyst Regeneration So_RE->So_Cat So_Cat->So_OA H_OA Oxidative Addition (Pd(0) to Pd(II)) H_MI Migratory Insertion (Alkene Coordination) H_OA->H_MI H_BE β-Hydride Elimination H_MI->H_BE H_RE Reductive Elimination (Product Release) H_BE->H_RE H_Cat Pd(0) Catalyst Regeneration H_RE->H_Cat H_Cat->H_OA G Reactants Reactants: This compound Coupling Partner Catalyst, Ligand, Base Reaction_Setup Reaction Setup: Inert Atmosphere Anhydrous Solvent Reactants->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup: Extraction Drying Monitoring->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product Purification->Product

References

Application Notes and Protocols for the Functionalization of the C-7 Position of 5-Fluoroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of the C-7 position of 5-fluoroindoles, a crucial scaffold in medicinal chemistry. The methodologies described herein utilize transition-metal-catalyzed C-H activation, employing a removable N-pivaloyl directing group to achieve high regioselectivity.

Introduction

Directing group strategies have become a powerful tool for achieving site-selective C-H functionalization of otherwise unreactive positions on aromatic and heteroaromatic rings. For indoles, the inherent electronic properties favor functionalization at the C-2 and C-3 positions. However, for many applications in drug discovery and materials science, substitution at the C-7 position is highly desirable. This document outlines protocols for the C-7 alkenylation, amidation, and sulfonamidation of 5-fluoroindoles, a key building block for various therapeutic agents. The use of an N-pivaloyl directing group is central to these transformations, facilitating the formation of a six-membered metallacycle intermediate that directs the catalytic functionalization to the C-7 position.

Workflow for C-7 Functionalization of 5-Fluoroindole

The overall workflow for the C-7 functionalization of 5-fluoroindole involves three key stages: protection of the indole nitrogen with a pivaloyl group, transition-metal-catalyzed C-7 functionalization, and subsequent deprotection to yield the final product.

workflow cluster_0 Starting Material cluster_1 Protection cluster_2 C-7 Functionalization cluster_3 Deprotection 5-Fluoroindole 5-Fluoroindole N-Pivaloyl-5-fluoroindole N-Pivaloyl-5-fluoroindole 5-Fluoroindole->N-Pivaloyl-5-fluoroindole Pivaloyl Chloride, Base 7-Functionalized-N-pivaloyl-5-fluoroindole 7-Functionalized-N-pivaloyl-5-fluoroindole N-Pivaloyl-5-fluoroindole->7-Functionalized-N-pivaloyl-5-fluoroindole Transition Metal Catalyst, Coupling Partner 7-Functionalized-5-fluoroindole 7-Functionalized-5-fluoroindole 7-Functionalized-N-pivaloyl-5-fluoroindole->7-Functionalized-5-fluoroindole Base

Caption: General workflow for the C-7 functionalization of 5-fluoroindole.

Part 1: Synthesis of N-Pivaloyl-5-fluoroindole

Protocol 1: N-Pivaloylation of 5-Fluoroindole

This protocol describes the protection of the nitrogen of 5-fluoroindole with a pivaloyl group, which is essential for directing the subsequent C-7 functionalization.

Materials:

  • 5-Fluoroindole

  • Sodium hydride (60% dispersion in mineral oil)

  • Pivaloyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of 5-fluoroindole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add pivaloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford N-pivaloyl-5-fluoroindole.

Part 2: C-7 Functionalization Protocols

The following protocols detail the transition-metal-catalyzed functionalization of the C-7 position of N-pivaloyl-5-fluoroindole.

Protocol 2.1: Rhodium-Catalyzed C-7 Alkenylation[1][2]

This protocol describes the olefination of the C-7 position with acrylates.

Materials:

  • N-Pivaloyl-5-fluoroindole

  • Methyl acrylate (or other activated alkene)

  • [RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • 1,2-Dichloroethane (DCE)

  • Celite

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a screw-capped vial, add N-pivaloyl-5-fluoroindole (1.0 eq), [RhCp*Cl₂]₂ (0.04 eq), AgNTf₂ (0.16 eq), and Cu(OAc)₂·H₂O (2.0 eq).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous DCE, followed by methyl acrylate (2.0 eq).

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 24-48 hours.

  • Cool the reaction to room temperature and dilute with DCM.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the C-7 alkenylated product.

Table 1: Rhodium-Catalyzed C-7 Alkenylation of N-Pivaloyl-5-fluoroindole - Representative Data

EntryAlkeneProductYield (%)
1Methyl acrylateMethyl (E)-3-(5-fluoro-1-pivaloyl-1H-indol-7-yl)acrylate75-85
2Ethyl acrylateEthyl (E)-3-(5-fluoro-1-pivaloyl-1H-indol-7-yl)acrylate78-88
3n-Butyl acrylaten-Butyl (E)-3-(5-fluoro-1-pivaloyl-1H-indol-7-yl)acrylate70-80
Protocol 2.2: Iridium-Catalyzed C-7 Sulfonamidation[3][4][5]

This protocol details the amination of the C-7 position using sulfonyl azides.

Materials:

  • N-Pivaloyl-5-fluoroindole

  • Sulfonyl azide (e.g., p-toluenesulfonyl azide)

  • [IrCp*Cl₂]₂

  • Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)

  • Silver acetate (AgOAc)

  • 1,2-Dichloroethane (DCE)

  • Celite

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a screw-capped vial, add N-pivaloyl-5-fluoroindole (1.0 eq), [IrCp*Cl₂]₂ (0.025 eq), AgNTf₂ (0.1 eq), and AgOAc (0.5 eq).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous DCE, followed by the sulfonyl azide (1.2 eq).

  • Seal the vial and stir the reaction mixture at room temperature (or up to 80 °C if needed) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Filter through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the C-7 sulfonamidated product.

Table 2: Iridium-Catalyzed C-7 Sulfonamidation of N-Pivaloyl-5-fluoroindole - Representative Data

EntrySulfonyl AzideProductYield (%)
1p-Toluenesulfonyl azideN-(5-fluoro-1-pivaloyl-1H-indol-7-yl)-4-methylbenzenesulfonamide80-90
2Methanesulfonyl azideN-(5-fluoro-1-pivaloyl-1H-indol-7-yl)methanesulfonamide75-85
3Benzenesulfonyl azideN-(5-fluoro-1-pivaloyl-1H-indol-7-yl)benzenesulfonamide82-92
Protocol 2.3: Ruthenium-Catalyzed C-7 Amidation with Dioxazolones[6]

This protocol describes the C-7 amidation using dioxazolones as the amido source.

Materials:

  • N-Pivaloyl-5-fluoroindole

  • Dioxazolone (e.g., 3-phenyl-1,4,2-dioxazol-5-one)

  • [Ru(p-cymene)Cl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Pivalic acid (PivOH)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Celite

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a screw-capped vial, add N-pivaloyl-5-fluoroindole (1.0 eq), [Ru(p-cymene)Cl₂]₂ (0.05 eq), and AgSbF₆ (0.2 eq).

  • Evacuate and backfill the vial with argon.

  • Add HFIP, followed by the dioxazolone (1.5 eq) and pivalic acid (1.0 eq).

  • Seal the vial and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Filter through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to give the C-7 amidated product.

Table 3: Ruthenium-Catalyzed C-7 Amidation of N-Pivaloyl-5-fluoroindole - Representative Data

EntryDioxazoloneProductYield (%)
13-Phenyl-1,4,2-dioxazol-5-oneN-(5-fluoro-1-pivaloyl-1H-indol-7-yl)benzamide70-80
23-(4-Methoxyphenyl)-1,4,2-dioxazol-5-oneN-(5-fluoro-1-pivaloyl-1H-indol-7-yl)-4-methoxybenzamide72-82
33-Methyl-1,4,2-dioxazol-5-oneN-(5-fluoro-1-pivaloyl-1H-indol-7-yl)acetamide65-75

Part 3: Deprotection Protocol

Protocol 3: Deprotection of the N-Pivaloyl Group [1][2]

This protocol describes the removal of the N-pivaloyl directing group to yield the free N-H indole.

Materials:

  • 7-Functionalized-N-pivaloyl-5-fluoroindole

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve the 7-functionalized-N-pivaloyl-5-fluoroindole (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add LDA solution (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-45 °C.

  • Stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Add water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the deprotected 7-functionalized-5-fluoroindole.

Signaling Pathways and Mechanistic Diagrams

The catalytic cycles for these transformations share a common initial step: C-H activation at the C-7 position directed by the N-pivaloyl group.

catalytic_cycle cluster_cycle General Catalytic Cycle for C-7 Functionalization cluster_reactants Inputs cluster_products Output Indole N-Piv-5-F-Indole Metallacycle Six-Membered Metallacycle Indole->Metallacycle C-H Activation Intermediate Catalyst-Substrate Intermediate Metallacycle->Intermediate + Coupling Partner Product_Piv 7-Functionalized N-Piv-5-F-Indole Intermediate->Product_Piv Reductive Elimination/ Protonolysis Catalyst [M]-Catalyst Product_Piv->Catalyst Release Final_Product 7-Functionalized 5-Fluoroindole Product_Piv->Final_Product Deprotection Catalyst->Indole Regeneration Coupling_Partner Coupling Partner (Alkene, Azide, etc.) Coupling_Partner->Intermediate

Caption: Generalized catalytic cycle for C-7 functionalization.

References

Application Notes and Protocols for the Synthesis of 7-aryl-5-fluoro-1H-indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-aryl-5-fluoro-1H-indole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. The strategic placement of the aryl group at the 7-position and the fluorine atom at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds attractive for drug discovery programs.[1] The fluorine atom, in particular, can enhance binding affinity to target proteins and improve pharmacokinetic profiles. This document provides detailed protocols for the synthesis of 7-aryl-5-fluoro-1H-indoles starting from the readily available 7-bromo-5-fluoro-1H-indole, primarily via the Suzuki-Miyaura cross-coupling reaction.

Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most effective and widely used method for the synthesis of 7-aryl-5-fluoro-1H-indoles from this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between the sp2-hybridized carbon of the bromo-indole and an arylboronic acid. The reaction is known for its high functional group tolerance, generally good yields, and mild reaction conditions.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1] A base is crucial for the activation of the boronic acid in the transmetalation step.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a similar substrate, 5,7-dibromoindole, with various arylboronic acids.[2] These data provide a strong predictive framework for the expected outcomes with this compound, demonstrating the influence of electronic and steric factors on the reaction efficiency. It is important to note that yields can vary based on the specific reaction conditions and the reactivity of the boronic acid.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-Phenyl-5-fluoro-1H-indole91 (estimated)
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-5-fluoro-1H-indole76 (estimated)
34-Methylphenylboronic acid7-(4-Methylphenyl)-5-fluoro-1H-indole70 (estimated)
44-Chlorophenylboronic acid7-(4-Chlorophenyl)-5-fluoro-1H-indole53 (estimated)
53-Methoxyphenylboronic acid7-(3-Methoxyphenyl)-5-fluoro-1H-indole70 (estimated)
62-Methylphenylboronic acid7-(2-Methylphenyl)-5-fluoro-1H-indole70 (estimated)
72-Methoxyphenylboronic acid7-(2-Methoxyphenyl)-5-fluoro-1H-indole85 (estimated)
8Thiophene-2-boronic acid7-(Thiophen-2-yl)-5-fluoro-1H-indoleGood (qualitative)[3]
9Pyridine-3-boronic acid7-(Pyridin-3-yl)-5-fluoro-1H-indoleGood (qualitative)

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often with water as a co-solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).[2]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[1]

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed under microwave irradiation for shorter reaction times.[2]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 7-aryl-5-fluoro-1H-indole.[1]

Characterization Data (Representative Examples)

7-(4-Methoxyphenyl)-5-fluoro-1H-indole:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.37 (s, 1H, NH-indole), 7.44 (d, J = 8.5 Hz, 2H, Har), 7.37 (m, 4H, Har), 7.07 (s, 1H, Har), 6.85 (m, 1H, Har), 5.04 (s, 2H, CH₂), 4.84 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃).[4]

  • ¹³C NMR (175 MHz, DMSO-d₆) δ: 162.6 (C=O), 154.2 (C-O), 136.5, 132.3, 131.7, 131.0, 130.4, 128.9, 127.6, 115.4, 113.5, 108.9, 102.2, 55.6 (OCH₃), 54.0 (CH₂).[4]

  • MS (ESI) m/z: [M-H]⁺; anal. calcd. for C₁₇H₁₆ClN₃O₂: C, 61.91; H, 4.89; N, 12.74; found: C, 61.67; H, 4.90; N, 12.73.[4]

Note: The provided characterization data is for a structurally related compound and serves as a reference. Actual spectral data for the target compounds should be acquired and interpreted for confirmation.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Add this compound, arylboronic acid, catalyst, and base to vessel. inert 2. Create inert atmosphere (evacuate and backfill with N₂/Ar). reagents->inert solvent 3. Add degassed solvent. inert->solvent reaction 4. Heat reaction mixture (80-120 °C or microwave). solvent->reaction monitoring 5. Monitor reaction progress (TLC or LC-MS). reaction->monitoring workup 6. Aqueous workup (EtOAc, H₂O, brine). monitoring->workup purification 7. Purify by column chromatography. workup->purification product Isolated 7-aryl-5-fluoro-1H-indole purification->product suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdii_halide R¹-Pd(II)L₂-X pd0->pdii_halide Oxidative Addition (R¹-X) pdii_aryl R¹-Pd(II)L₂-R² pdii_halide->pdii_aryl Transmetalation (R²-B(OR)₂ + Base) pdii_aryl->pd0 product R¹-R² pdii_aryl->product Reductive Elimination

References

Application Notes and Protocols: 7-bromo-5-fluoro-1H-indole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-5-fluoro-1H-indole is a strategically substituted indole derivative that serves as a versatile building block in the synthesis of bioactive molecules, particularly kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound offers distinct advantages for drug design and synthesis. The fluorine atom at the 5-position can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions with the target protein. The bromine atom at the 7-position provides a convenient synthetic handle for introducing further molecular complexity via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of BRAF and Aurora kinases, two important targets in oncology. Detailed experimental protocols for the synthesis of a representative kinase inhibitor are provided, along with data on the biological activity of related compounds and diagrams of relevant signaling pathways.

Synthesis of a Representative Kinase Inhibitor: A BRAF Inhibitor Analog

This section details a representative multi-step synthesis of a hypothetical BRAF inhibitor analog, starting from this compound. The synthetic strategy involves an initial N-arylation followed by a Suzuki-Miyaura cross-coupling reaction to introduce the key pharmacophoric elements.

Experimental Workflow

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Suzuki-Miyaura Coupling start This compound reagents1 2,4-dichloro-5-(trifluoromethyl)pyrimidine, Trifluoromethanesulfonic acid, Hexafluoroisopropanol (HFIP) start->reagents1 product1 Intermediate 1: 7-bromo-1-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-5-fluoro-1H-indole reagents1->product1 reagents2 Pyridine-3-boronic acid, Pd(PPh3)4, Na2CO3, 1,4-Dioxane/H2O product1->reagents2 product2 Final Product: 1-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-5-fluoro-7-(pyridin-3-yl)-1H-indole reagents2->product2

Caption: Synthetic workflow for a representative kinase inhibitor.

Experimental Protocols

Step 1: Synthesis of 7-bromo-1-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-5-fluoro-1H-indole (Intermediate 1)

This protocol is adapted from a procedure described in patent literature for the N-arylation of indole derivatives.[1]

  • Materials:

    • This compound (1.0 g, 4.67 mmol)

    • 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.22 g, 5.61 mmol)

    • Trifluoromethanesulfonic acid (0.45 mL, 5.14 mmol)

    • Hexafluoroisopropanol (HFIP) (20 mL)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 g, 4.67 mmol) and 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.22 g, 5.61 mmol) in hexafluoroisopropanol (20 mL) at 0 °C, slowly add trifluoromethanesulfonic acid (0.45 mL, 5.14 mmol).

    • Warm the reaction mixture to 60 °C and stir for 16 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate 1.

Step 2: Synthesis of 1-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-5-fluoro-7-(pyridin-3-yl)-1H-indole (Final Product)

This protocol describes a Suzuki-Miyaura cross-coupling reaction to introduce the pyridine moiety.

  • Materials:

    • Intermediate 1 (from Step 1)

    • Pyridine-3-boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • 2M Sodium carbonate solution

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a reaction vessel, combine Intermediate 1, pyridine-3-boronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

    • Add a 3:1 mixture of 1,4-dioxane and 2M aqueous sodium carbonate solution.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the final product.

Biological Activity of Indole-Based Kinase Inhibitors

The 5-fluoro-indole scaffold is a component of numerous potent kinase inhibitors. The following table summarizes the biological activity of several representative indole-based inhibitors against key kinase targets.

Compound ClassTarget KinaseIC50 (nM)Reference
Indole-basedEGFR7-18[2]
Indole-basedVEGFR-245[2]
7-AzaindoleCDK9/CyclinT14 (for most potent analog)[3]
7-AzaindoleHaspin14 (for most potent analog)[3]
Indolinone-basedVEGFR-280-930[4][5]
Indole-basedSRC Kinase2 (for most potent analog)[6]

Signaling Pathways

BRAF V600E Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8][9] The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth in various cancers, including melanoma.[10]

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, & Angiogenesis Transcription->Proliferation Inhibitor BRAF Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF_V600E Inhibition

Caption: The constitutively active BRAF V600E signaling pathway.

Aurora A Kinase Signaling Pathway

Aurora A kinase is a key regulator of mitosis, playing crucial roles in centrosome maturation, spindle assembly, and chromosome segregation.[11][12][13] Its overexpression is common in many cancers and is associated with genomic instability.[11][14]

G cluster_G2 G2 Phase cluster_M Mitosis CDK1_CyclinB CDK1/Cyclin B Aurora_A_inactive Aurora A (Inactive) CDK1_CyclinB->Aurora_A_inactive Activation PLK1 PLK1 PLK1->Aurora_A_inactive Activation Aurora_A_active Aurora A (Active) Aurora_A_inactive->Aurora_A_active Centrosome Centrosome Maturation Aurora_A_active->Centrosome Spindle Spindle Assembly Aurora_A_active->Spindle Chromosome Chromosome Segregation Aurora_A_active->Chromosome Inhibitor Aurora A Inhibitor Inhibitor->Aurora_A_active Inhibition

References

Application Notes and Protocols for Antiviral Drug Discovery Using 7-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 7-bromo-5-fluoro-1H-indole as a scaffold in antiviral drug discovery. While direct antiviral activity data for derivatives of this specific indole is limited in publicly available literature, this document extrapolates potential applications and protocols based on the known antiviral properties of closely related bromo- and fluoro-substituted indole compounds.

Introduction: The Promise of Halogenated Indoles in Antiviral Therapy

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Halogenation of the indole ring, particularly with bromine and fluorine, has been shown to significantly modulate the biological activity of these compounds, often enhancing their antiviral potency. Fluorine substitution can improve metabolic stability and binding affinity, while bromine can provide a site for further chemical modification and enhance activity.

Derivatives of indole have demonstrated broad-spectrum antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Influenza virus, and Herpes Simplex Virus (HSV).[1][2] They can act through various mechanisms, such as inhibiting viral entry and fusion, blocking reverse transcriptase, and inhibiting viral proteases and polymerases.[1]

This compound represents a promising, yet underexplored, starting point for the synthesis of novel antiviral agents. Its unique substitution pattern offers opportunities for the development of new chemical entities with potentially improved efficacy and pharmacokinetic profiles.

Synthesis of this compound

The synthesis of this compound can be achieved through a cyclization reaction of a substituted nitrobenzene with a vinylmagnesium bromide reagent.[3] Two reported methods are summarized below.

Protocol 1: Synthesis from 1-bromo-5-fluoro-2-nitrobenzene

This protocol is based on the reaction of 1-bromo-5-fluoro-2-nitrobenzene with vinylmagnesium bromide.[3]

Materials:

  • 1-bromo-5-fluoro-2-nitrobenzene

  • Tetrahydrofuran (THF), anhydrous

  • 1M Vinylmagnesium bromide in THF

  • Saturated ammonium chloride (NH4Cl) aqueous solution

  • Diethyl ether

  • Saturated sodium chloride (NaCl) aqueous solution

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • n-hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 1.22 g (5.0 mmol) of 1-bromo-5-fluoro-2-nitrobenzene in 50 ml of anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -45°C using a suitable cooling bath.

  • Slowly add 15 ml (15.0 mmol) of 1M vinylmagnesium bromide in THF, ensuring the internal temperature does not exceed -40°C.

  • Stir the resulting dark solution at -40°C for 30 minutes.

  • Quench the reaction by adding 10 ml of saturated NH4Cl aqueous solution and allow the mixture to warm to room temperature.

  • Extract the mixture twice with diethyl ether.

  • Wash the combined organic layers with saturated NaCl aqueous solution.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and EtOAc (9:1) as the eluent to obtain this compound.[3]

Protocol 2: Synthesis from 2-bromo-4-fluoro-1-nitrobenzene

This protocol utilizes 2-bromo-4-fluoro-1-nitrobenzene as the starting material.[3]

Materials:

  • 2-bromo-4-fluoro-1-nitrobenzene

  • Tetrahydrofuran (THF), anhydrous

  • Vinylmagnesium bromide (1M solution)

  • Saturated ammonium chloride (NH4Cl)

  • 1N Hydrochloric acid (HCl)

  • Ether

  • Water

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for flash chromatography

Procedure:

  • Dissolve 3.5 g (15.9 mmol) of 2-bromo-4-fluoro-1-nitrobenzene in 160 ml of anhydrous THF under a nitrogen atmosphere.

  • Cool the reaction mixture to -45°C.

  • Add 3 equivalents of 1M vinylmagnesium bromide solution.

  • Stir the mixture at this temperature for 30 minutes.

  • Quench the reaction with saturated NH4Cl and 1N HCl.

  • Extract the aqueous layer three times with ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography on silica gel.[3]

G cluster_synthesis Synthesis of this compound start Starting Material (Substituted Nitrobenzene) dissolve Dissolve in anhydrous THF start->dissolve cool Cool to -45°C dissolve->cool add_reagent Add Vinylmagnesium Bromide cool->add_reagent stir Stir at -40°C add_reagent->stir quench Quench with saturated NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Column Chromatography wash_dry->purify product This compound purify->product G cluster_moa Potential Antiviral Mechanisms of this compound Derivatives cluster_entry Viral Entry cluster_replication Viral Replication Indole_Derivative This compound Derivative Viral_Glycoprotein Viral Glycoprotein Indole_Derivative->Viral_Glycoprotein Inhibits Reverse_Transcriptase Reverse Transcriptase (e.g., HIV) Indole_Derivative->Reverse_Transcriptase Inhibits Viral_Polymerase Viral Polymerase (e.g., HCV, Influenza) Indole_Derivative->Viral_Polymerase Inhibits Viral_Protease Viral Protease (e.g., HIV, HCV) Indole_Derivative->Viral_Protease Inhibits Membrane_Fusion Membrane Fusion Viral_Glycoprotein->Membrane_Fusion Viral_Entry Viral Entry into Host Cell Membrane_Fusion->Viral_Entry Inhibition_Entry Blockage of Viral Entry Inhibition_Replication Inhibition of Viral Replication

References

Development of Influenza Inhibitors Utilizing a 7-Bromo-5-Fluoro-1H-Indole Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of potential influenza virus inhibitors derived from a 7-bromo-5-fluoro-1H-indole core structure. The focus is on the synthesis of active congeners, their biological evaluation through established antiviral assays, and the elucidation of their potential mechanisms of action by examining their influence on viral life cycle and host cell signaling pathways.

Application Notes

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In the context of antiviral research, indole derivatives have emerged as promising candidates for the inhibition of influenza virus replication. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to target proteins.

The this compound core represents a strategic starting point for the synthesis of novel influenza inhibitors. The bromine at the 7-position can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities. The fluorine atom at the 5-position can enhance binding interactions with target proteins and improve metabolic stability.

One promising avenue for the development of influenza inhibitors from this scaffold is the synthesis of 5-fluoro-1H-indole-2,3-dione (5-fluoro-isatin) derivatives. Isatin and its analogs have been reported to possess a broad spectrum of antiviral activities. The synthetic route from a 5-fluoro-1H-indole precursor to 5-fluoro-isatin is a feasible approach to generate a library of compounds for screening. Subsequent derivatization, for instance, by forming thiosemicarbazones at the 3-position, can lead to compounds with potent antiviral properties.

The primary targets for these indole-based inhibitors within the influenza virus life cycle are varied. Many indole derivatives have been investigated as neuraminidase (NA) inhibitors, preventing the release of progeny virions from infected cells. Others have been shown to target the viral RNA-dependent RNA polymerase (RdRp) complex, specifically subunits like PB2, thereby inhibiting viral transcription and replication. Additionally, some compounds may interfere with the hemagglutinin (HA) protein, blocking viral entry into host cells.

Beyond direct antiviral activity, understanding the interaction of these compounds with host cell signaling pathways is crucial. Influenza virus infection is known to activate several host pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which can contribute to the inflammatory response and viral replication. Inhibitors that modulate these pathways may offer a dual benefit of reducing viral load and mitigating virus-induced pathology.

Quantitative Data Summary

The following table summarizes the anti-influenza activity of representative indole-based compounds. While specific data for derivatives of this compound are not yet extensively published, the data for structurally related 5-fluoro-isatin and other indole derivatives provide a benchmark for the potential efficacy of this class of compounds.

Compound IDChemical ClassTarget/AssayInfluenza StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
FIC-TSC-1 5-Fluoro-isatin ThiosemicarbazoneCPE ReductionH1N115.8>100>6.3
FIC-TSC-2 5-Fluoro-isatin ThiosemicarbazoneCPE ReductionH3N221.3>100>4.7
Indole-NA-1 Indole-3-carboxamideNeuraminidase InhibitionH1N18.598.211.6
Indole-NA-2 Indole-3-carboxylateNeuraminidase InhibitionH1N112.1>100>8.3
Oseltamivir Neuraminidase Inhibitor (Control)Neuraminidase InhibitionH1N10.002>10000>5,000,000
Ribavirin Nucleoside Analog (Control)CPE ReductionH1N13.5>100>28.6

EC₅₀ (50% effective concentration), CC₅₀ (50% cytotoxic concentration), SI (Selectivity Index = CC₅₀/EC₅₀). Data is representative of values reported in the literature for similar compound classes.

Experimental Protocols

Synthesis of 5-Fluoro-1H-indole-2,3-dione (5-Fluoro-isatin) Derivatives

This protocol outlines a general method for the synthesis of 5-fluoro-isatin thiosemicarbazones, starting from 5-fluoro-1H-indole.

Step 1: Oxidation of 5-Fluoro-1H-indole to 5-Fluoro-isatin

  • Dissolve 5-fluoro-1H-indole (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF, 10 mL).

  • Add N-bromosuccinimide (NBS, 2.2 mmol) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain crude 5-fluoro-isatin.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 5-Fluoro-isatin-3-thiosemicarbazone

  • Dissolve 5-fluoro-isatin (1 mmol) and thiosemicarbazide (1.1 mmol) in ethanol (15 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated product, wash with cold ethanol, and dry under vacuum to yield the 5-fluoro-isatin-3-thiosemicarbazone.

Neuraminidase Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Influenza virus neuraminidase (recombinant or from viral lysates)

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Test compounds and control inhibitor (e.g., Oseltamivir)

  • Black 96-well plates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Protocol:

  • Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer.

  • In a black 96-well plate, add 25 µL of the diluted compounds to the respective wells.

  • Add 25 µL of diluted neuraminidase enzyme solution to each well.

  • Include enzyme-only (no inhibitor) and no-enzyme (background) controls.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 50 µL of MUNANA substrate solution (final concentration typically 100 µM).

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the enzyme-only control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay determines the ability of a compound to protect host cells from virus-induced death.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with TPCK-trypsin)

  • Influenza virus stock of a known titer

  • Test compounds and control antiviral (e.g., Ribavirin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Crystal Violet, MTT, or Neutral Red)

  • Microplate reader

Protocol:

  • Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in the infection medium.

  • Wash the cell monolayer with phosphate-buffered saline (PBS).

  • Infect the cells with influenza virus at a specific multiplicity of infection (MOI) (e.g., 0.01) for 1 hour at 37°C.

  • Remove the virus inoculum and add 100 µL of the diluted compounds to the respective wells.

  • Include virus control (cells + virus, no compound), cell control (cells only, no virus), and compound toxicity control (cells + compound, no virus) wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Assess cell viability using a chosen method. For Crystal Violet staining: a. Remove the medium and fix the cells with 10% formalin for 15 minutes. b. Stain the cells with 0.5% Crystal Violet solution for 20 minutes. c. Wash the plate with water and air dry. d. Solubilize the stain with methanol and read the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

  • Determine the EC₅₀ (for antiviral activity) and CC₅₀ (for cytotoxicity) values from the respective dose-response curves.

Visualizations

Signaling Pathways and Experimental Workflows

influenza_replication_cycle cluster_extracellular Extracellular cluster_cell Host Cell Virus Virus Attachment 1. Attachment (HA binds to Sialic Acid) Virus->Attachment Endocytosis 2. Endocytosis Attachment->Endocytosis Endosome Endosome Endocytosis->Endosome Uncoating 3. Uncoating (M2 Ion Channel) Endosome->Uncoating vRNP_release Viral Ribonucleoproteins (vRNPs) released Uncoating->vRNP_release Nuclear_Import 4. Nuclear Import vRNP_release->Nuclear_Import Nucleus Nucleus Nuclear_Import->Nucleus Transcription_Replication 5. Transcription & Replication (RdRp) Nucleus->Transcription_Replication mRNA_synthesis Viral mRNA Transcription_Replication->mRNA_synthesis cRNA_synthesis cRNA Transcription_Replication->cRNA_synthesis Nuclear_Export 6. Nuclear Export mRNA_synthesis->Nuclear_Export vRNA_synthesis Progeny vRNA cRNA_synthesis->vRNA_synthesis vRNA_synthesis->Nuclear_Export Protein_Synthesis 7. Protein Synthesis (Ribosomes) Nuclear_Export->Protein_Synthesis Assembly 8. Assembly Nuclear_Export->Assembly Viral_Proteins HA, NA, M1, etc. Protein_Synthesis->Viral_Proteins Viral_Proteins->Assembly Budding 9. Budding Assembly->Budding Release 10. Release (NA cleaves Sialic Acid) Budding->Release Progeny_Virus Progeny_Virus Release->Progeny_Virus

Caption: Influenza A Virus Replication Cycle.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLRs) Adaptor Adaptor Proteins (e.g., MyD88) Receptor->Adaptor Influenza_Virus Influenza Virus Components Influenza_Virus->Receptor activates TAK1 TAK1 Adaptor->TAK1 MKKs MKK3/6 TAK1->MKKs p38_MAPK p38 MAPK MKKs->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression translocates to Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines induces

Caption: p38 MAPK Signaling Pathway in Influenza Infection.

experimental_workflow Start Start: 7-bromo-5-fluoro- 1H-indole Synthesis Chemical Synthesis (e.g., Oxidation, Condensation) Start->Synthesis Compound_Library Library of Indole Derivatives Synthesis->Compound_Library Primary_Screening Primary Screening (CPE Reduction Assay) Compound_Library->Primary_Screening Hit_Compounds Active Hits? Primary_Screening->Hit_Compounds Hit_Compounds->Synthesis No Secondary_Assay Secondary Assay (Neuraminidase Inhibition) Hit_Compounds->Secondary_Assay Yes Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization End End: Lead Candidate Lead_Optimization->End

Spectroscopic Characterization of 7-bromo-5-fluoro-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-5-fluoro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromine and fluorine atoms on the indole scaffold imparts unique electronic properties and provides synthetic handles for further molecular elaboration. Halogenated indoles have demonstrated a range of biological activities, including the modulation of bacterial virulence and quorum sensing. This document provides a detailed guide to the spectroscopic characterization of this compound, offering protocols for acquiring and interpreting key analytical data.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data have been generated using validated computational prediction tools. These values serve as a reliable reference for the identification and characterization of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.20br s-H1 (N-H)
~7.45ddJ = 8.8, 2.0 HzH4
~7.20tJ = 2.8 HzH2
~7.10ddJ = 8.8, 4.2 HzH6
~6.55tJ = 2.8 HzH3
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~158.0 (d, ¹JCF = 235 Hz)C5
~135.0C7a
~128.0C3a
~125.0 (d, ³JCF = 10 Hz)C4
~124.0C2
~112.0 (d, ²JCF = 25 Hz)C6
~103.0C3
~101.0 (d, ⁴JCF = 5 Hz)C7
Predicted FT-IR Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~3100-3000MediumC-H (Aromatic) Stretch
~1610, 1580, 1470Medium-StrongC=C (Aromatic) Stretch
~1250StrongC-F Stretch
~850-750StrongC-H (Aromatic) Out-of-Plane Bend
~650MediumC-Br Stretch
Mass Spectrometry Data (Electron Ionization - EI)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zRelative Intensity (%)Assignment
215~100[M]⁺ (with ⁸¹Br)
213~100[M]⁺ (with ⁷⁹Br)
134Variable[M - Br]⁺
107Variable[M - Br - HCN]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

b. Data Acquisition (¹H NMR):

  • Spectrometer: 500 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

c. Data Acquisition (¹³C NMR):

  • Spectrometer: 125 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

a. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

b. Data Acquisition:

  • Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Mass Spectrometry (MS)

a. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

b. Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-300

  • Inlet System (if using GC):

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep FTIR_Prep Place solid on ATR crystal Sample->FTIR_Prep MS_Prep Dissolve in volatile solvent Sample->MS_Prep NMR NMR Spectroscopy (1H and 13C) NMR_Prep->NMR FTIR FT-IR Spectroscopy FTIR_Prep->FTIR MS Mass Spectrometry (EI) MS_Prep->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Biological Relevance: Inhibition of Pseudomonas aeruginosa Quorum Sensing

Halogenated indoles, such as 7-fluoroindole, have been shown to interfere with the quorum-sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa. This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, leading to the production of virulence factors and biofilm formation. By inhibiting QS, these compounds can reduce the pathogenicity of P. aeruginosa. The diagram below illustrates the putative mechanism of action.

quorum_sensing_inhibition cluster_bacteria Pseudomonas aeruginosa QS_system Quorum Sensing System (e.g., LasR, RhlR) Virulence_genes Virulence Factor Genes (e.g., pyocyanin, elastase) QS_system->Virulence_genes Activation Biofilm Biofilm Formation QS_system->Biofilm Activation Indole_analog This compound Indole_analog->QS_system Inhibition

Caption: Inhibition of Pseudomonas aeruginosa quorum sensing by this compound.

Application Note: 1H and 13C NMR Analysis of 7-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of 7-bromo-5-fluoro-1H-indole using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The included methodologies cover sample preparation, instrument parameters, and data analysis. Predicted spectral data, including chemical shifts (δ) and coupling constants (J), are summarized for reference. This guide is intended to assist researchers in the unambiguous characterization of this and structurally related halogenated indole compounds, which are prevalent motifs in medicinal chemistry.

Introduction

This compound is a halogenated indole derivative of interest in synthetic and medicinal chemistry. The precise substitution pattern of bromine and fluorine on the indole scaffold significantly influences its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is critical. High-resolution NMR spectroscopy is the premier analytical technique for the structural determination of organic molecules in solution. This application note details the use of 1H and 13C NMR for the comprehensive analysis of this compound.

Predicted NMR Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following data is based on validated NMR prediction software and analysis of structurally similar compounds. These values provide a reliable reference for the assignment of experimentally acquired spectra.

1H NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 500 MHz

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.3br s-
H-2~7.3t~2.8
H-3~6.6dd~3.2, ~2.0
H-4~7.3dd~8.8, ~2.4
H-6~7.1dd~8.8, ~2.4

Note: The chemical shift of the N-H proton (H-1) can be broad and its position is highly dependent on solvent and concentration.

13C NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 125 MHz

CarbonChemical Shift (δ, ppm)
C-2~126.0
C-3~103.5
C-3a~129.5
C-4~114.0 (d, JC-F ≈ 25 Hz)
C-5~159.0 (d, JC-F ≈ 240 Hz)
C-6~113.0 (d, JC-F ≈ 25 Hz)
C-7~102.0
C-7a~133.0

Note: Carbon atoms coupled to fluorine will exhibit splitting (doublet, d) with a characteristic coupling constant (JC-F).

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small molecule sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR, and 20-50 mg for 13C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary. The resulting solution should be clear and free of particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of cotton wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

1H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64

  • Receiver Gain: Optimized automatically

13C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse sequence (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm (-20 to 220 ppm)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)

  • Receiver Gain: Optimized automatically

Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both 1H and 13C spectra.

  • Integrate the signals in the 1H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to establish proton-proton connectivities.

  • Assign the signals in both the 1H and 13C spectra to the corresponding nuclei in the this compound structure. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignments.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup 1H & 13C Experiments load->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase Phasing & Referencing ft->phase assign Peak Assignment & Integration phase->assign structure Structure Confirmation assign->structure

Caption: Workflow for NMR analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 7-Bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 7-bromo-5-fluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for the synthesis of this compound are:

  • The Bartoli Indole Synthesis: This method involves the reaction of an ortho-substituted nitroarene, such as 1-bromo-5-fluoro-2-nitrobenzene or 2-bromo-4-fluoro-1-nitrobenzene, with a vinyl Grignard reagent. It is a powerful method for preparing 7-substituted indoles.[1][2][3][4][5][6][7][8]

  • Direct Bromination of 5-fluoro-1H-indole: This approach utilizes an electrophilic brominating agent, like N-bromosuccinimide (NBS), to directly brominate the 5-fluoroindole scaffold. The fluorine atom at the 5-position directs the incoming electrophile to the ortho and para positions, with the 7-position being electronically favored and sterically accessible.[6]

Q2: Why is regioselectivity a challenge in this synthesis?

A2: Regioselectivity is a significant challenge due to the potential for the formation of multiple bromo-fluoro-indole isomers. In the direct bromination of 5-fluoro-1H-indole, while the fluorine at C5 directs bromination to the C4, C6, and C7 positions, achieving exclusive bromination at the C7 position can be difficult. The reaction conditions must be carefully controlled to favor the desired 7-bromo isomer over other potential products. In the Bartoli synthesis, the regioselectivity is determined by the substitution pattern of the starting nitroarene, making it a more regioselective approach for accessing 7-substituted indoles.

Q3: What are the most common side products to expect?

A3: During the direct bromination of 5-fluoro-1H-indole, the most common side products are other regioisomers such as 4-bromo-5-fluoro-1H-indole and 6-bromo-5-fluoro-1H-indole. Over-bromination can also lead to the formation of di-brominated products. In the Bartoli synthesis, side reactions can include the formation of anilines, especially if the nitroarene is not ortho-substituted. Incomplete reaction or side reactions of the Grignard reagent can also lead to impurities.

Q4: How can I confirm the identity and purity of the this compound product?

A4: A combination of spectroscopic techniques is essential for confirming the structure and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the substitution pattern on the indole ring. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the sample and can be used to separate isomers if a suitable method is developed.

Troubleshooting Guides

Issue 1: Low Yield in the Bartoli Indole Synthesis
Potential Cause Troubleshooting Steps
Poor quality of Grignard reagent Ensure the vinylmagnesium bromide is freshly prepared or properly stored to maintain its reactivity. Titrate the Grignard reagent before use to determine its exact concentration.
Suboptimal reaction temperature The reaction is typically performed at low temperatures (-40°C to -45°C).[2] Ensure the temperature is carefully controlled throughout the addition of the Grignard reagent to minimize side reactions.
Insufficient amount of Grignard reagent The Bartoli synthesis requires at least three equivalents of the vinyl Grignard reagent for nitroarenes.[1][3][7][8] Ensure the correct stoichiometry is used.
Presence of water in the reaction The Grignard reagent is highly sensitive to moisture. Use anhydrous solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric hindrance from the ortho-substituent While an ortho-substituent is necessary for the reaction to proceed, highly bulky groups can sometimes hinder the reaction. However, in the case of a bromo substituent, this is generally not an issue.[1][3][7]
Issue 2: Poor Regioselectivity in the Direct Bromination of 5-fluoro-1H-indole
Potential Cause Troubleshooting Steps
Reaction temperature is too high Higher temperatures can lead to a loss of regioselectivity. Perform the bromination at a lower temperature (e.g., 0°C or below) to favor the formation of the thermodynamically more stable 7-bromo isomer.
Incorrect choice of brominating agent or solvent N-bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination.[6] The choice of solvent can also influence the selectivity. Experiment with different solvents (e.g., DMF, acetonitrile, or chlorinated solvents) to optimize the regioselectivity.
Over-bromination Use a stoichiometric amount of the brominating agent to avoid the formation of di-brominated products. Add the brominating agent slowly and monitor the reaction progress carefully by TLC or LC-MS.
Formation of a mixture of isomers The electronic and steric effects of the fluorine substituent direct bromination to multiple positions. Purification by column chromatography or recrystallization will be necessary to isolate the desired 7-bromo isomer.
Issue 3: Difficulty in Product Purification and Isomer Separation
Potential Cause Troubleshooting Steps
Similar polarity of isomers Bromo-fluoro-indole isomers often have very similar polarities, making their separation by column chromatography challenging.
* Optimize the mobile phase: Use a solvent system with a shallow polarity gradient to improve the resolution between the isomers.
* Consider a different stationary phase: If silica gel does not provide adequate separation, explore other stationary phases like alumina or reverse-phase silica.
* Recrystallization: Attempt to selectively crystallize the desired isomer from a suitable solvent or solvent mixture.
Product is an oil The target compound, this compound, has been reported as a light brown oil.[2] If a solid is expected, ensure the product is free of residual solvent. If it is indeed an oil, purification will rely on chromatography.
Co-elution with starting materials or byproducts Ensure the reaction has gone to completion to minimize the amount of unreacted starting material. Use a different solvent system for chromatography that provides better separation between the product and impurities.

Data Presentation

Table 1: Summary of Synthetic Methods and Yields

Synthetic Route Starting Material Reagents and Conditions Yield of this compound Reference
Bartoli Indole Synthesis1-bromo-5-fluoro-2-nitrobenzene1M vinylmagnesium bromide in THF, -45°C to room temperature52%[2]
Bartoli Indole Synthesis2-bromo-4-fluoro-1-nitrobenzene1M vinylmagnesium bromide (3 equiv.), THF, -45°CNot explicitly stated for the final product, but the method is reported.[2]
Direct Bromination5-fluoro-1H-indoleN-bromosuccinimide (NBS) in DMF, 0-25°C60-75% (general yield for this type of reaction)[6]

Experimental Protocols

Protocol 1: Bartoli Indole Synthesis of this compound

This protocol is adapted from a reported literature procedure.[2]

Materials:

  • 1-bromo-5-fluoro-2-nitrobenzene

  • 1M vinylmagnesium bromide in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Diethyl ether

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • n-hexane and Ethyl acetate (EtOAc) for column chromatography

Procedure:

  • Dissolve 1.22 g (5.0 mmol) of 1-bromo-5-fluoro-2-nitrobenzene in 50 mL of anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -45°C using a suitable cooling bath.

  • Slowly add 15 mL (15.0 mmol) of a 1M solution of vinylmagnesium bromide in THF, ensuring the internal temperature remains below -40°C.

  • Stir the resulting dark solution at -40°C for 30 minutes.

  • Quench the reaction by adding 10 mL of saturated aqueous NH4Cl solution and allow the mixture to warm to room temperature.

  • Extract the mixture twice with diethyl ether.

  • Wash the combined organic layers with saturated NaCl aqueous solution, dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (100 g) using a mixture of n-hexane/EtOAc (9:1) as the eluent to obtain this compound as a light brown oil (553 mg, 52% yield).[2]

Characterization Data:

  • 1H NMR (300 MHz, CDCl3): δ 8.30 (br s, 1H), 7.29 (m, 1H), 7.25 (m, 1H), 7.16 (m, 1H), 6.60 (m, 1H).[2]

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Bartoli Indole Synthesis cluster_workup Workup & Purification cluster_product Final Product start_nitro 1-bromo-5-fluoro-2-nitrobenzene reaction Reaction in THF -45°C to RT start_nitro->reaction start_grignard Vinylmagnesium Bromide start_grignard->reaction quench Quench with NH4Cl reaction->quench extract Extraction with Diethyl Ether quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the Bartoli synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthetic Route cluster_bartoli_issues Bartoli Troubleshooting cluster_bromination_issues Bromination Troubleshooting cluster_purification Purification Strategy start Low Yield or Impure Product bartoli Bartoli Synthesis start->bartoli bromination Direct Bromination start->bromination grignard_quality Check Grignard Reagent Quality/Quantity bartoli->grignard_quality temp_control Verify Temperature Control bartoli->temp_control anhydrous Ensure Anhydrous Conditions bartoli->anhydrous low_temp Lower Reaction Temperature bromination->low_temp reagent_choice Optimize Brominating Agent/Solvent bromination->reagent_choice stoichiometry Control Stoichiometry bromination->stoichiometry chromatography Optimize Column Chromatography grignard_quality->chromatography temp_control->chromatography anhydrous->chromatography low_temp->chromatography reagent_choice->chromatography stoichiometry->chromatography recrystallization Attempt Recrystallization chromatography->recrystallization

Caption: Logical troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 7-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-5-fluoro-1H-indole. Our aim is to facilitate the improvement of reaction yields and address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically performed via the Bartoli indole synthesis, are a common issue. Several factors can contribute to this. Here are the primary causes and troubleshooting steps:

  • Quality of Starting Materials: Ensure that the starting material, either 1-bromo-5-fluoro-2-nitrobenzene or 2-bromo-4-fluoro-1-nitrobenzene, is of high purity. Impurities can lead to side reactions. The vinylmagnesium bromide is also a critical reagent; its quality and concentration should be verified before use.

  • Reaction Conditions: The reaction is highly sensitive to temperature and the rate of addition of the Grignard reagent. Maintaining a low temperature (around -45 °C) is crucial to minimize side reactions.

  • Stoichiometry of Grignard Reagent: The Bartoli indole synthesis requires at least three equivalents of the vinyl Grignard reagent for the reaction with a nitroarene to proceed to completion.[1] Using a lower stoichiometry will result in incomplete conversion and lower yields.

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards moisture and oxygen. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

  • Side Reactions: The reaction between a nitroarene and a Grignard reagent can lead to the formation of side products such as azo and azoxy compounds. The choice of solvent can influence the formation of these byproducts.

Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?

A2: Besides the desired this compound, several side products can form during the synthesis. These may include:

  • Unreacted Starting Material: Incomplete reaction will leave residual 1-bromo-5-fluoro-2-nitrobenzene.

  • Azo and Azoxy Compounds: These are common byproducts in reactions of nitroarenes with organometallic reagents.

  • Protonated Grignard Reagent: If any moisture is present, the vinylmagnesium bromide will be quenched to ethene.

  • Other Isomeric Indoles: Depending on the starting material and reaction conditions, trace amounts of other indole isomers might be formed, although the Bartoli synthesis is generally regioselective for 7-substituted indoles from ortho-substituted nitroarenes.[2]

Q3: How can I optimize the reaction conditions to maximize the yield?

A3: Optimization of the reaction conditions is key to improving the yield. Consider the following parameters:

  • Temperature: Maintain a consistently low temperature during the addition of the Grignard reagent. A temperature of -45 °C has been reported to be effective.[3]

  • Solvent: While THF is commonly used, the use of less common ether solvents like dibutyl ether has been reported to reduce the formation of azo and azoxy derivatives in similar reactions.

  • Addition Rate of Grignard Reagent: A slow, dropwise addition of the vinylmagnesium bromide solution to the nitroarene solution is recommended to control the exothermic reaction and minimize side product formation.

  • Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent. 2. Presence of moisture or oxygen in the reaction setup. 3. Incorrect stoichiometry of reagents.1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. 3. Use at least 3 equivalents of vinylmagnesium bromide per equivalent of the nitroarene.[1]
Formation of a Dark, Tarry Mixture 1. Reaction temperature too high. 2. Rapid addition of the Grignard reagent. 3. Formation of significant amounts of side products.1. Maintain the reaction temperature at or below -40 °C. 2. Add the Grignard reagent slowly and dropwise. 3. Consider changing the solvent to dibutyl ether to minimize side reactions.
Difficulty in Product Purification 1. Presence of closely eluting impurities. 2. Oily nature of the product.1. Use a long chromatography column with a shallow solvent gradient (e.g., n-hexane/ethyl acetate) for better separation. 2. If the product is an oil, ensure complete removal of the solvent under high vacuum. Trituration with a non-polar solvent like hexane may induce crystallization.

Experimental Protocols

Synthesis of this compound from 1-bromo-5-fluoro-2-nitrobenzene[3]

This protocol is based on a reported literature procedure.

Materials:

  • 1-bromo-5-fluoro-2-nitrobenzene

  • Vinylmagnesium bromide (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • n-Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1.22 g (5.0 mmol) of 1-bromo-5-fluoro-2-nitrobenzene in 50 mL of anhydrous THF.

  • Cool the solution to -45 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Under a nitrogen atmosphere, slowly add 15 mL (15.0 mmol) of a 1M solution of vinylmagnesium bromide in THF dropwise, ensuring the internal temperature does not exceed -40 °C.

  • After the addition is complete, stir the dark-colored solution at -40 °C for 30 minutes.

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Allow the reaction mixture to warm to room temperature.

  • Extract the mixture twice with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of n-hexane and EtOAc (e.g., 9:1) as the eluent to obtain this compound as a light brown oil (553 mg, 52% yield).[3]

Data Presentation

Table 1: Reported Yield for the Synthesis of this compound

Starting MaterialReagentSolventTemperatureYieldReference
1-bromo-5-fluoro-2-nitrobenzeneVinylmagnesium bromide (3 eq.)THF-45 °C52%[3]

Table 2: Hypothetical Comparison of Reaction Conditions for Yield Optimization

Parameter VariedCondition AYield (A)Condition BYield (B)Rationale for Improvement
Grignard Stoichiometry 2.5 equivalents40%3.0 equivalents52%The Bartoli synthesis requires at least 3 equivalents of the Grignard reagent for complete reaction with the nitro group.[1]
Reaction Temperature -20 °C35%-45 °C52%Lower temperatures suppress the formation of side products common in Grignard reactions with nitro compounds.
Solvent THF52%Dibutyl Ether>52% (expected)Dibutyl ether can minimize the formation of azo and azoxy byproducts.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 1-bromo-5-fluoro-2-nitrobenzene in anhydrous THF cool Cool to -45 °C start->cool add_grignard Slowly add Vinylmagnesium Bromide (3 eq.) cool->add_grignard react Stir at -40 °C for 30 min add_grignard->react quench Quench with sat. NH4Cl react->quench warm Warm to Room Temperature quench->warm extract Extract with Diethyl Ether warm->extract wash Wash with Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield Observed check_reagents Check Quality and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions No Issue reagent_issue Use fresh/titrated Grignard reagent. Ensure 3 eq. are used. check_reagents->reagent_issue Issue Found check_purification Evaluate Purification Step check_conditions->check_purification No Issue conditions_issue Ensure anhydrous conditions. Maintain low temperature (-45 °C). Slow addition of Grignard. check_conditions->conditions_issue Issue Found reagent_ok Reagents OK check_purification->reagent_ok No Issue, Re-evaluate purification_issue Optimize chromatography gradient. Ensure complete solvent removal. check_purification->purification_issue Issue Found reagent_issue->reagent_ok conditions_ok Conditions OK conditions_issue->conditions_ok purification_ok Purification OK purification_issue->purification_ok

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of 7-Bromo-5-fluoro-1H-indole by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 7-bromo-5-fluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take before attempting a large-scale column purification?

Before proceeding to column chromatography, it is crucial to analyze your crude product using Thin Layer Chromatography (TLC). This will help you determine the number of components in your mixture, identify the desired product's relative polarity (Rf value), and optimize the mobile phase for effective separation. A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate.

Q2: What are the likely impurities in a synthesis of this compound?

Impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials, such as 5-fluoroindole or a corresponding brominating agent, as well as side-reaction products or polymerized/oxidized indole material.[1] Some synthetic methods might also result in isomeric indole products, which can be challenging to separate due to very similar Rf values.[1][2]

Q3: Which chromatographic technique is most suitable for purifying this compound?

Normal-phase flash column chromatography using silica gel is the most common and effective method for purifying this compound on a laboratory scale.[3] Given its structure, it is expected to have moderate polarity. For highly polar impurities that are difficult to remove with standard silica gel chromatography, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) could be an alternative.[2]

Q4: How do I select the optimal mobile phase (eluent) for the separation?

The goal is to find a solvent system that provides a good separation between your product and impurities on a TLC plate, with the product having an Rf value ideally between 0.2 and 0.4.

  • Starting Point: A mixture of hexanes and ethyl acetate is a standard choice for many indole derivatives.[4] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Alternative Solvents: If separation is poor, consider solvent systems like dichloromethane/hexanes or adding a small percentage of methanol to a dichloromethane or ethyl acetate base for more polar compounds.[5]

Q5: this compound is a solid. How can I visualize it on a TLC plate and monitor the column fractions?

Since the compound is likely colorless, visualization requires specific techniques:

  • UV Light: As an aromatic compound, this compound is UV-active. It will appear as a dark spot on a TLC plate containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[5] This is a non-destructive method.

  • Staining: If UV visualization is not sufficient, you can use chemical stains.

    • Ehrlich's Reagent: This is a highly specific stain for indoles, typically producing blue or purple spots.[5]

    • Potassium Permanganate (KMnO₄): This is a general stain that reacts with most organic compounds, appearing as yellow-brown spots on a purple background.[5]

Q6: My purified this compound is a white solid, but it turns pink or tan over time. How can I prevent this?

This discoloration is a common issue with indole derivatives and is typically caused by oxidation upon exposure to air and light.[1] To ensure long-term stability, store the purified solid in a sealed, airtight container (an amber vial is ideal), under an inert atmosphere like nitrogen or argon, and in a cool, dark place.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Bands The chosen mobile phase is not providing adequate resolution between the product and impurities.Re-optimize the mobile phase using TLC. Try different solvent systems (e.g., substitute ethyl acetate with dichloromethane). Consider using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[6]
Streaking/Tailing of the Compound Spot The compound may be too polar for the eluent, interacting too strongly with the silica gel, or acidic/basic functional groups are present.Add a small amount of a modifier to your mobile phase. For potentially acidic indoles, adding a small amount of acetic acid might help. For basic impurities, adding a small amount of triethylamine (TEA) (e.g., 1%) can improve peak shape.[6]
Compound is Stuck at the Top of the Column (Rf=0) The mobile phase is not polar enough to elute the compound.Increase the polarity of the mobile phase significantly. A common strategy is to add a small percentage of methanol (e.g., 1-5%) to your eluent (e.g., ethyl acetate or dichloromethane).[7]
Compound Elutes with the Solvent Front (Rf=1) The mobile phase is too polar, causing the compound to have no retention on the silica gel.Decrease the polarity of the mobile phase. Use a higher ratio of the nonpolar solvent (e.g., hexanes).
Low Yield After Purification The compound may have partially decomposed on the silica gel. The compound may be spread across too many fractions in very dilute concentrations.Test the stability of your compound on a silica TLC plate before running the column.[7] If it's unstable, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina.[8] Concentrate all collected fractions and re-analyze by TLC to ensure you haven't missed any product.
Column Runs Dry or Cracks in the Silica Bed The solvent level dropped below the top of the silica gel, introducing air bubbles and disrupting the packed bed.This can ruin the separation. The column must be repacked. Always ensure there is enough solvent above the silica bed during the entire run.[9]

Data Presentation

Table 1: Common Mobile Phase Systems for Indole Purification

Polarity of IndoleStarting Solvent System (Nonpolar:Polar)Comments
Low to MediumHexanes : Ethyl Acetate (e.g., 95:5 to 70:30)A standard starting point for many indole derivatives.[4]
Medium to HighDichloromethane : Methanol (e.g., 99:1 to 95:5)Methanol is a strong polar solvent; use in small percentages to elute more polar compounds.[5]
Problematic SeparationsHexanes : Ethyl Acetate + 1% TriethylamineThe addition of TEA can help with tailing peaks caused by acidic silica.[6]

Table 2: Comparison of TLC Visualization Techniques

MethodPrincipleAdvantageDisadvantage
UV Light (254 nm) Compound absorbs UV light, quenching the fluorescence of the indicator on the plate.Non-destructive, quick, and easy.[5]Compound must be UV-active.
Ehrlich's Reagent Chemical reaction with the indole ring to form a colored adduct.Highly specific and sensitive for indoles.[5]Destructive; the TLC plate cannot be reused.
Potassium Permanganate (KMnO₄) Stain Oxidation of the organic compound.Universal stain for most organic compounds.[5]Destructive; can be messy.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for purifying the title compound using silica gel.

1. Preparation of the Slurry and Packing the Column: a. Choose an appropriately sized glass column. b. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 95:5 hexanes:ethyl acetate). The consistency should be like a thin milkshake. c. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. d. Pour the silica slurry into the column. Use gentle air pressure to help pack the column evenly and drain the excess solvent.[10] The final packed silica bed should be level. Do not let the silica run dry. e. Add a protective layer of sand on top of the packed silica.

2. Sample Loading (Choose one method):

  • Wet Loading: i. Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[9] ii. Using a pipette, carefully add the dissolved sample directly to the top layer of sand in the column. iii. Drain the solvent until it just reaches the top of the sand layer. iv. Carefully add a small amount of the initial mobile phase, and again drain to the top of the sand. Repeat this step twice to ensure the sample is loaded in a narrow band.[9]

  • Dry Loading: i. Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). ii. Add a small amount of silica gel (about 5-10 times the mass of your crude product) to the solution. iii. Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[9] iv. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection: a. Carefully fill the column with the mobile phase. b. Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., about 2 inches of solvent level decrease per minute). c. Begin collecting fractions in test tubes or vials. d. If using a gradient elution, start with the least polar solvent mixture and gradually increase the percentage of the more polar solvent. e. Monitor the collected fractions by TLC using one of the visualization methods described in Table 2.

4. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid.

Visualizations

G cluster_0 Purification Workflow A Crude Product B Develop TLC Method (Optimize Mobile Phase) A->B C Prepare & Pack Silica Gel Column B->C D Load Sample (Wet or Dry Loading) C->D E Elute Column (Isocratic or Gradient) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J Pure this compound I->J

Caption: General experimental workflow for the purification of this compound.

G cluster_1 Chromatography Troubleshooting start Problem with Separation? streaking Streaking or Tailing? start->streaking Yes rf_issue Rf Value Issue? start->rf_issue No add_modifier Add Modifier to Eluent (e.g., 1% TEA or AcOH) streaking->add_modifier Yes streaking->rf_issue No rf_low Rf Too Low (Stuck on Baseline)? rf_issue->rf_low Yes low_yield Low Yield? rf_issue->low_yield No increase_polarity Increase Eluent Polarity (e.g., add more EtOAc or MeOH) rf_low->increase_polarity Yes rf_high Rf Too High (Runs with Front)? rf_low->rf_high No decrease_polarity Decrease Eluent Polarity (e.g., add more Hexanes) rf_high->decrease_polarity Yes rf_high->low_yield No check_stability Test Compound Stability on Silica. If unstable, use deactivated silica or alumina. low_yield->check_stability Yes

Caption: A decision tree for troubleshooting common chromatography problems.

References

Technical Support Center: HPLC Purification of 7-Bromo-5-fluoro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the HPLC purification of 7-bromo-5-fluoro-1H-indole derivatives. Below you will find a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during purification.

Experimental Protocol: Reverse-Phase HPLC Purification

This protocol provides a general methodology for the purification of this compound derivatives. Optimization may be required based on the specific derivative and impurity profile.

1. Sample Preparation

  • Accurately weigh the crude this compound derivative.

  • Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or a mixture of methanol and the initial mobile phase.

  • Ensure the sample is fully dissolved, using vortexing if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter prior to injection.[1]

2. HPLC Conditions

A summary of the recommended starting HPLC conditions is provided in the table below.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 5-20 µL
Column Temperature 25-35 °C

3. Post-Purification Processing

  • Collect the fractions containing the purified product.

  • Combine the fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize or perform a liquid-liquid extraction to isolate the final compound.

  • Confirm the purity of the final product using analytical HPLC.

General HPLC Purification Workflow

The following diagram illustrates the general workflow for the HPLC purification of this compound derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification a Crude Sample b Dissolution a->b c Filtration b->c d Injection c->d e Separation on C18 Column d->e f UV Detection e->f g Fraction Collection f->g h Solvent Removal g->h i Purity Analysis h->i

Caption: General workflow for HPLC purification.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of this compound derivatives in a question-and-answer format.

Problem: Poor Peak Shape (Broadening or Tailing)

  • Q1: My peaks are excessively broad. What are the likely causes and solutions?

    A1: Peak broadening can be caused by several factors.[2][3] Column degradation, such as silica breakdown or contamination, is a common culprit.[3] To address this, consider using a guard column to protect the analytical column, and regularly flush the column with a strong solvent.[3] If the problem persists, the column may need to be replaced.[3] Other causes include a mismatch between the injection solvent and the mobile phase polarity, or an excessively large injection volume.[4][5] Ensure your sample solvent is as weak or weaker than the initial mobile phase.[5]

  • Q2: I am observing significant peak tailing for my indole derivative. How can I resolve this?

    A2: Peak tailing is often due to secondary interactions between the analyte and the stationary phase, particularly with basic compounds like indoles.[6][7] The nitrogen atom in the indole ring can interact with residual silanol groups on the silica-based column, causing tailing.[6][8][9] To mitigate this, you can adjust the mobile phase pH to be more acidic (e.g., pH ≤ 3) to suppress silanol ionization.[7][8] Using a mobile phase with a buffer or an additive like triethylamine can also help.[10] Alternatively, using an end-capped column can reduce the number of available silanol groups for interaction.[8]

Problem: Poor Resolution or Co-elution

  • Q3: My compound of interest is co-eluting with an impurity. How can I improve the separation?

    A3: To improve the resolution between two peaks, you can modify the mobile phase composition or the gradient.[11] Try adjusting the organic-to-aqueous ratio or using a shallower gradient. For halogenated aromatic compounds, using a different column, such as a Phenyl-Hexyl or PFP (pentafluorophenyl) column, may provide different selectivity due to altered pi-pi interactions.[9] Optimizing the column temperature can also influence separation.[9]

Problem: Inconsistent Retention Times

  • Q4: The retention time of my peak is shifting between runs. What could be the issue?

    A4: Shifting retention times can be caused by a few factors.[12] Inadequate column equilibration between runs is a common reason.[12] Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.[12] Inconsistent mobile phase preparation can also lead to this issue, so ensure accurate and consistent preparation of your solvents. Fluctuations in column temperature can also affect retention times.[13]

Troubleshooting Logic Diagram

The following diagram provides a logical workflow for troubleshooting common HPLC issues.

Troubleshooting_Logic cluster_broad Broad Peaks cluster_tailing Peak Tailing cluster_split Split Peaks start Abnormal Peak Shape q_broad Check Column Condition start->q_broad Broadening? q_tail Check Mobile Phase pH start->q_tail Tailing? q_split Check for Column Void or Contamination start->q_split Splitting? s_broad1 Flush or Replace Column q_broad->s_broad1 q_broad2 Check Injection Volume/Solvent q_broad->q_broad2 s_broad2 Reduce Volume / Match Solvent to Mobile Phase q_broad2->s_broad2 s_tail1 Lower pH (e.g., <= 3) q_tail->s_tail1 q_tail2 Consider Secondary Interactions q_tail->q_tail2 s_tail2 Use End-Capped Column or Additive (e.g., TEA) q_tail2->s_tail2 s_split1 Replace Guard/Analytical Column q_split->s_split1 q_split2 Check for Sample Insolubility q_split->q_split2 s_split2 Ensure Complete Dissolution q_split2->s_split2

Caption: Troubleshooting logic for common HPLC peak shape issues.

Frequently Asked Questions (FAQs)

  • Q5: What type of column is best suited for separating halogenated indole derivatives?

    A5: A C18 column is a good starting point for the separation of many organic molecules, including indole derivatives.[1] However, for closely related halogenated compounds, columns that offer different selectivities, such as Phenyl-Hexyl or PFP columns, may provide better resolution.[9]

  • Q6: Why is formic acid added to the mobile phase?

    A6: Formic acid is added to the mobile phase to control the pH and to act as an ion-pairing agent. For compounds with basic nitrogens, like indoles, an acidic mobile phase can improve peak shape by protonating the analyte and minimizing interactions with silanol groups on the column.[8] It is also compatible with mass spectrometry detection.[14]

  • Q7: Can I use a different organic solvent instead of acetonitrile?

    A7: Yes, methanol is another common organic solvent used in reverse-phase HPLC. The choice of solvent can affect the selectivity of the separation. If you are having trouble separating your compound from an impurity with an acetonitrile/water mobile phase, switching to methanol/water may alter the elution order and improve resolution.

  • Q8: How can I prevent column contamination?

    A8: To prevent column contamination, always filter your samples before injection to remove particulate matter.[15] Using a guard column before your analytical column can also help by trapping strongly retained compounds and particulates, thereby extending the life of the more expensive analytical column.[3][13] Regularly flushing the column with a strong solvent is also a good practice.[3]

References

Technical Support Center: Functionalization of 7-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the functionalization of 7-bromo-5-fluoro-1H-indole. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their synthetic experiments.

I. N-Alkylation

The introduction of an alkyl group onto the nitrogen of the indole ring is a fundamental transformation. However, side reactions can occur, impacting yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction is giving a mixture of products, including a compound that appears to be alkylated on a carbon atom. What is happening?

A1: You are likely observing competitive C-alkylation, a common side reaction in indole chemistry. The indole anion, formed upon deprotonation, is an ambident nucleophile with reactivity at both the N-1 and C-3 positions. While N-alkylation is generally thermodynamically favored, kinetic C-3 alkylation can be a significant competing pathway.[1][2]

Troubleshooting:

  • Solvent Choice: The choice of solvent can influence the N/C selectivity. Polar aprotic solvents like DMF or THF generally favor N-alkylation.[1]

  • Reaction Temperature: Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product.[1]

  • Counter-ion: The nature of the counter-ion from the base can also play a role in directing the alkylation.

Q2: I am observing the formation of a di-alkylated product. How can I prevent this over-alkylation?

A2: Over-alkylation, or the addition of a second alkyl group, can occur if the initially formed N-alkylated indole is sufficiently nucleophilic to react with another molecule of the alkylating agent. This is more prevalent with highly reactive alkylating agents.

Troubleshooting:

  • Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Use of a slight excess (1.0-1.2 equivalents) is typical, but this can be reduced.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the formation of the di-alkylated product.

Experimental Protocol: N-methylation of this compound

This protocol is adapted from established procedures for the N-alkylation of similar indole derivatives and may require optimization.[3]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1-1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.[3]

  • Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve this compound in anhydrous DMF under inert atmosphere deprotonation Deprotonation with NaH at 0°C prep->deprotonation Cool to 0°C alkylation Add alkyl halide and stir at RT deprotonation->alkylation Form indole anion monitoring Monitor by TLC/LC-MS alkylation->monitoring quench Quench with sat. aq. NH4Cl monitoring->quench Reaction complete extraction Extract with EtOAc quench->extraction purification Purify by column chromatography extraction->purification

Caption: General workflow for the N-alkylation of this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions

The bromine at the C-7 position of this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.

A. Suzuki-Miyaura Coupling

This reaction couples the aryl bromide with a boronic acid or ester to form a biaryl linkage.

Q1: My Suzuki coupling reaction has a low yield, and I observe a significant amount of the debrominated starting material. What is the cause?

A1: You are likely observing protodeboronation of your boronic acid coupling partner. This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[4][5] This is often promoted by high temperatures, prolonged reaction times, and the presence of water and base.[5]

Troubleshooting:

  • Choice of Boron Reagent: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than boronic acids.

  • Reaction Conditions: Use the mildest possible conditions. Lower the reaction temperature and shorten the reaction time if possible.

  • Base Selection: The choice of base is critical. Weaker bases like K₂CO₃ or CsF may be preferable to stronger bases like NaOH or K₃PO₄ in some cases.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous conditions, minimizing water content can suppress protodeboronation.

Q2: I have isolated a significant amount of a symmetrical biaryl product derived from my boronic acid. What is this side product and how can I avoid it?

A2: This side product is the result of homocoupling of the boronic acid. This can be promoted by the presence of oxygen and is also dependent on the palladium catalyst and reaction conditions.

Troubleshooting:

  • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.

  • Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling in some systems.

This protocol is adapted from established procedures for Suzuki coupling of bromoindoles and may require optimization.[5]

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination

This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine.

Q1: My Buchwald-Hartwig amination is producing the debrominated indole as a major byproduct. What is causing this?

A1: The formation of the debrominated starting material is due to a side reaction called hydrodehalogenation.[6] This can be promoted by certain ligands and reaction conditions, and is often more problematic with electron-rich aryl halides.

Troubleshooting:

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as XPhos or RuPhos are often used to promote the desired reductive elimination over hydrodehalogenation.

  • Base Selection: Use a non-nucleophilic, strong base like NaOtBu or LHMDS.

  • Temperature Control: Lowering the reaction temperature may help to minimize this side reaction.[4]

Q2: I am observing the formation of a dimeric species. What could be the cause?

A2: Dimerization can occur, particularly with certain catalyst systems. The formation of palladium(I) dimers can sometimes be observed, which may or may not be catalytically active for the desired transformation.

Troubleshooting:

  • Catalyst Pre-activation: Ensure the active Pd(0) catalyst is properly generated in situ.

  • Ligand-to-Metal Ratio: Optimizing the ligand-to-palladium ratio can sometimes prevent the formation of inactive dimeric species.

This protocol is adapted from established procedures for the amination of aryl bromides and may require optimization.[4][6]

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add NaOtBu (1.4 eq).

  • Add anhydrous toluene, followed by aniline (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.

  • Cool to room temperature, dilute with EtOAc, and wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

C. Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne to form an alkynylated indole.

Q1: My Sonogashira reaction is yielding a significant amount of a homocoupled alkyne (a diyne). How can I prevent this?

A1: The homocoupling of the terminal alkyne, known as Glaser coupling, is a common side reaction in Sonogashira couplings.[3][7] It is typically promoted by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting:

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several have been developed to avoid this side reaction.[3][7]

  • Rigorous Degassing: If using a copper co-catalyst, it is critical to rigorously degas the reaction mixture to exclude oxygen.

  • Amine Base: The choice of amine base can also influence the rate of homocoupling.

This protocol is a general procedure and may require optimization for this compound.[8]

Materials:

  • This compound

  • Phenylacetylene

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and Et₃N, add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (1-3 mol%).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add phenylacetylene (1.1-1.2 eq) via syringe.

  • Stir the reaction at room temperature to 50 °C for 2-12 hours, monitoring by TLC.

  • Once complete, dilute with EtOAc and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting Logic for Cross-Coupling Reactions

Cross_Coupling_Troubleshooting cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start Low Yield or Side Products in Cross-Coupling protodeborylation Protodeboronation (Debrominated SM) start->protodeborylation Suzuki homocoupling_suzuki Homocoupling (Boronic Acid Dimer) start->homocoupling_suzuki Suzuki hydrodehalogenation Hydrodehalogenation (Debrominated SM) start->hydrodehalogenation Buchwald dimerization_buchwald Dimerization start->dimerization_buchwald Buchwald glaser_coupling Glaser Coupling (Alkyne Dimer) start->glaser_coupling Sonogashira sol1_suzuki Use boronic ester Optimize base & temp. protodeborylation->sol1_suzuki Solution sol2_suzuki Thoroughly degas Screen catalyst homocoupling_suzuki->sol2_suzuki Solution sol1_buchwald Screen bulky ligands Optimize base & temp. hydrodehalogenation->sol1_buchwald Solution sol2_buchwald Optimize L/M ratio dimerization_buchwald->sol2_buchwald Solution sol1_sonogashira Use Cu-free conditions Thoroughly degas glaser_coupling->sol1_sonogashira Solution

Caption: Troubleshooting guide for common side reactions in cross-coupling.

III. Data Summary

The following table summarizes potential side reactions and their typical yields relative to the desired product. Note that these are representative values and will vary significantly based on the specific reaction conditions.

Functionalization ReactionDesired ProductCommon Side Product(s)Typical Side Product Yield (%)
N-Alkylation N-Alkyl-7-bromo-5-fluoro-1H-indoleC3-Alkyl isomer, Di-alkylated product5-30%
Suzuki-Miyaura Coupling 7-Aryl-5-fluoro-1H-indoleProtodeboronated arene, Homocoupled biaryl5-50%
Buchwald-Hartwig Amination 7-Amino-5-fluoro-1H-indole5-Fluoro-1H-indole (hydrodehalogenation)5-40%
Sonogashira Coupling 7-Alkynyl-5-fluoro-1H-indoleHomocoupled diyne (Glaser product)5-60%

References

Technical Support Center: Optimizing Suzuki Coupling with 7-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 7-bromo-5-fluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or is failing completely. What are the most common causes?

A: Low conversion is a frequent issue and can stem from several factors, including problems with the catalyst, suboptimal reaction conditions, or poor starting material quality.[1]

  • Catalyst Inactivity: The active Pd(0) species might not be generating efficiently from a Pd(II) precatalyst, or it could be deactivating prematurely by precipitating as palladium black.[1] This can be caused by oxygen in the reaction vessel or impurities in the reagents.[1]

  • Suboptimal Conditions: The reaction temperature may be too low, the base too weak, or the solvent system inappropriate for this specific substrate.[1]

  • Poor Reagent Quality: The this compound may contain impurities that inhibit the catalyst, and the boronic acid partner can degrade over time, especially if not stored properly.[1] Boronic acids are susceptible to degradation via protodeboronation.

Q2: I'm observing a significant amount of debromination, resulting in 5-fluoro-1H-indole as a major byproduct. How can I prevent this?

A: Debromination is a common side reaction with bromoindoles.[1] The primary strategies to minimize this are protecting the indole nitrogen and ensuring anhydrous conditions.

  • N-Protection: The acidic N-H proton of the indole can be deprotonated by the base. This increases the electron density of the indole ring, making the C-Br bond more susceptible to reductive cleavage.[1] Protecting the nitrogen with groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) can prevent this deprotonation, leading to cleaner reactions and higher yields.[1][2]

  • Avoid Hydride Sources: Impurities in solvents or the use of certain alcoholic solvents can act as hydride sources, leading to reductive debromination.[1][3] It is crucial to use high-purity, anhydrous solvents.[1]

Q3: My TLC and LC-MS analyses show multiple side products. What are they likely to be and how can I minimize them?

A: Besides debromination, several other side reactions can reduce the yield of your desired product.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from residual water in the reaction mixture.[2] Using fresh, high-purity boronic acid or more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[2]

  • Homocoupling: The boronic acid can couple with itself, a reaction often promoted by the presence of oxygen.[2] To minimize this, ensure your reaction mixture and solvents are thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[2]

Q4: Does the unprotected N-H group on the indole interfere with the reaction? Should I use a protecting group?

A: Yes, the acidic N-H proton of the indole ring can interfere with the catalytic cycle.[2] Deprotonation by the base can lead to catalyst inhibition or the formation of undesired side products.[4][5] While some protocols may work for unprotected indoles, if you are experiencing issues with low yield, inconsistency, or side reactions, N-protection is a highly recommended strategy.[2] This adds extra steps to the synthesis but often significantly improves the reliability and yield of the coupling step.[2]

Troubleshooting Guide

If you are experiencing low or no product yield, a systematic approach to troubleshooting is crucial. First, verify the integrity of all reagents. If the problem persists, a methodical optimization of reaction parameters is necessary. The following workflow provides a logical sequence for troubleshooting.

TroubleshootingWorkflow start Low or No Yield reagent_check 1. Reagent Integrity Check - Fresh Boronic Acid/Ester? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? start->reagent_check nh_interference 2. Consider N-H Interference - Add N-Boc protecting group to indole. reagent_check->nh_interference If reagents are fine catalyst_screening 3. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl2, Pd2(dba)3). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). nh_interference->catalyst_screening If yield is still low base_solvent 4. Base & Solvent Optimization - Screen bases (K2CO3, K3PO4, Cs2CO3). - Vary solvent system (e.g., Dioxane/H2O, Toluene/H2O, DMF). catalyst_screening->base_solvent If no improvement temp_time 5. Temperature & Time Adjustment - Incrementally increase temperature (e.g., 80°C to 110°C). - Monitor reaction over time (e.g., 2h, 12h, 24h) by TLC/LC-MS. base_solvent->temp_time If still suboptimal success Optimization Successful temp_time->success Improved Yield

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Data Presentation: Reaction Parameter Optimization

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following tables summarize common conditions for related bromo-heterocycle substrates and provide a rational starting point for optimization.

Table 1: General Reaction Parameters for Suzuki Coupling of Bromo-N-Heterocycles

ParameterCommon OptionsNotes
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(dppf)Cl₂ is often a good initial choice for heteroaryl couplings.[2] Buchwald precatalysts are also highly effective.[6]
Ligand XPhos, SPhos, PPh₃, P(t-Bu)₃Bulky, electron-rich phosphine ligands like XPhos and SPhos can improve reaction rates and yields, especially for challenging substrates.[2][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe choice of base is crucial and often substrate-dependent.[8][9] K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective when weaker ones fail.[2]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, Methanol/H₂OA mixture of an organic solvent with water is common to dissolve both the organic substrate and the inorganic base.[2][8]

Table 2: Starting Conditions for Optimization

ParameterValue / ReagentConcentration / Loading
This compound-1.0 equivalent
Arylboronic Acid-1.2 - 1.5 equivalents
Palladium CatalystPd(dppf)Cl₂2-5 mol%
BaseK₂CO₃ or K₃PO₄2.0 - 3.0 equivalents
Solvent1,4-Dioxane / H₂O4:1 or 5:1 v/v (0.1 - 0.2 M)
Temperature-80 - 100 °C
Atmosphere-Argon or Nitrogen

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling reaction. All reagents should be handled under an inert atmosphere.

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[2]

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Reaction Mechanism

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting issues related to catalyst activity and side reactions.

SuzukiCycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R1-Pd(II)L_n-R2 transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Coupled Product) reductive_elimination->product aryl_halide R1-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 (Boronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Selection for Heck Reaction with 7-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for the Heck reaction with 7-bromo-5-fluoro-1H-indole. The following question-and-answer format addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended catalyst systems for the Heck reaction with this compound?

For the Heck reaction with bromo-indoles, palladium-based catalysts are the most effective. Based on studies with similar substrates like 5-bromo-indole and 7-bromo-tryptophan, the following starting conditions are recommended:

  • Catalyst Precursors: Palladium(II) acetate (Pd(OAc)₂) or sodium tetrachloropalladate(II) (Na₂PdCl₄) are common and effective choices.[1] Pd(OAc)₂ often requires in-situ reduction to the active Pd(0) species.[2]

  • Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and enhancing its reactivity, particularly with electron-rich and potentially coordinating substrates like indoles.[3] Sterically demanding and electron-rich phosphine ligands are often successful. Recommended starting points include:

    • sSPhos (Buchwald ligand): Has shown to enable near-quantitative conversions for the Heck modification of 5-bromo-indole.[1]

    • Water-soluble ligands (for aqueous conditions): If aqueous or semi-aqueous conditions are desired, ligands like TXPTS (tri-(4,6-dimethyl-3-sulphonatophenyl)phosphine trisodium salt) can be effective.[1]

  • Base: An inorganic base is required to neutralize the hydrogen halide generated during the catalytic cycle. Sodium carbonate (Na₂CO₃) is a standard and effective choice.[1]

  • Solvent: A mixture of an organic solvent and water, such as acetonitrile/water (CH₃CN/H₂O), has been used successfully for Heck reactions with halo-indoles.[1]

Q2: My reaction is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

Low or no conversion in a Heck reaction with a substituted indole can be due to several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Deactivation: The indole nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or "poisoning".[3] The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[3]

    • Troubleshooting:

      • Increase ligand-to-palladium ratio to ensure the catalyst remains stabilized.

      • Ensure starting materials and solvents are pure and rigorously degassed to remove oxygen, which can contribute to catalyst decomposition.[3]

      • Consider using a more robust ligand, such as a bulky biarylphosphine ligand (e.g., sSPhos).[1]

  • Sub-optimal Reaction Conditions: The reaction may require more forcing conditions.

    • Troubleshooting:

      • Increase the reaction temperature. Microwave heating has been shown to significantly accelerate these reactions, often leading to full conversion in a much shorter time.[1]

      • Screen different bases. While Na₂CO₃ is a good starting point, other inorganic or organic bases might be more effective for this specific substrate.

      • Vary the solvent system. The polarity of the solvent can influence the reaction rate and yield.[4]

  • Purity of Starting Material: Impurities in the this compound can interfere with the catalyst.

    • Troubleshooting:

      • Purify the starting material by recrystallization or column chromatography.[3]

Q3: I am observing the formation of side products. What are the common side reactions and how can they be minimized?

A common side reaction in Heck couplings is the formation of a "reductive Heck" product, where the alkene is reduced instead of undergoing the desired substitution.[5] The extent of this side reaction can be influenced by the choice of base, solvent, and reaction temperature.[5]

  • Troubleshooting:

    • Optimize the Base: The choice of base can be critical. Experiment with different inorganic and organic bases to find one that favors the desired Heck product.

    • Control the Temperature: Higher temperatures can sometimes promote side reactions. If side products are observed, try running the reaction at a lower temperature for a longer duration.

    • Ligand Selection: The ligand can influence the regioselectivity and chemoselectivity of the reaction. Screening different ligands may help to suppress the formation of unwanted side products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion Catalyst deactivation (palladium black formation)Increase ligand:Pd ratio; use a more robust ligand (e.g., sSPhos); ensure rigorous degassing of solvents.[1][3]
Sub-optimal reaction conditionsIncrease temperature; consider microwave heating; screen different bases and solvents.[1][4]
Impure starting materialsPurify this compound by recrystallization or chromatography.[3]
Formation of Side Products Reductive Heck reactionOptimize the choice of base; adjust the reaction temperature; screen different ligands.[5]
Isomerization of the productThis can occur after β-hydride elimination. Adding certain bases or silver salts can sometimes minimize this.[2]
Poor Reproducibility Inconsistent purity of reagents or solventsUse high-purity, anhydrous solvents and reagents; ensure consistent degassing procedures.
Sensitivity to air or moistureMaintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

Experimental Protocols

The following is a general experimental protocol adapted from successful Heck reactions with bromo-indoles.[1] This should be considered a starting point for optimization with this compound.

Materials:

  • This compound

  • Alkene coupling partner

  • Palladium catalyst (e.g., Na₂PdCl₄ or Pd(OAc)₂)

  • Phosphine ligand (e.g., sSPhos)

  • Base (e.g., Na₂CO₃)

  • Degassed solvent (e.g., CH₃CN/H₂O 1:1 mixture)

  • Microwave vial or Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave vial or Schlenk flask, add the palladium catalyst (e.g., 5 mol%) and the phosphine ligand (e.g., 12.5 mol%).

  • Purge the vessel with an inert gas for 15 minutes.

  • Add the degassed solvent mixture.

  • Add this compound (1.0 equiv) and the base (e.g., 4.0 equiv).

  • Add the alkene coupling partner (1.5 equiv).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Microwave heating can be particularly effective.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, typically by diluting with a saturated solution of NaHCO₃ and extracting with an organic solvent (e.g., ethyl acetate).[1]

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Catalyst and Ligand Screening for Heck Reaction with 5-bromo-indole and Acrylic Acid [1]

EntryPalladium SourceLigandHeatingTime (h)Conversion (%)Yield (%)
1Pd(OAc)₂TXPTSReflux187867
2Pd(OAc)₂sSPhosReflux188573
3Na₂PdCl₄sSPhosReflux189786
4Na₂PdCl₄sSPhosMicrowave1>9990
5Na₂PdCl₄NoneMicrowave14836

Reaction Conditions: 5-bromo-indole (0.1 mmol), acrylic acid (1.5 equiv), Pd catalyst (5 mol%), ligand (12.5 mol%), Na₂CO₃ (4 equiv), CH₃CN/H₂O (1:1), 80 °C.

Visualizations

Heck_Catalyst_Selection_Workflow start Start: Heck Reaction with This compound initial_conditions Initial Conditions: - Pd(OAc)₂ or Na₂PdCl₄ (5 mol%) - sSPhos (12.5 mol%) - Na₂CO₃ (4 equiv) - CH₃CN/H₂O, 80-120 °C (Microwave) start->initial_conditions run_reaction Run Reaction & Monitor initial_conditions->run_reaction check_conversion Conversion > 90%? run_reaction->check_conversion successful_reaction Successful Reaction: Work-up & Purify check_conversion->successful_reaction Yes troubleshoot Troubleshoot check_conversion->troubleshoot No check_catalyst Check for Catalyst Deactivation (Palladium Black) troubleshoot->check_catalyst optimize_conditions Optimize Conditions: - Increase Temperature - Screen Ligands/Bases/Solvents troubleshoot->optimize_conditions check_purity Check Starting Material Purity troubleshoot->check_purity check_catalyst->run_reaction Adjust Ligand/Conditions optimize_conditions->run_reaction Implement Optimized Conditions check_purity->run_reaction Use Purified Material

Caption: Workflow for catalyst selection and troubleshooting.

This guide provides a foundational framework for successfully performing the Heck reaction with this compound. Researchers should consider these recommendations as a starting point and may need to perform systematic optimization to achieve the best results for their specific alkene coupling partner.

References

Technical Support Center: Overcoming Solubility Challenges with 7-bromo-5-fluoro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-bromo-5-fluoro-1H-indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound derivatives is primarily due to their molecular structure. The indole ring system is inherently hydrophobic. The presence of a bromine atom and a fluorine atom further increases the lipophilicity of the molecule, leading to poor interaction with polar solvents like water. This is a common characteristic of many small molecule inhibitors, including those based on the indole scaffold, which can present challenges in achieving sufficient concentrations for in vitro and in vivo assays.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous buffer exceeds its thermodynamic solubility, even with a small percentage of DMSO. Here are several strategies to address this:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your assay medium. This may require preparing a more dilute initial stock solution.

  • Use co-solvents: Incorporating a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG 400) in your aqueous buffer can increase the overall solvating capacity of the medium.

  • Incorporate surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in the aqueous phase.

  • Utilize cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic regions from the aqueous environment and enhancing solubility.

Q3: Can adjusting the pH of my buffer improve the solubility of my this compound derivative?

A3: Yes, pH modification can be an effective strategy if your derivative contains ionizable functional groups. The indole nitrogen itself is weakly acidic, but its pKa is generally high, so it is not easily deprotonated under typical physiological pH. However, if your specific derivative has acidic or basic moieties, adjusting the pH of the solution can significantly impact its solubility. For a weakly basic derivative, lowering the pH will lead to protonation and an increase in aqueous solubility. Conversely, for a derivative with an acidic group, increasing the pH will enhance its solubility. It is crucial to determine the pKa of your specific compound to optimize the pH for dissolution.

Q4: What are some alternative formulation strategies for in vivo studies with these poorly soluble compounds?

A4: For in vivo applications, several advanced formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound derivatives. These include:

  • Solid dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can improve both solubility and dissolution rate.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution velocity.

  • Lipid-based formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.

Troubleshooting Guides

Issue 1: Inability to Prepare a Concentrated Stock Solution
Symptom Possible Cause Suggested Solution
Compound does not dissolve in common organic solvents (e.g., DMSO, DMF) at the desired concentration.The compound has very high lattice energy or is inherently poorly soluble even in organic solvents.1. Try gentle heating and sonication to aid dissolution. 2. Experiment with a wider range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA). 3. Consider creating a co-solvent mixture for the stock solution (e.g., DMSO/ethanol).
Issue 2: Compound Crashes Out of Solution During Experiment
Symptom Possible Cause Suggested Solution
A clear solution becomes cloudy or forms a precipitate over the course of an experiment (e.g., cell-based assay).The compound is not thermodynamically stable at the final concentration in the assay medium. The presence of salts or proteins in the media can also reduce solubility.1. Lower the final concentration of the compound in the assay. 2. Incorporate a solubilizing excipient (surfactant or cyclodextrin) into the final assay medium. 3. For cell-based assays, ensure that the final solvent concentration is not toxic to the cells.

Data Presentation: Solubility of Halogenated Indole Derivatives

Compound Solvent Solubility (mg/mL) Reference
5-FluoroindoleChloroform50[1]
5-FluoroindoleMethanol10[1]
6-Bromo-5-fluoro-3-methyl-1H-indoleWaterPoor[2]
6-Bromo-5-fluoro-3-methyl-1H-indoleAcetone, Ethanol, DMSO, Chlorinated SolventsSoluble[2]

Note: This table is illustrative and solubility of a specific this compound derivative may vary.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • This compound derivative (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade organic solvent for stock solution (e.g., DMSO)

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or shaking incubator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a standard curve of the compound in the chosen analysis solvent (e.g., 100% DMSO for HPLC analysis) at a range of known concentrations.

  • Add an excess amount of the solid compound (e.g., 1-2 mg) to a microcentrifuge tube.

  • Add a defined volume of PBS (e.g., 1 mL) to the tube.

  • Securely cap the tube and place it in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant with the analysis solvent to a concentration that falls within the range of the standard curve.

  • Analyze the concentration of the diluted supernatant using a validated HPLC or UV-Vis method.

  • Calculate the original concentration in the supernatant, which represents the aqueous solubility of the compound.

Visualizations

Signaling Pathways

experimental_workflow start Start: Poorly Soluble This compound Derivative stock Prepare Concentrated Stock Solution in Organic Solvent (e.g., DMSO) start->stock dilution Dilute Stock into Aqueous Buffer stock->dilution precipitate Precipitation Occurs? dilution->precipitate no_precipitate No Precipitation: Proceed with Experiment precipitate->no_precipitate No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes reduce_dmso Reduce Final DMSO Concentration troubleshoot->reduce_dmso co_solvent Add Co-solvent (e.g., Ethanol, PEG 400) troubleshoot->co_solvent surfactant Incorporate Surfactant (e.g., Tween 80) troubleshoot->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin re_evaluate Re-evaluate Dilution reduce_dmso->re_evaluate co_solvent->re_evaluate surfactant->re_evaluate cyclodextrin->re_evaluate success Solubility Issue Resolved: Proceed with Experiment re_evaluate->success

Caption: Troubleshooting workflow for addressing compound precipitation upon dilution.

influenza_pb2_inhibition inhibitor This compound Derivative (PB2 Inhibitor) pb2_binding pb2_binding inhibitor->pb2_binding Inhibits host_mrna host_mrna viral_polymerase viral_polymerase host_mrna->viral_polymerase Interaction viral_polymerase->pb2_binding pa_cleavage pa_cleavage pb2_binding->pa_cleavage capped_primer capped_primer pa_cleavage->capped_primer transcription transcription capped_primer->transcription viral_mrna viral_mrna transcription->viral_mrna viral_rna viral_rna viral_rna->transcription

Caption: Mechanism of influenza virus PB2 cap-snatching and its inhibition.

pi3k_akt_mtor_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pi3k->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates cell_survival Cell Survival, Proliferation, Growth mtor->cell_survival inhibitor Indole Derivative (PI3K Inhibitor) inhibitor->pi3k Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibition by indole derivatives.

mapk_pathway growth_factor Growth Factor receptor Receptor growth_factor->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors Activates cell_proliferation Cell Proliferation, Differentiation, Survival transcription_factors->cell_proliferation inhibitor Indole Derivative (MAPK Pathway Inhibitor) inhibitor->raf Inhibits

Caption: Simplified MAPK signaling pathway and potential inhibition by indole derivatives.

References

stability of 7-bromo-5-fluoro-1H-indole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 7-bromo-5-fluoro-1H-indole in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under general laboratory conditions?

This compound is a solid at room temperature and is generally stable when stored in a cool, dry place away from light.[1][2] Like many indole derivatives, it can be susceptible to slow oxidation over time, which may lead to discoloration. For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen).

Q2: Is N-protection necessary when using this compound in reactions?

The necessity of N-protection depends on the specific reaction conditions. The indole N-H is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated under basic conditions.[3][4] This can increase the electron density of the indole ring, potentially leading to side reactions.[5] N-protection is highly recommended under the following conditions:

  • Strongly basic conditions: To prevent deprotonation and subsequent side reactions.

  • Palladium-catalyzed cross-coupling reactions: To prevent catalyst inhibition and side reactions like debromination.[5]

  • Reactions involving strong electrophiles: To prevent undesired reactions at the nitrogen atom.

Common protecting groups for indoles include Boc (tert-butoxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[3]

Q3: What are the most common side reactions observed with this compound?

Common side reactions include:

  • Debromination: Reductive cleavage of the C-Br bond, particularly in palladium-catalyzed reactions in the presence of a hydride source.[5]

  • Homocoupling: Formation of a bi-indole species, which can occur during palladium-catalyzed cross-coupling reactions.[5]

  • Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of oxindoles and other degradation products.[2][6]

  • Polymerization: Under strongly acidic conditions, indoles can be prone to polymerization.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Issue: Low or no yield of the desired coupled product.

Potential CauseRecommended Solution
Catalyst Inactivation Ensure rigorous degassing of solvents and reagents to remove oxygen. Use a robust palladium precatalyst or a ligand that protects the palladium center.[1][5]
Debromination Side Reaction Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts). Use anhydrous solvents to minimize potential hydride sources.[5]
Poor Solubility of Reagents Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF/water) to ensure all components are in solution at the reaction temperature.[7]
Suboptimal Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can significantly impact the reaction outcome.[7]
Boronic Acid Decomposition Use fresh, high-quality boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[7]

Issue: Formation of significant side products (e.g., homocoupled product, debrominated starting material).

Potential CauseRecommended Solution
Homocoupling of Boronic Acid Thoroughly degas the reaction mixture to minimize oxygen. Consider slightly lowering the catalyst loading.[5]
Reductive Debromination Protect the indole N-H. Ensure the use of high-purity, anhydrous solvents.[5]

Stability under Various Reaction Conditions

ConditionStability and Potential IssuesRecommendations
Acidic Conditions Indoles can be unstable in strong acids, leading to polymerization or degradation. The electron-withdrawing fluorine atom may offer some stabilization compared to unsubstituted indole.Use mild acidic conditions when possible. N-protection with an electron-withdrawing group (e.g., Ts) can increase stability.[3]
Basic Conditions The indole N-H can be deprotonated by strong bases, increasing the electron density of the ring and making it more susceptible to oxidation and other side reactions.Use N-protection to prevent deprotonation. If the N-H is required for the reaction, use milder bases and carefully control the reaction temperature.[3][5]
Oxidizing Agents The indole ring is susceptible to oxidation, which can lead to the formation of oxindoles and other degradation products. Common oxidizing agents can cleave the C2-C3 double bond.[2][6][8]Avoid strong oxidizing agents unless the desired transformation is an oxidation. N-protection can modulate the reactivity of the indole ring towards oxidation.[9]
Reducing Agents The bromo substituent can be removed by certain reducing agents (reductive debromination), especially under catalytic hydrogenation conditions or with strong hydride reagents.Choose reducing agents that are selective for other functional groups in the molecule. For example, sodium borohydride is a milder reducing agent that is less likely to cause debromination compared to lithium aluminum hydride.[10][11]

Experimental Protocols

General Protocol for N-Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected product.

General Protocol for Suzuki-Miyaura Coupling of N-Boc-7-bromo-5-fluoro-1H-indole
  • To a reaction vessel, add N-Boc-7-bromo-5-fluoro-1H-indole (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow_N_Protection cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Reaction Stir at RT This compound->Reaction Boc2O_DMAP Boc₂O, DMAP Boc2O_DMAP->Reaction THF Anhydrous THF THF->Reaction Workup Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification N_Boc_Product N-Boc-7-bromo-5-fluoro-1H-indole Purification->N_Boc_Product

Caption: Workflow for N-Boc protection.

Troubleshooting_Suzuki_Coupling Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Debromination Is debromination occurring? Start->Check_Debromination Check_Solubility Are reagents soluble? Start->Check_Solubility Check_Base Is the base optimal? Start->Check_Base Solution_Catalyst Use fresh catalyst/ligand Degas thoroughly Check_Catalyst->Solution_Catalyst No Solution_Debromination Protect N-H Use anhydrous solvents Check_Debromination->Solution_Debromination Yes Solution_Solubility Screen solvent systems Check_Solubility->Solution_Solubility No Solution_Base Screen different bases Check_Base->Solution_Base No

Caption: Troubleshooting low yield in Suzuki coupling.

References

Technical Support Center: Deprotection Strategies for N-Protected 7-Bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the deprotection of N-protected 7-bromo-5-fluoro-1H-indole. The presence of electron-withdrawing fluorine and bromine atoms on the indole core can influence the reactivity of the molecule, necessitating careful consideration of deprotection conditions to avoid side reactions and ensure high yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for indoles, and what are their general deprotection strategies?

A1: Common N-protecting groups for indoles include tert-butyloxycarbonyl (Boc), [2-(trimethylsilyl)ethoxy]methyl (SEM), tosyl (Ts), and benzyl (Bn).

  • Boc: Typically removed under acidic conditions (e.g., TFA, HCl).[1]

  • SEM: Cleaved by fluoride sources (e.g., TBAF) or strong acids.[2][3]

  • Tosyl: Removed by strong bases (e.g., NaOH, Cs2CO3) or reducing agents.[4]

  • Benzyl: Cleaved by catalytic hydrogenation (e.g., H2, Pd/C).[5][6]

Q2: How do the bromo and fluoro substituents on the indole ring affect deprotection reactions?

A2: The electron-withdrawing nature of bromine and fluorine at the 7- and 5-positions, respectively, can make the indole ring more susceptible to nucleophilic attack and potentially alter its stability under strongly acidic or basic conditions. For instance, under harsh basic conditions for N-tosyl deprotection, nucleophilic substitution of the halogens might occur. During catalytic hydrogenation for N-benzyl deprotection, reductive dehalogenation is a potential side reaction.

Q3: What are common side reactions during the deprotection of N-Boc protected indoles?

A3: The primary side reaction during acidic deprotection of N-Boc indoles is the formation of a tert-butyl cation. This reactive electrophile can alkylate the electron-rich indole ring, leading to undesired byproducts.[1][7] The use of scavengers can help mitigate this issue.

Q4: Can I use the same deprotection conditions for this compound as for unsubstituted indole?

A4: While the general principles apply, optimization of reaction conditions is often necessary. The electronic properties of the substituted indole may require milder reagents or shorter reaction times to prevent degradation or side reactions. It is always recommended to start with small-scale test reactions to determine the optimal conditions.

Troubleshooting Guides

N-Boc Deprotection Issues
Problem Possible Cause Solution
Incomplete Deprotection Insufficient acid strength or concentration.Use a stronger acid like TFA or increase the equivalents of HCl. Monitor the reaction closely by TLC or LC-MS.[1]
Short reaction time.Extend the reaction time at room temperature or slightly elevated temperatures.
Formation of Multiple Byproducts Alkylation of the indole ring by the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture to trap the carbocation.[1] A common cocktail is TFA/TIS/H2O (95:2.5:2.5).
Degradation of the indole core under harsh acidic conditions.Use milder acidic conditions, such as HCl in dioxane or acetic acid.[1]
Debromination Unlikely under standard acidic conditions, but possible with certain reagents.If observed, consider alternative, non-reductive deprotection methods if possible for other protecting groups.
N-SEM Deprotection Issues
Problem Possible Cause Solution
Slow or Incomplete Reaction with TBAF Presence of water in the TBAF solution can hinder the reaction.Use anhydrous TBAF or a freshly opened bottle of the solution. Ensure all glassware is thoroughly dried.
Steric hindrance.Increase the reaction temperature (refluxing THF) and monitor for completion.[2]
Low Yields with Acidic Cleavage Degradation of the acid-sensitive indole ring.Use a milder Lewis acid or perform the reaction at a lower temperature.[8]
Formation of Silyl Byproducts Incomplete workup.Perform an aqueous workup with NH4Cl to quench the reaction and remove silyl salts.[2]
N-Tosyl Deprotection Issues
Problem Possible Cause Solution
No Reaction or Low Conversion Insufficiently basic conditions.Use a stronger base like NaOH or KOH in a suitable solvent. Cesium carbonate has also been shown to be effective.[4]
Poor solubility of the substrate.Use a co-solvent system such as THF/MeOH to improve solubility.[4]
Nucleophilic Substitution of Halogens Harsh basic conditions and high temperatures.Use milder conditions, such as cesium carbonate at room temperature or slightly elevated temperatures, and monitor the reaction carefully.[4]
Formation of Unidentified Byproducts Decomposition of the indole ring.Employ alternative deprotection methods such as reductive cleavage if compatible with other functional groups.
N-Benzyl Deprotection Issues
Problem Possible Cause Solution
Incomplete Debenzylation Catalyst poisoning or insufficient catalyst loading.Increase the amount of Pd/C catalyst. The addition of an acid like acetic acid can sometimes facilitate the reaction.[9]
Low hydrogen pressure.Increase the hydrogen pressure if using a Parr shaker or similar apparatus.
Reductive Debromination The C-Br bond is susceptible to cleavage under catalytic hydrogenation conditions.Use a milder hydrogen source like ammonium formate with Pd/C (catalytic transfer hydrogenation).[10] Monitor the reaction closely and stop it as soon as the starting material is consumed.
Catalyst deactivation.The amine product can inhibit the catalyst. Using a co-catalyst like niobic acid-on-carbon (Nb2O5/C) can enhance the reaction rate and catalyst lifetime.[5][6]

Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA with Scavengers
  • Dissolve the N-Boc-7-bromo-5-fluoro-1H-indole in dichloromethane (DCM).

  • Add a scavenger cocktail, such as triisopropylsilane (TIS) and water. A common ratio is 95:2.5:2.5 (TFA:TIS:H2O).[1]

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Purify the crude product, which is often the TFA salt, by an appropriate method.[1]

Protocol 2: N-SEM Deprotection using TBAF
  • Dissolve the N-SEM-7-bromo-5-fluoro-1H-indole in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.5-2.0 equivalents) dropwise at room temperature.[2]

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: N-Tosyl Deprotection using Cesium Carbonate
  • Dissolve the N-tosyl-7-bromo-5-fluoro-1H-indole in a mixture of THF and methanol (e.g., 2:1 v/v).[4]

  • Add cesium carbonate (typically 3 equivalents) to the solution.[4]

  • Stir the mixture at room temperature or gently heat, monitoring the reaction by HPLC or TLC.

  • When the reaction is complete, evaporate the solvents under reduced pressure.[4]

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it, and concentrate to obtain the crude product for further purification.

Protocol 4: N-Benzyl Deprotection via Catalytic Transfer Hydrogenation
  • To a stirred suspension of N-benzyl-7-bromo-5-fluoro-1H-indole and 10% Pd/C in methanol, add ammonium formate in a single portion under a nitrogen atmosphere.[10]

  • Reflux the reaction mixture and monitor by TLC.

  • After completion, cool the mixture and filter through a pad of celite to remove the catalyst.[10]

  • Wash the celite pad with chloroform or another suitable solvent.

  • Combine the organic filtrates and evaporate under reduced pressure to afford the deprotected indole.[10]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Strategy cluster_reagents Reagents cluster_product Product Start N-Protected This compound Boc N-Boc Start->Boc SEM N-SEM Start->SEM Tosyl N-Tosyl Start->Tosyl Benzyl N-Benzyl Start->Benzyl Acid Acidic (TFA, HCl) Boc->Acid Fluoride Fluoride (TBAF) SEM->Fluoride Base Basic (Cs2CO3, NaOH) Tosyl->Base Hydrogen Catalytic Hydrogenation Benzyl->Hydrogen End This compound Acid->End Fluoride->End Base->End Hydrogen->End Troubleshooting_Logic cluster_incomplete Troubleshooting: Incomplete Reaction cluster_side_products Troubleshooting: Side Products Start Deprotection Reaction Outcome Incomplete Incomplete Reaction Start->Incomplete SideProducts Side Products Observed Start->SideProducts Success Successful Deprotection Start->Success IncreaseTime Increase Reaction Time Incomplete->IncreaseTime IncreaseTemp Increase Temperature Incomplete->IncreaseTemp ChangeReagent Stronger Reagent Incomplete->ChangeReagent AddScavenger Add Scavenger (e.g., for Boc) SideProducts->AddScavenger MilderConditions Use Milder Conditions SideProducts->MilderConditions CheckPurity Check Starting Material Purity SideProducts->CheckPurity

References

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Bromo-5-fluoro-1H-indole and 7-Chloro-5-fluoro-1H-indole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel therapeutic agents. The indole core, in particular, is a privileged structure present in a multitude of biologically active compounds. Halogenated indoles, such as 7-bromo-5-fluoro-1H-indole and 7-chloro-5-fluoro-1H-indole, serve as versatile building blocks, enabling diversification through various cross-coupling reactions. This guide provides an objective comparison of the reactivity of these two key intermediates, supported by established chemical principles and representative experimental data, to aid researchers in the selection of the appropriate starting material for their synthetic campaigns.

The fundamental difference in reactivity between this compound and 7-chloro-5-fluoro-1H-indole lies in the inherent strength of the carbon-halogen bond. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1] This trend is a direct consequence of the bond dissociation energies, with the C-Br bond being weaker and therefore more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle than the C-Cl bond.

Reactivity and Performance Comparison

This compound is the more reactive of the two substrates. Its lower C-Br bond energy facilitates easier oxidative addition to a Pd(0) catalyst.[1] This enhanced reactivity translates to several practical advantages in common cross-coupling reactions:

  • Milder Reaction Conditions: Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed couplings can often be conducted at lower temperatures and with shorter reaction times.[1]

  • Broader Catalyst and Ligand Compatibility: A wider array of palladium catalysts and phosphine ligands can be effectively employed for the activation of the C-Br bond.

  • Higher Yields in Challenging Couplings: For sterically hindered or electronically deactivated coupling partners, the bromo-derivative typically provides superior yields.[1]

Conversely, 7-chloro-5-fluoro-1H-indole, while less reactive, offers a significant advantage in terms of cost-effectiveness, as aryl chlorides are generally more economical and readily available than their bromide counterparts, making them attractive for large-scale synthesis.[1] The successful coupling of aryl chlorides, however, often necessitates the use of more specialized and electron-rich ligands to facilitate the challenging oxidative addition step.

Data Presentation: A Comparative Overview of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The following table summarizes the expected differences in reactivity and typical reaction conditions for this compound and 7-chloro-5-fluoro-1H-indole in two widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data is representative and based on established trends for aryl halides.

Reaction TypeParameterThis compound7-Chloro-5-fluoro-1H-indoleRationale for Difference
Suzuki-Miyaura Coupling Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos)The stronger C-Cl bond requires a more active catalyst system to facilitate oxidative addition.
Typical Ligand PPh₃, dppfSPhos, XPhos, RuPhosElectron-rich and sterically hindered ligands are needed to promote the challenging oxidative addition of the aryl chloride.
Typical Temperature 80-100 °C100-120 °CHigher temperatures are often required to overcome the higher activation energy for C-Cl bond cleavage.
Typical Reaction Time 2-12 hours12-48 hoursThe slower rate of oxidative addition for the aryl chloride leads to longer reaction times.
Expected Yield Good to ExcellentModerate to GoodThe higher reactivity of the C-Br bond generally leads to more efficient conversion and higher yields.
Buchwald-Hartwig Amination Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂Similar palladium precursors are often used, but the choice of ligand is critical.
Typical Ligand BINAP, XPhosBrettPhos, RuPhos (specialized for aryl chlorides)Highly active, electron-rich, and bulky ligands are essential for the amination of less reactive aryl chlorides.
Typical Base NaOt-Bu, K₃PO₄, Cs₂CO₃NaOt-Bu, LHMDSStrong bases are typically employed for both, but the overall reaction conditions are more forcing for the chloride.
Typical Temperature 90-110 °C100-130 °CIncreased thermal energy is needed to promote the oxidative addition of the C-Cl bond.
Typical Reaction Time 4-18 hours18-36 hoursThe less facile oxidative addition step results in longer required reaction times.
Expected Yield Good to ExcellentFair to GoodHigher yields are generally obtained with the more reactive bromo-indole.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for both this compound and 7-chloro-5-fluoro-1H-indole, keeping in mind the necessary adjustments in catalyst, ligand, and reaction conditions as outlined in the table above.

Protocol 1: Suzuki-Miyaura Coupling of a 7-Halo-5-fluoro-1H-indole

This protocol describes a general method for the palladium-catalyzed cross-coupling of a 7-halo-5-fluoro-1H-indole with an arylboronic acid.

Materials:

  • 7-Halo-5-fluoro-1H-indole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo-indole, 3-5 mol%; or a pre-catalyst like SPhos Pd G3 for chloro-indole, 2-4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the 7-halo-5-fluoro-1H-indole, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 90 °C for the bromo-indole, 110 °C for the chloro-indole) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 7-Halo-5-fluoro-1H-indole

This protocol provides a general procedure for the C-N cross-coupling of a 7-halo-5-fluoro-1H-indole with a primary or secondary amine.

Materials:

  • 7-Halo-5-fluoro-1H-indole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3 for bromo-indole, 2-4 mol%; or a more specialized catalyst for chloro-indole)

  • Base (e.g., NaOt-Bu or LHMDS, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox, add the 7-halo-5-fluoro-1H-indole, palladium pre-catalyst, and base to an oven-dried reaction vessel.

  • Remove the vessel from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.

  • Place the reaction vessel under a positive pressure of an inert gas.

  • Heat the reaction mixture to the appropriate temperature (e.g., 100 °C for the bromo-indole, 120 °C for the chloro-indole) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)L₂(R') PdII_Aryl->PdII_Aryl_R [R'-B(OR)₂(OH)]⁻ Transmetal Transmetalation PdII_Aryl_R->Pd0 Ar-R' Product Ar-R' RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid R'-B(OR)₂ Borate [R'-B(OR)₂(OH)]⁻ BoronicAcid->Borate + OH⁻ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)L(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amine_Complex [Ar-Pd(II)L(X)(HNR'R'')] PdII_Aryl->PdII_Amine_Complex + HNR'R'' AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)L(NR'R'') PdII_Amine_Complex->PdII_Amido - H-Base⁺ - X⁻ Deprotonation Deprotonation PdII_Amido->Pd0 Ar-NR'R'' Product Ar-NR'R'' RedElim Reductive Elimination ArylHalide Ar-X Amine HNR'R'' Base Base

References

A Researcher's Guide to the Structure-Activity Relationship of 7-Bromo-5-Fluoro-1H-Indole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the structure-activity relationships (SAR) for 7-bromo-5-fluoro-1H-indole derivatives, a privileged scaffold in modern medicinal chemistry. We will explore its application in the context of protein kinase inhibition, a critical area in targeted cancer therapy, by examining the influence of various substituents on biological activity. This document synthesizes key principles from the broader class of indole-based kinase inhibitors to establish a predictive SAR framework, supported by detailed experimental protocols and logical visualizations.

The this compound core is a versatile starting point for potent and selective kinase inhibitors. The strategic placement of halogen atoms offers distinct advantages: the fluorine atom at the C5 position often enhances metabolic stability and can increase binding affinity through favorable electrostatic interactions, while the bromine atom at the C7 position provides a crucial vector for further chemical modification via cross-coupling reactions, enabling extensive exploration of the surrounding chemical space.[1]

The Target: Kinase Signaling in Cancer

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[2] A key signaling cascade implicated in cell proliferation, differentiation, and survival is the RAS-RAF-MEK-ERK (MAPK) pathway. Mutations in genes of this pathway, particularly BRAF, are drivers in a significant percentage of human cancers, including melanoma and colorectal cancer. Consequently, the development of inhibitors targeting kinases like B-RAF is a major focus of oncology research.[3][4]

Below is a diagram illustrating the core components of the MAPK signaling pathway, a primary target for indole-based inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase (e.g., B-RAF) RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation,\nSurvival, Differentiation RAF_Inhibitor 7-Bromo-5-fluoro- 1H-indole Derivative RAF_Inhibitor->RAF Inhibits

Figure 1: Simplified MAPK signaling pathway showing the point of intervention for RAF kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of indole derivatives is highly dependent on the substituents at various positions of the core scaffold. The following analysis is based on established principles for indole-based ATP-competitive kinase inhibitors.

  • Indole Core (Positions N1 and C2): The N-H group of the indole's pyrrole ring is a critical hydrogen bond donor, typically interacting with the "hinge" region of the kinase ATP-binding pocket.[5] Alkylation or substitution at the N1 position can be used to probe for additional hydrophobic interactions or to modulate solubility, but must be done with care to not disrupt this key hinge interaction. The C2 position is less commonly modified but can influence the electronic properties of the ring.

  • C3 Position: This is a primary site for introducing diversity. Substituents at C3 often extend into a hydrophobic pocket of the kinase. The nature, size, and conformation of the group at this position are critical for potency and selectivity. Often, aryl or heteroaryl groups are introduced here, which can be further substituted to optimize interactions.

  • C5-Fluoro Group: The electron-withdrawing fluorine atom can increase the acidity of the N1-H proton, enhancing its hydrogen bonding capability with the kinase hinge. It also serves to block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound.[1]

  • C7-Bromo Group: The bromine atom occupies a region that can be exploited for further interactions. More importantly, it serves as a synthetic handle for introducing larger, more complex groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling), allowing for the exploration of SAR in this region to improve potency and target selectivity.[1]

The logical flow of optimizing these derivatives based on SAR is depicted below.

SAR_Logic Start Core Scaffold: This compound C3_Mod Modify C3 Position (Explore Hydrophobic Pocket) Start->C3_Mod Assay Biological Assay (Kinase IC50, Cell Viability) C3_Mod->Assay N1_Mod Modify N1 Position (Modulate Solubility/PK) N1_Mod->Assay C7_Mod Modify C7 Position (Via Cross-Coupling) C7_Mod->Assay Analyze Analyze Data (Establish SAR) Assay->Analyze Analyze->N1_Mod Potency Good, PK Poor Analyze->C7_Mod Further Potency Needed Lead_Opt Lead Optimization Analyze->Lead_Opt Potency & PK Acceptable

Figure 2: Logical workflow for the structure-activity relationship (SAR) guided optimization of indole derivatives.

Data Presentation: A Comparative Analysis

To illustrate the SAR principles, the following table presents representative data for a hypothetical series of this compound derivatives targeting the B-RAF kinase. The data, while illustrative, reflects common trends observed for this class of inhibitors where modifications at the C3 position significantly impact potency.

Compound IDStructure (R-group at C3 Position)B-RAF V600E IC50 (nM)A549 Cell Proliferation IC50 (µM)
1a (Parent) -H>10,000>50
1b Phenyl85025.6
1c 4-Chlorophenyl1203.1
1d 3-Pyridyl751.8
1e N-Methyl-pyrazole250.4

Data are representative and for illustrative purposes to demonstrate SAR principles.

Interpretation:

  • The unsubstituted parent compound 1a is inactive, highlighting the necessity of a substituent at the C3 position.

  • Addition of a simple phenyl ring (1b ) confers modest activity.

  • Introducing an electron-withdrawing chloro group on the phenyl ring (1c ) improves potency, likely due to enhanced interactions in the hydrophobic pocket.

  • Switching to a heteroaromatic pyridyl ring (1d ) further increases activity, potentially by forming an additional hydrogen bond or favorable polar interaction.

  • The N-methyl-pyrazole group in compound 1e results in the highest potency, a common motif in kinase inhibitors that can optimize binding geometry and interactions within the ATP pocket.

Comparison with Alternatives: The Azaindole Scaffold

A common alternative and bioisostere for the indole core is the azaindole scaffold, where a CH group in the benzene portion of the ring is replaced by a nitrogen atom.[6] 7-Azaindole derivatives, in particular, are widely used as kinase inhibitors.[2][7][8]

FeatureThis compound7-Azaindole Derivatives
Hinge Interaction The pyrrole N-H acts as a hydrogen bond donor.The pyrrole N-H acts as a donor, and the pyridine nitrogen (N7) can act as an additional hydrogen bond acceptor.
Solubility Generally lower aqueous solubility.The pyridine nitrogen can be protonated, often leading to improved aqueous solubility and pharmacokinetic properties.
Synthesis Well-established synthetic routes.Synthesis can be more complex, but many building blocks are commercially available.
Intellectual Property A heavily explored scaffold.Offers opportunities for novel intellectual property.

The ability of the 7-azaindole scaffold to form an additional hydrogen bond with the kinase hinge region can lead to highly potent inhibitors.

Experimental Protocols

Detailed and reproducible protocols are essential for comparing compounds. Below are standard methodologies for an in vitro kinase assay and a cell-based proliferation assay.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[2]

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in a suitable buffer (e.g., Kinase Assay Buffer) with a final DMSO concentration ≤ 1%. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • Kinase Reaction Setup: In a white, opaque 96-well plate, add 5 µL of the serially diluted compound or control.

  • Enzyme Addition: Add 10 µL of a 2X kinase solution (e.g., recombinant B-RAF) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP solution (e.g., inactive MEK protein and ATP).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for screening and characterizing these novel indole derivatives.

Experimental_Workflow cluster_synthesis Chemistry cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Design & Synthesize Derivative Library B Primary Screen: Biochemical Kinase Assay (IC50) A->B Test Potency C Secondary Screen: Cell-Based Proliferation Assay (IC50) B->C Identify Hits D Mechanism of Action: Apoptosis & Cell Cycle Analysis C->D Confirm Cellular Activity E Pharmacokinetics (PK) ADME Profiling D->E Select Leads F Efficacy Studies (Xenograft Models) E->F Evaluate Drug-like Properties

Figure 3: General experimental workflow for the development of indole-based kinase inhibitors.

References

Comparative Guide to the In Vitro Antiviral Activity of Halogenated Indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antiviral activity of various bromo- and fluoro-substituted 1H-indole analogs. While direct studies on 7-bromo-5-fluoro-1H-indole analogs are not extensively available in the public domain, this document synthesizes data from research on structurally related halogenated indole derivatives to offer insights into their potential as antiviral agents. The data presented herein is collated from multiple studies and aims to provide a clear, objective comparison to aid in research and development efforts.

Data Summary: Antiviral Performance of Halogenated Indole Analogs

The following table summarizes the in vitro antiviral activity of various indole analogs with bromo and fluoro substitutions against a range of viruses. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) indicates the compound's potency in inhibiting viral activity, while the 50% cytotoxic concentration (CC₅₀) reflects its toxicity to host cells. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a critical measure of the compound's therapeutic window.

Compound DescriptionVirus TargetCell LineEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Bromo-Indole Analogs
6-Bromo-5-methoxy-1-methyl-indole derivativeSARS-CoV-2Vero E61.84>10078.6[1][2][3]
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (7-aza-indole)Respiratory Syncytial Virus (RSV)HEp-20.19210.5[4]
5-(2,5-dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine derivative of a 5-bromo precursorRespiratory Syncytial Virus (RSV)HEp-20.55>50>90[4]
5-(N,N-diethylbenzamide)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine derivative of a 5-bromo precursorRespiratory Syncytial Virus (RSV)HEp-20.4710.9423.3[4]
5-Bromo-indolylarylsulfones (IASs)HIV-1 (Wild Type)CEM, PBMCLow NanomolarN/AN/A[5]
Fluoro-Indole Analogs
5-Fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-CF₃-phenyl)-thiosemicarbazone] (Compound 7d)HSV-1, HSV-2, Vaccinia VirusHELActiveN/AN/A[6]
5-Fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-Br-phenyl)-thiosemicarbazone] (Compound 7n)Coxsackie B4 VirusVeroActiveN/AN/A[6]
4-Fluorophenyl-appended indole derivative (Compound 20)Hepatitis C Virus (HCV)N/A1.0246.4745.56[7]
3-Fluorophenyl-appended indole derivative (Compound 21)Hepatitis C Virus (HCV)N/A0.9221.4623.33[7]
Other Relevant Indole Analogs
Umifenovir (Arbidol)SARS-CoV-2Vero E64.11>100>24.3[8][9]
Indole-2-carboxylate derivative (Compound 14f)Influenza A (A/FM/1/47)MDCK7.53>100>13.3[10]

N/A: Data not available in the cited sources. "Active" indicates reported antiviral effect without specific quantitative data in the abstract.

Experimental Protocols

The in vitro antiviral activity and cytotoxicity of the indole analogs cited in this guide were primarily evaluated using the following standard assays:

Cytotoxicity Assay (CC₅₀ Determination)

The objective of the cytotoxicity assay is to determine the concentration of a compound that results in a 50% reduction in host cell viability (CC₅₀). This is crucial for establishing a therapeutic window for the antiviral agent.

  • Cell Culture: Host cells (e.g., Vero E6, MDCK, HEp-2) are seeded in 96-well plates at a specific density (e.g., 3 x 10⁵ cells/mL) and incubated for 24 hours to allow for cell attachment and growth.[11]

  • Compound Treatment: A series of dilutions of the test compound are prepared and added to the wells containing the cultured cells.

  • Incubation: The plates are incubated for a period that typically corresponds to the duration of the antiviral assay (e.g., 48-96 hours).

  • Viability Assessment: Cell viability is measured using methods such as the crystal violet staining assay or MTT assay.[11] The absorbance is read using a plate reader, and the results are used to calculate the percentage of cell viability compared to untreated control cells.

  • CC₅₀ Calculation: The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and using regression analysis to find the concentration that causes a 50% reduction in viability.[12]

Antiviral Activity Assay (EC₅₀/IC₅₀ Determination)

This assay measures the potency of a compound in inhibiting viral replication or its cytopathic effect (CPE).

  • Cell and Virus Preparation: Confluent monolayers of host cells are prepared in 96-well plates. A stock of the target virus is diluted to a predetermined titer (e.g., 100 TCID₅₀).

  • Infection and Treatment: The cell monolayers are infected with the virus. Simultaneously or post-infection, serial dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated at an optimal temperature (e.g., 37°C) in a CO₂ incubator until the viral CPE is fully developed in the untreated virus control wells (typically 72-96 hours).[1]

  • CPE Inhibition Assessment: The percentage of CPE inhibition is determined by visually scoring the cell monolayer in each well or by using a cell viability assay (as described above) to quantify the protection against virus-induced cell death.

  • EC₅₀/IC₅₀ Calculation: The EC₅₀ or IC₅₀ value, the concentration of the compound that inhibits viral replication or CPE by 50%, is calculated from the dose-response curve.[12]

Visualizing Experimental Workflow and Potential Mechanisms

The following diagrams illustrate a typical workflow for screening antiviral compounds and a simplified representation of a potential mechanism of action for certain indole derivatives.

Antiviral_Screening_Workflow cluster_0 In Vitro Screening Pipeline start Compound Library (Indole Analogs) cytotoxicity Cytotoxicity Assay (Determine CC50) start->cytotoxicity antiviral_assay Primary Antiviral Assay (e.g., CPE Inhibition) start->antiviral_assay calculate_si Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->calculate_si antiviral_assay->calculate_si hit_compounds Identify Hit Compounds (High SI) calculate_si->hit_compounds secondary_assay Secondary Assays (e.g., Plaque Reduction, RT-qPCR) hit_compounds->secondary_assay moa Mechanism of Action Studies secondary_assay->moa lead_candidate Lead Candidate moa->lead_candidate

Caption: Workflow for in vitro screening of antiviral indole analogs.

Viral_Entry_Inhibition cluster_0 Viral Entry and Fusion Virus Virus Particle Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Attachment HostCell Host Cell Membrane Fusion Membrane Fusion Receptor->Fusion 2. Fusion Replication Viral Replication IndoleAnalog Indole Analog (e.g., Arbidol) IndoleAnalog->Fusion Inhibition

Caption: Inhibition of viral entry, a mechanism for some indole analogs.

References

A Comparative Guide to the Anticancer Properties of Substituted 5-Fluoroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 5-position of the indole ring can significantly enhance the metabolic stability and bioavailability of these compounds, making 5-fluoroindoles a promising class for the development of novel anticancer drugs.[1] This guide provides a comparative analysis of the anticancer properties of various substituted 5-fluoroindoles, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vitro Anticancer Activity

The anticancer efficacy of substituted 5-fluoroindoles has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI) values are key metrics for comparing the cytotoxic and cytostatic effects of these compounds. A summary of the reported activities for several promising substituted 5-fluoroindoles is presented below.

Compound IDSubstitution PatternCancer Cell LineAssay TypeActivity (IC50/GI)Reference
1 5-Fluoroindole-2-carboxylic acid-APE1 InhibitionIC50: 10 µM[2]
2 Chalcone-based 5-fluoroindoleHCT116 (Colon)CytotoxicityIC50: 4.52 nM[2]
CT26 (Colon)CytotoxicityIC50: 18.69 nM[2]
3g Thiazole-containing 5-fluoro-2-oxindoleT-47D (Breast)Growth InhibitionGI: 96.17%[3]
HOP-92 (Lung)Growth InhibitionGI: 95.95%[3]
NCI/ADR-RES (Ovarian)Growth InhibitionGI: 95.13%[3]
SNB-75 (CNS)Growth InhibitionGI: 89.91%[3]
59a Fluorinated benzothiazole derivativeMCF-7 (Breast)Growth InhibitionGI50: 0.37 µM[2]
MDA-MB-468 (Breast)Growth InhibitionGI50: 0.41 µM[2]
HCT-116 (Colon)Growth InhibitionGI50: 0.08 µM[2]
HT-29 (Colon)Growth InhibitionGI50: 0.41 µM[2]

Key Signaling Pathways and Mechanisms of Action

Substituted 5-fluoroindoles exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two notable targets are Apurinic/apyrimidinic endonuclease 1 (APE1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

APE1 Inhibition Pathway

APE1 is a crucial enzyme in the base excision repair (BER) pathway and also functions as a redox signaling factor that maintains transcription factors in an active state.[4] Inhibition of APE1 can lead to an accumulation of DNA damage and sensitize cancer cells to chemotherapy.[5]

APE1_Inhibition_Pathway cluster_cell Cancer Cell DNA_Damage DNA Damage (Endogenous/Exogenous) APE1 APE1 DNA_Damage->APE1 BER_Pathway Base Excision Repair APE1->BER_Pathway Apoptosis Apoptosis APE1->Apoptosis Cell_Survival Cell Survival BER_Pathway->Cell_Survival 5_Fluoroindole_Derivative Substituted 5-Fluoroindole 5_Fluoroindole_Derivative->APE1 Inhibition

APE1 Inhibition Pathway by Substituted 5-Fluoroindoles.

VEGFR2 Signaling Pathway Inhibition

VEGFR2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR2 signaling can block the blood supply to tumors, thereby inhibiting their growth.[3]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg 5_Fluoroindole_Derivative Substituted 5-Fluoroindole 5_Fluoroindole_Derivative->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) MAPK->Gene_Expression

Inhibition of the VEGFR2 Signaling Pathway.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation and comparison of anticancer compounds. Below are detailed methodologies for key in vitro and in vivo assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Substituted 5-fluoroindole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the substituted 5-fluoroindole compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with the 5-fluoroindole derivative.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

In Vivo Xenograft Mouse Model

This model is used to evaluate the in vivo efficacy of anticancer compounds.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Substituted 5-fluoroindole compound formulated for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Administer the 5-fluoroindole compound or vehicle control to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis (Substituted 5-Fluoroindoles) Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity/Viability) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot) Apoptosis_Assay->Mechanism_Study Xenograft_Model Xenograft Mouse Model Establishment Mechanism_Study->Xenograft_Model Promising Compound Treatment Compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight) Tumor_Measurement->Toxicity_Assessment Endpoint_Analysis Endpoint Analysis (Tumor Excision) Toxicity_Assessment->Endpoint_Analysis

Typical Experimental Workflow for Anticancer Drug Evaluation.

Conclusion

Substituted 5-fluoroindoles represent a versatile and promising class of compounds for the development of novel anticancer agents. The introduction of various substituents on the 5-fluoroindole scaffold allows for the fine-tuning of their pharmacological properties and the targeting of specific cancer-related pathways. The data presented in this guide highlight the potent in vitro activity of several derivatives against a range of cancer cell lines. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this important class of molecules.

References

Comparative Docking Analysis of 7-Bromo-5-Fluoro-1H-Indole Derivatives: A Guide to In-Silico Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of hypothetical molecular docking studies for a series of novel 7-bromo-5-fluoro-1H-indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, with many derivatives showing promise as anticancer agents by targeting key proteins in cancer signaling pathways.[1][2] This document outlines the potential binding affinities of these compounds against three prominent anticancer targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Poly (ADP-ribose) polymerase-1 (PARP-1).

The data presented herein is hypothetical and intended to serve as an illustrative example of a comparative docking analysis. The experimental protocols are based on established methodologies for in-silico drug design.

Hypothetical In-Silico Screening of this compound Derivatives

A library of hypothetical this compound derivatives (compounds BF-I-01 to BF-I-04 ) with varying substitutions at the R position were designed for this comparative study. The objective is to predict their binding efficacy and interaction patterns within the active sites of EGFR, VEGFR-2, and PARP-1.

Table 1: Comparative Binding Energies of this compound Derivatives

Compound IDR-GroupEGFR (kcal/mol)VEGFR-2 (kcal/mol)PARP-1 (kcal/mol)
BF-I-01 -H-8.2-8.9-7.5
BF-I-02 -CH₃-8.5-9.1-7.9
BF-I-03 -OCH₃-9.1-9.5-8.4
BF-I-04 -CONH₂-9.8-10.2-9.0

Disclaimer: The binding energy values in this table are hypothetical and for illustrative purposes only.

Table 2: Key Amino Acid Interactions of the Most Potent Hypothetical Compound (BF-I-04)

Target ProteinKey Interacting ResiduesType of Interaction
EGFR Leu718, Val726, Ala743, Lys745, Met793, Asp855Hydrogen Bond, Hydrophobic
VEGFR-2 Cys919, Asp1046, Glu885, Leu1035, Phe1047Hydrogen Bond, Pi-Alkyl
PARP-1 Gly863, Ser904, Tyr907, Arg842, His862Hydrogen Bond, Pi-Pi Stacking

Disclaimer: The interacting residues listed are based on common interactions for inhibitors of these targets and are presented for illustrative purposes.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this hypothetical study, based on standard computational docking protocols.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structures of the target proteins (EGFR, VEGFR-2, and PARP-1) are obtained from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are removed from the protein structures.

    • Hydrogen atoms are added, and charges are assigned to the protein structures.

    • The structures are then energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are sketched and converted to 3D structures.

    • The ligands are subjected to energy minimization using a suitable force field.

    • Different ionization states, tautomers, and stereoisomers are generated at a physiological pH to ensure the correct protonation state.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide.

    • A grid box is defined around the active site of each target protein, encompassing the key amino acid residues known to be involved in ligand binding.

    • The prepared ligands are then docked into the defined active site of each protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.

  • Analysis of Docking Results:

    • The docking results are analyzed based on the binding energy scores (in kcal/mol), which estimate the binding affinity of the ligand for the protein.

    • The binding poses of the ligands are visually inspected to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

    • The root-mean-square deviation (RMSD) between the docked pose and a known co-crystallized inhibitor (if available) can be calculated to validate the docking protocol.

Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage cluster_output Output ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Box Generation (Active Site Definition) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Binding Pose Analysis (Interactions) docking->pose_analysis scoring Scoring & Ranking (Binding Energy) docking->scoring sar Structure-Activity Relationship (SAR) pose_analysis->sar scoring->sar lead_id Lead Identification sar->lead_id

Caption: Workflow for Comparative Molecular Docking.

Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indole_Deriv 7-Bromo-5-fluoro- 1H-indole Derivative Indole_Deriv->EGFR Indole_Deriv->VEGFR2

Caption: Inhibition of EGFR/VEGFR-2 Signaling Pathways.

Summary

This guide illustrates a comparative in-silico analysis of novel this compound derivatives against key cancer-related protein targets. The hypothetical data suggests that substitutions on the indole core can significantly influence binding affinities, with the amide-substituted derivative (BF-I-04 ) showing the most promising (hypothetical) pan-inhibitory potential against EGFR, VEGFR-2, and PARP-1. The provided docking protocol and workflow diagrams serve as a template for conducting and presenting such computational studies. The EGFR and VEGFR-2 signaling pathways are critical in tumor growth and angiogenesis, making them important targets for anticancer drug development.[3][4][5] PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy for treating certain cancers.[6][7] Further in-vitro and in-vivo studies would be required to validate these in-silico predictions and to determine the true therapeutic potential of these compounds.

References

The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated and Non-Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates, a practice known as fluorination, has become a cornerstone of modern medicinal chemistry. This powerful tool is frequently employed to enhance the pharmacokinetic properties of parent molecules, particularly within the versatile indole scaffold. This guide provides an objective comparison of the pharmacokinetic profiles of fluorinated versus non-fluorinated indoles, supported by experimental data, detailed protocols, and visualizations to inform drug discovery and development efforts.

Key Pharmacokinetic Parameters: A Tabular Comparison

The introduction of fluorine can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of indole-based compounds. The following tables summarize the impact of fluorination on key pharmacokinetic parameters, drawing from preclinical and clinical studies.

Table 1: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source
UT-155Non-fluorinated indole12.35-[1]
32a4-Fluoro-indazole analog of UT-15513.29-[1]
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[1]
5-Fluoroindole (5-FI)Fluorinated indole144.29.0[1]
5-Fluoroindole HClHydrochloride salt of 5-FI1248[1]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[1]

Table 2: Pharmacokinetic Profile Comparison of Fluvoxamine (Fluorinated Indole) vs. General Non-Fluorinated Indoles

ParameterFluvoxamine (Fluorinated Indole)General Non-Fluorinated Indoles
Bioavailability~50% due to first-pass metabolismHighly variable, often lower due to extensive first-pass metabolism
Time to Peak (Tmax)2-8 hours (capsules/film-coated tablets)Variable, dependent on specific structure and formulation
Plasma Protein Binding~77%Generally high
Elimination Half-Life (t½)~15-20 hours (single dose), prolonged at steady-stateTypically shorter, but can vary significantly
MetabolismExtensive hepatic oxidation, primarily by CYP2D6 and CYP1A2Primarily hepatic oxidation by various CYP enzymes
ExcretionPredominantly renal as metabolites (<4% unchanged)Primarily renal as metabolites

This data, derived from standard preclinical and clinical pharmacokinetic studies, provides a benchmark for understanding the clinical behavior of a fluorinated indole.[2]

The Impact of Fluorination on Indole Metabolism

Strategic fluorination of the indole ring can significantly hinder its metabolism by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism. By replacing a hydrogen atom with a more stable carbon-fluorine bond, sites that are susceptible to oxidative metabolism can be blocked.[1] This increased metabolic stability often translates to a longer half-life and lower clearance in vivo, which are desirable properties for many drug candidates.[1]

The metabolism of indole by cytochrome P450 enzymes can lead to the formation of various oxidized products. Fluorination at a metabolically susceptible position on the indole ring can block or significantly slow down this oxidative process, leading to a more stable compound.[1]

cluster_0 Non-Fluorinated Indole Metabolism cluster_1 Fluorinated Indole Metabolism Non-Fluorinated Indole Non-Fluorinated Indole Metabolically Susceptible Site Metabolically Susceptible Site Non-Fluorinated Indole->Metabolically Susceptible Site CYP450 Enzymes Oxidized Metabolites Oxidized Metabolites Metabolically Susceptible Site->Oxidized Metabolites Oxidation Rapid Clearance Rapid Clearance Oxidized Metabolites->Rapid Clearance Fluorinated Indole Fluorinated Indole Blocked Metabolic Site (F) Blocked Metabolic Site (F) Fluorinated Indole->Blocked Metabolic Site (F) CYP450 Enzymes Reduced/Altered Metabolites Reduced/Altered Metabolites Blocked Metabolic Site (F)->Reduced/Altered Metabolites Blocked Oxidation Slower Clearance Slower Clearance Reduced/Altered Metabolites->Slower Clearance

Caption: Impact of Fluorination on Indole Metabolism by CYP450 Enzymes.

Experimental Protocols

The data presented in this guide is derived from standard preclinical and clinical pharmacokinetic studies. A common in vitro method to evaluate metabolic stability is the liver microsomal stability assay.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (fluorinated or non-fluorinated indole)

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system and liver microsomal suspension in phosphate buffer on ice.

  • Incubation:

    • Pre-warm the liver microsomal suspension at 37°C for a few minutes.

    • Add the test compound to the microsomal suspension to achieve the desired final concentration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

cluster_workflow In Vitro Metabolic Stability Assay Workflow A Prepare Reagents (Test Compound, Microsomes, NADPH) B Incubate at 37°C A->B C Sample at Time Points B->C D Terminate Reaction (Acetonitrile + Internal Standard) C->D E Centrifuge to Precipitate Proteins D->E F Analyze Supernatant by LC-MS/MS E->F G Data Analysis (t½, CLint) F->G

Caption: Workflow for an In Vitro Metabolic Stability Assay.

Conclusion

The strategic incorporation of fluorine into the indole scaffold offers a powerful approach to modulate the pharmacokinetic profile of drug candidates. As demonstrated by the presented data, fluorination can significantly enhance metabolic stability, leading to improved half-life and reduced clearance. Furthermore, fluorination can influence oral absorption and bioavailability, although these effects can be more complex and context-dependent.[3][4] By understanding the principles outlined in this guide and utilizing robust experimental protocols, researchers can leverage fluorination to design indole-based therapeutics with optimized pharmacokinetic properties for successful clinical development.

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 7-Bromo-5-fluoro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, understanding the metabolic fate of novel chemical entities is a critical step in the development pipeline. This guide provides a comparative assessment of the metabolic stability of 7-bromo-5-fluoro-1H-indole derivatives, a scaffold of increasing interest in medicinal chemistry. By presenting supporting experimental data from analogous compounds and detailed methodologies, this document aims to equip drug development professionals with the insights needed to navigate the complexities of metabolic optimization.

The strategic placement of halogen atoms on a drug candidate can significantly influence its metabolic profile, often enhancing stability and improving pharmacokinetic properties. The this compound core, in particular, presents a unique combination of substituents expected to modulate its interaction with metabolic enzymes. Fluorine, a well-known bioisostere, is frequently introduced to block sites susceptible to oxidative metabolism, thereby increasing the compound's half-life.[1][2] The presence of a bromine atom can also alter the electronic properties of the indole ring, further influencing its metabolic pathway.[3]

Comparative Metabolic Stability of Substituted Indole Derivatives

To contextualize the metabolic stability of this compound derivatives, the following table summarizes in vitro data from structurally related indole compounds. The data, presented as half-life (t½) in human liver microsomes, offers a predictive framework for the metabolic behavior of the target compounds. It is important to note that specific experimental data for this compound derivatives is not yet widely available; therefore, the values presented for these compounds are predicted based on established structure-activity relationships for halogenated indoles.

CompoundSubstitution PatternHalf-life (t½) in Human Liver Microsomes (min)Data Source
1H-IndoleUnsubstituted~15Analog Data[4]
5-Fluoro-1H-indole5-Fluoro> 30 (Predicted)Structure-Activity Relationship[1]
7-Bromo-1H-indole7-Bromo~20 (Predicted)Structure-Activity Relationship
This compound 7-Bromo, 5-Fluoro > 45 (Predicted) Predicted based on analogs
3-Alkyl-7-bromo-5-fluoro-1H-indole 3-Alkyl, 7-Bromo, 5-Fluoro Variable (Predicted) Predicted based on analogs
Verapamil (High Clearance Control)-< 5Reference Compound
Dextromethorphan (Moderate Clearance Control)-~25Reference Compound

Note: The half-life values for the this compound derivatives are predictive and intended to serve as a guide for initial experimental design. Actual values may vary based on the specific nature of further substitutions.

The predicted enhanced stability of the this compound scaffold is attributed to the electron-withdrawing nature of the fluorine and bromine atoms, which can decrease the susceptibility of the indole ring to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][5]

Experimental Protocols

A standard in vitro liver microsomal stability assay is employed to determine the metabolic half-life of a test compound. The following protocol provides a detailed methodology for conducting such an experiment.

In Vitro Liver Microsomal Stability Assay

1. Materials and Reagents:

  • Test Compound (e.g., this compound derivative)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard, e.g., warfarin)

  • Control compounds (e.g., Verapamil, Dextromethorphan)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

2. Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO). Dilute the stock solutions with buffer to the desired final concentration (typically 1 µM).

  • Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k

Visualizing Metabolic Pathways and Experimental Workflow

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Indole This compound Derivative Hydroxylated Hydroxylated Metabolite Indole->Hydroxylated CYP450 (e.g., CYP2E1, CYP3A4) Dehalogenated Dehalogenated Metabolite Indole->Dehalogenated Reductive Dehalogenation Epoxide Epoxide Intermediate Indole->Epoxide CYP450 Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGTs Sulfate Sulfate Conjugate Hydroxylated->Sulfate SULTs Epoxide->Glucuronide Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

A generalized metabolic pathway for halogenated indole derivatives.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Reagents B Add Microsomes & Test Compound to Plate A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Terminate Reaction at Time Points D->E F Centrifuge E->F G LC-MS/MS Analysis F->G H Calculate % Remaining G->H I Determine Half-life H->I

Experimental workflow for the in vitro liver microsomal stability assay.

Conclusion

The strategic incorporation of fluorine and bromine into the 1H-indole scaffold is a promising strategy for enhancing metabolic stability.[1] Based on established structure-activity relationships, this compound derivatives are predicted to exhibit favorable metabolic profiles, characterized by a longer half-life in human liver microsomes compared to their non-halogenated counterparts. The provided experimental protocol and visualizations offer a comprehensive framework for the empirical determination and understanding of their metabolic fate. This information is crucial for guiding the lead optimization process and selecting candidates with a higher probability of success in later stages of drug development. Further studies with specific derivatives are warranted to confirm these predictions and to fully characterize their metabolic pathways.

References

Efficacy in Kinase Inhibition: A Comparative Guide to Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets. This guide provides a comparative analysis of the efficacy of indole-based compounds in kinase inhibition assays, with a focus on their application in oncology. While direct inhibitory data for the versatile synthetic intermediate 7-bromo-5-fluoro-1H-indole is not publicly available, its structural motifs are foundational in the design of potent kinase inhibitors. We will therefore compare the performance of two prominent indole-based clinical drugs, Vemurafenib and Sunitinib, which target key nodes in oncogenic signaling pathways.

Introduction to this compound

This compound is a strategically functionalized indole derivative designed for synthetic utility in drug discovery. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the bromine atom at the 7-position serves as a versatile handle for chemical modifications, such as palladium-catalyzed cross-coupling reactions. These features make it an ideal starting point for building libraries of complex molecules aimed at various therapeutic targets, including protein kinases.

Comparative Kinase Inhibition Performance

To illustrate the therapeutic potential of the indole scaffold, we compare two well-characterized inhibitors: Vemurafenib, a highly selective inhibitor targeting the MAPK/ERK pathway, and Sunitinib, a multi-targeted inhibitor active against several receptor tyrosine kinases (RTKs).

Data Summary: The inhibitory activities (IC50) of Vemurafenib and Sunitinib against their primary kinase targets are summarized below. Lower IC50 values indicate higher potency.

CompoundPrimary Target(s)IC50 (nM)Compound Class
Vemurafenib BRAFV600E13 - 31[1]Selective Serine/Threonine Kinase Inhibitor
Wild-type BRAF100 - 160(Azaindole derivative)
C-RAF (RAF-1)6.7 - 48
Sunitinib PDGFRβ2[2][3]Multi-targeted Tyrosine Kinase Inhibitor
VEGFR280[2][3](Indole derivative)
c-KitPotent, value varies
FLT330 - 250 (mutant/WT)[2][4]

Targeted Signaling Pathways

Kinase inhibitors function by blocking specific nodes in signaling cascades that drive cell proliferation and survival. The compounds discussed here primarily target the MAPK/ERK and RTK pathways.

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits extracellular signals to the cell nucleus, regulating cellular processes like proliferation and survival.[][6] Mutations in genes like BRAF can lead to constitutive activation of this pathway, a common driver in many cancers, particularly melanoma.[7] Vemurafenib is designed to specifically inhibit the mutated BRAFV600E protein, blocking the cascade at its source.[7][8]

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (A, B, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Vemurafenib Vemurafenib Vemurafenib->RAF Inhibits (BRAFV600E)

MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Receptor Tyrosine Kinase (RTK) Pathways

Receptor Tyrosine Kinases like VEGFR and PDGFR are crucial for angiogenesis (the formation of new blood vessels) and tumor growth.[9] Sunitinib is an indolinone-based multi-targeted inhibitor that blocks the signaling of several RTKs simultaneously, thereby inhibiting both tumor cell growth and the blood supply that feeds the tumor.[10][11]

Experimental Protocols: Kinase Inhibition Assay

Determining the IC50 value of a compound is a critical step in drug development. A widely used method is the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay .

Principle of the TR-FRET Kinase Assay

The assay measures the phosphorylation of a substrate by a kinase. A fluorescein-labeled substrate, the kinase, and ATP are combined. The kinase transfers a phosphate group from ATP to the substrate. After the reaction, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the antibody binds to the phosphorylated substrate, the terbium (donor) and fluorescein (acceptor) are brought into close proximity, allowing FRET to occur upon excitation. The resulting FRET signal is proportional to the amount of phosphorylated substrate and thus, the kinase activity. An inhibitor will reduce kinase activity, leading to a decrease in the FRET signal.

General Protocol for IC50 Determination
  • Kinase Reaction:

    • In a 384-well plate, create a reaction mixture containing the target kinase (e.g., BRAFV600E), a fluorescein-labeled substrate, and ATP at a concentration near its Km value.

    • Add the test compound (e.g., Vemurafenib) across a range of concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[12][13]

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.[14]

    • Add the terbium-labeled phospho-specific antibody to the wells.

    • Incubate at room temperature for at least 30-60 minutes to allow for antibody-substrate binding.[12][15]

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission signals from both terbium (donor) and fluorescein (acceptor).

    • Calculate the emission ratio (acceptor/donor).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Kinase, Substrate & Inhibitor (Serial Dilution) Start->Step1 Step2 Initiate Reaction: Add ATP Step1->Step2 Step3 Incubate (e.g., 60 min, RT) Step2->Step3 Step4 Stop Reaction: Add EDTA & Tb-Antibody Step3->Step4 Step5 Incubate (e.g., 60 min, RT) Step4->Step5 Step6 Read Plate (TR-FRET Signal) Step5->Step6 End Analyze Data: Calculate IC50 Step6->End

General experimental workflow for a TR-FRET kinase inhibition assay.

Conclusion

The indole nucleus is a highly effective scaffold for the design of potent and specific kinase inhibitors. While this compound represents a valuable starting point for chemical synthesis, established drugs like the selective inhibitor Vemurafenib and the multi-targeted inhibitor Sunitinib demonstrate the clinical success of this compound class. The choice of a selective versus a multi-targeted inhibitor depends on the specific therapeutic strategy, balancing the benefits of precise pathway inhibition against the broader impact of targeting multiple oncogenic drivers. The robust and high-throughput nature of TR-FRET assays provides an essential tool for quantifying the efficacy of these compounds and guiding the development of next-generation kinase inhibitors.

References

A Comparative Guide to the Synthesis of Substituted 5-Fluoroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoroindole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The strategic incorporation of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and lipophilicity, making the development of efficient and versatile synthetic routes to this core structure a critical endeavor. This guide provides an objective comparison of several prominent synthetic routes to substituted 5-fluoroindoles, supported by experimental data to inform methodology selection in research and development settings.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key quantitative data for various methods used to synthesize substituted 5-fluoroindoles. It is important to note that a direct "apples-to-apples" comparison can be challenging, as reported yields and conditions often vary with the specific substitution pattern of the target molecule.

Synthetic RouteStarting MaterialsKey Reagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Fischer Indole Synthesis 4-Fluorophenylhydrazine, Aldehyde/KetoneAcid catalyst (e.g., AcOH, H₂SO₄), Heat54 - 76%[1][2]Well-established, versatile, one-pot potential.[3][4]Harsh acidic conditions, potential for regioisomer formation with unsymmetrical ketones.[5]
Leimgruber-Batcho Indole Synthesis 5-Fluoro-2-nitrotolueneDMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂NNH₂, Fe/AcOH)~96%[6]High yields, mild conditions, readily available starting materials.[1][7]Multi-step process.
Sugasawa Synthesis 4-Fluoroaniline, ChloroacetonitrileBCl₃, AlCl₃, NaBH₄~70% (cyclization step)[1]Good for 2,3-unsubstituted indoles.Multi-step, use of hazardous reagents.
Bischler-Möhlau Synthesis 4-Fluoroaniline, α-HaloacetophenoneHeatGenerally low (<30%)[1]One-pot.Harsh conditions, often low yields, formation of byproducts.[8]
Hemetsberger Synthesis 4-Fluorobenzaldehyde, Ethyl azidoacetateHeat>70%[9]Good yields.Starting materials can be unstable and difficult to synthesize.[9]
Palladium-Catalyzed Reductive Cyclization 2-(5-Fluoro-2-nitrophenyl)acetonitrile10% Pd/C, H₂81%[10]High yield, clean reaction.Requires preparation of the substituted nitrophenylacetonitrile.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes discussed.

Fischer_Indole_Synthesis 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Fluorophenylhydrazine->Hydrazone Intermediate Condensation Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Hydrazone Intermediate Substituted 5-Fluoroindole Substituted 5-Fluoroindole Hydrazone Intermediate->Substituted 5-Fluoroindole Acid-catalyzed Cyclization

Caption: Fischer Indole Synthesis Workflow.

Leimgruber_Batcho_Synthesis 5-Fluoro-2-nitrotoluene 5-Fluoro-2-nitrotoluene Enamine Intermediate Enamine Intermediate 5-Fluoro-2-nitrotoluene->Enamine Intermediate DMFDMA, Pyrrolidine 5-Fluoroindole 5-Fluoroindole Enamine Intermediate->5-Fluoroindole Reductive Cyclization

Caption: Leimgruber-Batcho Indole Synthesis Workflow.

Palladium_Catalyzed_Synthesis Substituted o-Nitroaryl Precursor Substituted o-Nitroaryl Precursor Substituted 5-Fluoroindole Substituted 5-Fluoroindole Substituted o-Nitroaryl Precursor->Substituted 5-Fluoroindole Pd-catalyzed Reduction/Cyclization

Caption: Palladium-Catalyzed Indole Synthesis Workflow.

Detailed Experimental Protocols

Fischer Indole Synthesis of a Substituted 5-Fluoroindole

This protocol is adapted from a procedure for the synthesis of a 2,3-disubstituted 5-fluoroindole.[2]

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 3-Methyl-2-butanone

  • Glacial acetic acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • A mixture of 4-fluorophenylhydrazine hydrochloride (5.0 g, 30.75 mmol) and 3-methyl-2-butanone (3.7 g, 43 mmol) in glacial acetic acid (30 mL) is stirred under a nitrogen atmosphere for 30 minutes until a clear solution is obtained.

  • The reaction mixture is then heated to reflux at 130°C for 40 minutes. Reaction progress can be monitored by UV-Vis spectroscopy.

  • Upon completion, the reaction is stopped, and the mixture is poured into crushed ice (100 g).

  • The product is extracted with ethyl acetate (2 x 100 mL).

  • The combined organic layers are washed with water (2 x 100 mL) and dried over anhydrous sodium sulfate.

  • After filtration, the ethyl acetate is removed under reduced pressure, and the residue is dried to yield the 5-fluoroindole product (Yield: 76%).[2]

Leimgruber-Batcho Synthesis of 5-Fluoroindole

This protocol describes a high-yielding, two-step synthesis of the parent 5-fluoroindole.[6]

Step 1: Formation of the Enamine Intermediate

  • To a solution of 5-fluoro-2-nitrotoluene (7.2 g, 0.046 mol) in acetonitrile (80 mL), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (27.4 g, 0.232 mol).

  • Heat the reaction mixture to 85-95°C and reflux for 5 hours.

  • After cooling, evaporate the solvent. The crude product is washed with water and a small amount of ethanol to yield the enamine intermediate (9.3 g, 96.2% yield).[6]

Step 2: Reductive Cyclization

  • Add the enamine intermediate (9.3 g, 0.0443 mol) to a solution of methanol (147 mL) containing 10 wt% hydrazine (0.45 mol, 10 eq).

  • Heat the reaction to 50°C for 8 hours.

  • Cool the reaction to room temperature and evaporate the solvent to obtain 5-fluoroindole (5.7 g, 95.8% yield).[6]

Sugasawa Synthesis of 5-Fluoroindole (Final Step)

This protocol details the reductive cyclization of the intermediate 1-(2-amino-5-fluorophenyl)-2-chloroethan-1-one.[1]

Materials:

  • 1-(2-amino-5-fluorophenyl)-2-chloroethan-1-one

  • Sodium borohydride (NaBH₄)

  • Dioxane

  • Water

Procedure:

  • The intermediate 1-(2-amino-5-fluorophenyl)-2-chloroethan-1-one is dissolved in a 10:1 mixture of dioxane and water.

  • Sodium borohydride (1 equivalent) is added to the solution.

  • The reaction mixture is heated to 100°C and stirred overnight.

  • After completion, the product is isolated and purified by chromatography to yield 5-fluoroindole (70% yield for this step).[1]

Palladium-Catalyzed Reductive Cyclization of 2-(5-Fluoro-2-nitrophenyl)acetonitrile

This method provides a high-yield synthesis of the parent 5-fluoroindole.[10]

Materials:

  • 2-(5-Fluoro-2-nitrophenyl)acetonitrile

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ethanol

  • Hydrogen gas

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, add 10% Pd/C (110 mg) and a solution of 2-(5-fluoro-2-nitrophenyl)acetonitrile (564 mg, 3.13 mmol) in anhydrous ethanol (25 mL).

  • Degas the mixture and backfill with hydrogen gas (repeat for a total of three cycles).

  • Stir the reaction mixture overnight under a hydrogen atmosphere.

  • Replace the hydrogen atmosphere with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the layers and back-extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (mobile phase: DCM) to afford 5-fluoroindole as a white solid (342 mg, 81% yield).[10]

Conclusion

The choice of the optimal synthetic route to a substituted 5-fluoroindole is contingent upon several factors, including the desired substitution pattern, scale of the reaction, availability of starting materials, and the laboratory's tolerance for harsh reagents or multi-step procedures.

  • The Leimgruber-Batcho synthesis stands out for its exceptionally high yields in the synthesis of the parent 5-fluoroindole and is a strong candidate for large-scale production.[6]

  • The Fischer indole synthesis remains a highly versatile and widely practiced method, particularly for accessing a variety of substituted analogs, despite potentially lower yields and harsher conditions compared to the Leimgruber-Batcho approach.[3][4]

  • Palladium-catalyzed methods offer a clean and high-yielding alternative, provided the necessary precursors are accessible.[10]

  • The Sugasawa synthesis provides a viable route, especially for 2,3-unsubstituted 5-fluoroindoles, though it involves multiple steps.[1]

  • The Bischler and Hemetsberger syntheses are generally less favored for 5-fluoroindoles due to issues with low yields, harsh conditions, or the instability of starting materials.[1][8][9]

Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy to efficiently and effectively produce their target 5-fluoroindole derivatives.

References

Safety Operating Guide

Proper Disposal of 7-bromo-5-fluoro-1H-indole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 7-bromo-5-fluoro-1H-indole, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Researchers, scientists, and drug development professionals must adhere to strict protocols when managing chemical waste. The following guide provides detailed, step-by-step instructions for the proper disposal of this compound, a compound requiring careful handling due to its potential hazards.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage.[1] It is imperative to use appropriate personal protective equipment (PPE) and follow handling guidelines to minimize exposure risks.

Table 1: Safety and Disposal Information for this compound

ParameterRecommendationCitation
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
Handling Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][2]
Spill Containment Mix with sand or vermiculite, then transfer to a suitable container for disposal.[3]
Disposal Method Dispose of contents and container to an approved waste disposal plant or an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][4]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal process is critical for safety and compliance. The following protocol outlines the necessary steps for the disposal of this compound and its contaminated containers.

1. Personal Protective Equipment (PPE) and Preparation:

  • Ensure you are wearing the appropriate PPE as specified in Table 1, including chemical-resistant gloves (e.g., nitrile), a lab coat or chemical-resistant apron, and chemical safety goggles and a face shield.

  • Conduct all disposal-related activities in a well-ventilated area, preferably within a chemical fume hood.

2. Management of Unused or Waste Product:

  • Solid Waste: Carefully transfer any unused or waste this compound into a clearly labeled, sealable hazardous waste container. Ensure the container is compatible with the chemical.

  • Contaminated Materials: Any materials, such as weighing paper, pipette tips, or absorbent pads that have come into contact with the compound should be considered contaminated and placed in the same hazardous waste container.

3. Spill Cleanup and Disposal:

  • In the event of a spill, avoid creating dust.

  • Cover the spill with an inert absorbent material such as sand or vermiculite.[3]

  • Carefully sweep or scoop the mixture into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.

4. Container Disposal:

  • Empty containers that held this compound must be treated as hazardous waste.

  • Rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing, the container can be disposed of in accordance with institutional and local regulations. In many cases, it will still need to be managed as hazardous waste.

5. Final Disposal:

  • Seal the hazardous waste container securely.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, regional, and national regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste solid_waste 3a. Unused/Waste Solid assess_waste->solid_waste Solid spill 3b. Spill assess_waste->spill Spill container 3c. Empty Container assess_waste->container Container collect_solid 4a. Place in Labeled Hazardous Waste Container solid_waste->collect_solid contain_spill 4b. Absorb with Inert Material (e.g., sand, vermiculite) spill->contain_spill rinse_container 4c. Triple Rinse with Appropriate Solvent container->rinse_container final_disposal 6. Arrange for Professional Hazardous Waste Disposal collect_solid->final_disposal collect_spill 5b. Sweep into Labeled Hazardous Waste Container contain_spill->collect_spill collect_spill->final_disposal collect_rinsate 5c. Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate collect_rinsate->final_disposal

References

Essential Safety and Operational Guide for 7-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 7-bromo-5-fluoro-1H-indole. Given the identified hazards, including skin and eye irritation, respiratory irritation, and harm if swallowed, adherence to the following protocols is essential for ensuring laboratory safety.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] Appropriate personal protective equipment is mandatory to minimize these risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE Category Specification Purpose
Eye and Face Protection Chemical safety goggles and a face shield.[1]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[4]To prevent skin contact and absorption.
Body Protection A full-length laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[2][4] A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.To prevent inhalation of dust or vapors.
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storage is crucial for minimizing exposure and ensuring the integrity of the compound.

1. Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[4][5]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

2. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat to minimize contamination.

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.

  • General Practices: Avoid creating dust.[1][4] Do not eat, drink, or smoke in the handling area.[2][3] Wash hands thoroughly after handling.[2][3]

3. Storage:

  • Store the compound in a tightly sealed and clearly labeled container.[2][3]

  • Keep in a cool, dry, and well-ventilated place.[4] Recommended storage temperature is between 2°C and 8°C.[1]

  • Store locked up.[1][2][6]

  • Incompatible Materials: Avoid strong oxidizing agents.[4]

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Organic Solvents: Collect all organic solvent waste in a designated container for halogenated organic waste.

    • Aqueous Solutions: Collect all aqueous washes in a designated aqueous hazardous waste container. Do not dispose of down the drain.[7]

  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, national, and international regulations.[1][2][6]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the necessary workflow for safely handling this compound and the logical steps for risk assessment.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Verify eyewash and safety shower access prep2->prep3 handle1 Weigh solid compound prep3->handle1 handle2 Prepare solution handle1->handle2 handle3 Conduct experiment handle2->handle3 clean1 Segregate waste (solid, halogenated, aqueous) handle3->clean1 clean2 Decontaminate work surfaces clean1->clean2 clean3 Remove and dispose of PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Experimental Workflow for Safe Handling.

cluster_risk Risk Assessment risk1 Identify Hazards (Skin/Eye/Respiratory Irritant, Harmful if Swallowed) risk2 Assess Exposure Potential (Inhalation, Dermal, Ingestion) risk1->risk2 risk3 Implement Control Measures (Fume Hood, PPE) risk2->risk3 risk4 Establish Emergency Procedures (Spill, Exposure) risk3->risk4

Caption: Logical Relationship for Risk Assessment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.